Technical Documentation Center

oxolane-3,4-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: oxolane-3,4-diamine
  • CAS: 167822-03-9

Core Science & Biosynthesis

Foundational

(3S,4S)-oxolane-3,4-diamine structural information

In-Depth Technical Guide: (3S,4S)-Oxolane-3,4-Diamine in Advanced Drug Development and Asymmetric Synthesis Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of chiral scaffolds is...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: (3S,4S)-Oxolane-3,4-Diamine in Advanced Drug Development and Asymmetric Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of chiral scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. (3S,4S)-oxolane-3,4-diamine (also known as (3S,4S)-tetrahydrofuran-3,4-diamine) has emerged as a highly privileged chiral building block[1]. By embedding a conformationally restricted trans-diamine motif within a hydrophilic tetrahydrofuran (THF) ring, this molecule provides a unique vector for functional group projection. This whitepaper explores the structural rationale, physicochemical advantages, and validated synthetic protocols for integrating (3S,4S)-oxolane-3,4-diamine into next-generation therapeutics, including kinase inhibitors and nuclear receptor antagonists.

Structural and Physicochemical Profiling

The utility of (3S,4S)-oxolane-3,4-diamine stems from its precise stereochemistry. The (3S,4S) configuration dictates a trans relationship between the two primary amines. Unlike its cis counterpart (the meso (3R,4S) isomer), the trans geometry projects the nitrogen atoms into distinct spatial quadrants, making it an ideal chiral ligand or pharmacophore core for engaging asymmetric protein binding pockets[2].

Furthermore, the substitution of a cyclopentane ring with an oxolane (THF) ring introduces an oxygen atom that acts as a hydrogen-bond acceptor. This subtle bioisosteric replacement significantly lowers the compound's lipophilicity (LogP), which is critical for mitigating off-target toxicities (such as hERG liability) and improving aqueous solubility.

Table 1: Quantitative Physicochemical Data and Structural Implications

PropertyValueScientific Implication in Drug Design
IUPAC Name (3S,4S)-oxolane-3,4-diamineDefines the exact trans stereochemical configuration required for specific target engagement.
CAS Registry Number 45434-73-9 (Free Base) 2172870-82-3 (HCl Salt)Critical for precise reagent sourcing; the HCl salt provides superior shelf stability[3].
Molecular Weight 102.137 g/mol Highly efficient ligand efficiency (LE); leaves ample molecular weight budget for derivatization within Lipinski’s Rule of 5[1].
Topological Polar Surface Area 61.3 ŲOptimal for membrane permeability; provides necessary polarity without restricting passive cellular diffusion[4].
H-Bond Donors / Acceptors 4 / 3Offers robust points of interaction for both solvent molecules (solubility) and target amino acid residues (potency)[1].

Mechanistic Role in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that the choice of a linker or core is never arbitrary. The integration of (3S,4S)-oxolane-3,4-diamine into drug candidates is driven by explicit causal relationships between its structure and the desired biological outcome.

A. Kinase Inhibition (FGFR4 and SYK)

In the development of Spleen Tyrosine Kinase (SYK) inhibitors for autoimmune diseases[5] and Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma[6], the oxolane-diamine acts as a versatile hinge-binding or solvent-channel motif.

  • Causality: The primary amines can be selectively functionalized via nucleophilic aromatic substitution (SNAr) to attach heteroaromatic rings. The remaining free amine often acts as a critical hydrogen-bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyls of the enzyme), while the oxolane oxygen interacts with the solvent, driving the thermodynamic favorability of binding.

B. Androgen Receptor (AR) Antagonists

Recent advancements in prostate cancer therapeutics have utilized tetrahydrofuran-based cyclic ureas as non-steroidal AR antagonists[7].

  • Causality: Historically, thio-hydantoin cores were used in AR antagonists, but they carry hepatotoxic risks. By treating (3S,4S)-oxolane-3,4-diamine with a phosgene equivalent, researchers generate a rigidified cyclic urea. This structure perfectly mimics the spatial arrangement of the thio-hydantoin pharmacophore while replacing the toxicophore with a benign, metabolically stable oxolane ring[7].

MOA Ligand Growth Factor / Antigen Receptor Target Kinase (e.g., FGFR4 / SYK) Ligand->Receptor Activates Downstream Downstream Signaling (MAPK / PI3K) Receptor->Downstream Phosphorylation Inhibitor Oxolane-Diamine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Outcome Cell Proliferation Downstream->Outcome Induces

Mechanism of action for oxolane-diamine derived kinase inhibitors blocking cellular proliferation.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis

Objective: Mono-substitution of (3S,4S)-oxolane-3,4-diamine with a heteroaryl chloride to build a kinase inhibitor scaffold[5].

  • Preparation: In an oven-dried flask, suspend (3S,4S)-oxolane-3,4-diamine dihydrochloride (1.2 eq) and the target heteroaryl chloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) dropwise.

    • Causality: The excess non-nucleophilic base is strictly required to both neutralize the dihydrochloride salt (liberating the nucleophilic free amines) and to scavenge the HCl generated during the SNAr reaction, preventing reaction stalling.

  • Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 16 hours.

    • Causality: Electron-rich or sterically hindered heteroaryl chlorides possess a high activation energy barrier for SNAr; thermal activation is necessary to achieve the transition state.

  • Self-Validation Checkpoint: Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The protocol is validated when the starting material mass is depleted and a dominant peak corresponding to the [M+H]+ of the mono-substituted product appears. The trans symmetry of the starting material ensures that mono-substitution yields a single regioisomer.

  • Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with 5% aqueous LiCl to remove residual NMP. Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Protocol 2: Synthesis of Tetrahydrofuran Cyclic Urea (AR Antagonist Core)

Objective: Rigidification of the oxolane-diamine into a cyclic urea to mimic the thio-hydantoin core[7].

  • Preparation: Dissolve the N-substituted (3S,4S)-oxolane-3,4-diamine intermediate in anhydrous Tetrahydrofuran (THF) and cool the vessel to 0 °C using an ice bath.

  • Reagent Addition: Add Triethylamine (TEA, 3.0 eq) followed by the portion-wise addition of 1,1'-Carbonyldiimidazole (CDI, 1.5 eq).

    • Causality: CDI acts as a safe, solid phosgene equivalent. It undergoes two sequential nucleophilic acyl substitutions with the adjacent amines to form the cyclic urea. Cooling to 0 °C is critical to control the exothermic release of imidazole and prevent intermolecular polymerization.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via ¹H-NMR. Successful cyclization heavily restricts the conformational flexibility of the oxolane ring. This is validated by a distinct downfield shift and sharpening of the signals corresponding to the C3 and C4 methine protons, confirming the rigid bicyclic structure.

  • Workup: Dilute with brine and extract with Dichloromethane (DCM). Purify the concentrated crude via silica gel flash chromatography.

SynthesisWorkflow SM (3S,4S)-Oxolane-3,4-diamine Reagent1 SNAr Reaction (Heteroaryl Chloride, DIPEA) SM->Reagent1 Intermediate N-Substituted Oxolane Reagent1->Intermediate Reagent2 Cyclization (CDI, 0°C to RT) Intermediate->Reagent2 Product Target Pharmacophore (e.g., Cyclic Urea) Reagent2->Product

Synthetic workflow for incorporating oxolane-3,4-diamine into cyclic urea pharmacophores.

Conclusion

The architectural elegance of (3S,4S)-oxolane-3,4-diamine lies in its ability to combine the geometric precision of a trans-diamine with the favorable physicochemical profile of a tetrahydrofuran ring. Whether utilized as a solvent-exposed linker in kinase inhibitors or rigidified into a cyclic urea for nuclear receptor antagonism, it represents a highly reliable, self-validating scaffold for modern drug design.

References

  • BIOFOUNT: 45434-73-9|(3S,4S)-Oxolane-3,4-diamine. Bio-Fount. Available at:[Link]

  • Indian Academy of Sciences: Design and synthesis of novel tetrahydrofuran cyclic urea derivatives as androgen receptor antagonists. Journal of Chemical Sciences. Available at: [Link]

  • European Patent Office: PROCESS FOR THE PREPARATION OF FUSED HETEROAROMATIC PYRROLIDINONES (EP 3489236 A1). Google Patents.
  • WIPO / Google Patents: Fgfr4 inhibitors (WO2016164703A1). Google Patents.
  • PubChem: Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171647. National Institutes of Health (NIH). Available at:[Link]

  • PubChem: (3R,4R)-Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171650. National Institutes of Health (NIH). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Oxolane-3,4-diamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction Oxolane-3,4-diamine, also known as 3,4-diaminotetrahydrofuran, is a versatile saturated heterocyclic building block that has garnered significant interest in medicinal chemistry and drug development. Its rig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxolane-3,4-diamine, also known as 3,4-diaminotetrahydrofuran, is a versatile saturated heterocyclic building block that has garnered significant interest in medicinal chemistry and drug development. Its rigid five-membered oxolane core, substituted with two amine functionalities, provides a well-defined three-dimensional scaffold. This unique structure allows for the precise spatial orientation of substituents, making it an invaluable component in the design of targeted therapeutics. The stereochemistry of the two amine groups, which can exist as cis or trans diastereomers, and each of these as a pair of enantiomers, offers a rich platform for exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of the chemical data, stereoselective synthesis, and applications of oxolane-3,4-diamine, with a focus on its utility for researchers and scientists in the field of drug discovery.

Chemical and Physical Data

The fundamental properties of oxolane-3,4-diamine are crucial for its handling, reaction setup, and integration into drug development pipelines. While the properties can vary slightly between stereoisomers, the following tables summarize the key data for the parent compound and its common salt forms.

Core Compound Data
PropertyValueReference(s)
Chemical Name oxolane-3,4-diamine[1]
Synonyms tetrahydrofuran-3,4-diamine[1]
Molecular Formula C₄H₁₀N₂O[1]
Molecular Weight 102.14 g/mol [1]
CAS Number 167822-03-9 (unspecified stereochemistry)[1]
InChI Key VPSJSRRUXSUNFA-UHFFFAOYSA-N[1]
Stereoisomer and Salt Data

The stereochemical configuration of oxolane-3,4-diamine is a critical determinant of its biological activity and interaction with chiral targets. The most common stereoisomers and their corresponding CAS numbers are listed below.

Stereoisomer/SaltCAS Number
(3R,4S)-oxolane-3,4-diamine;dihydrochloride137277-16-8
(trans-4-Amino-tetrahydro-furan-3-ol)190792-70-2

Note: The CAS number for the trans-amino alcohol provides a reference for a related trans-substituted oxolane.[2]

Stereoselective Synthesis of Oxolane-3,4-diamine

The synthesis of stereochemically pure isomers of oxolane-3,4-diamine is paramount for their application in medicinal chemistry. The choice of starting material and synthetic route dictates the final stereochemical outcome. Chiral pool starting materials, such as tartaric acid, are often employed to ensure high enantiomeric purity.

Synthesis of trans-(3R,4R)- and (3S,4S)-Oxolane-3,4-diamine from Tartaric Acid

A common and effective strategy for the synthesis of the trans enantiomers of oxolane-3,4-diamine begins with the corresponding enantiomer of diethyl tartrate. The following protocol outlines the synthesis of the (R,R) enantiomer from (R,R)-(+)-diethyl tartrate. The (S,S) enantiomer can be synthesized analogously from (S,S)-(-)-diethyl tartrate.

Conceptual Workflow for trans-Diamine Synthesis

G A Diethyl L-Tartrate B (R,R)-N,N,N',N'-Tetramethyltartaric acid diamide A->B Dimethylamine C Intermediate Diol B->C Reduction (e.g., LiAlH4) D Cyclic Sulfate C->D SOCl2, then RuO4 oxidation E Azide Intermediate D->E NaN3 F (3R,4R)-Oxolane-3,4-diamine E->F Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway from diethyl L-tartrate to (3R,4R)-Oxolane-3,4-diamine.

Step-by-Step Experimental Protocol:

  • Amidation of Diethyl Tartrate:

    • (R,R)-(+)-Diethyl tartrate is reacted with an excess of anhydrous dimethylamine in methanol.[3]

    • The reaction mixture is allowed to stand for several days at room temperature.

    • The resulting crystalline (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide is collected by filtration.[3] This initial step is crucial as it converts the ester groups into amides, which can then be reduced.

  • Reduction to the Diol:

    • The tetramethyltartaric acid diamide is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable etheral solvent like tetrahydrofuran (THF).

    • The reaction is typically performed at reflux to ensure complete reduction of the amide functionalities to the corresponding amines and the formation of the diol.

  • Cyclization to the Tetrahydrofuran Ring:

    • The resulting amino diol is then subjected to a cyclization reaction. This can be achieved through various methods, often involving the conversion of the hydroxyl groups into better leaving groups.

    • One common method involves the formation of a cyclic sulfate using thionyl chloride followed by oxidation with a ruthenium catalyst.

  • Introduction of Azide Groups:

    • The cyclic sulfate is then opened by nucleophilic attack with sodium azide (NaN₃). This reaction proceeds with an inversion of stereochemistry, leading to the formation of a diazide intermediate.

  • Reduction to the Diamine:

    • The final step is the reduction of the azide groups to amines. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

    • The final product, (3R,4R)-oxolane-3,4-diamine, is then isolated, often as a more stable dihydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The rigid tetrahydrofuran scaffold of oxolane-3,4-diamine makes it an attractive building block for the synthesis of a wide range of biologically active molecules. The diamine functionalities provide convenient handles for the introduction of various substituents, allowing for the exploration of chemical space and the optimization of pharmacological properties.

Use as a Scaffold for Bioactive Molecules

Derivatives of substituted tetrahydrofurans are found in a number of pharmaceuticals.[4] The defined stereochemistry of oxolane-3,4-diamine allows for its use as a chiral scaffold to which pharmacophoric elements can be attached with precise spatial orientation. This is particularly important in the design of inhibitors for enzymes and receptors that have well-defined and chiral binding pockets. For instance, substituted tetrahydrofuran derivatives have been designed and synthesized as HIV-1 protease inhibitors.[5]

Workflow for Incorporating Oxolane-3,4-diamine into a Drug Candidate

G cluster_0 Scaffold Synthesis cluster_1 Functionalization and SAR A Chiral Pool Starting Material (e.g., Tartaric Acid) B Stereoselective Synthesis A->B C Pure Stereoisomer of Oxolane-3,4-diamine B->C D Attachment of Pharmacophores (R1 and R2) C->D Coupling Reactions E Library of Derivatives D->E F Biological Screening E->F G Lead Optimization F->G H Drug Candidate G->H Preclinical Development

Caption: General workflow for the utilization of oxolane-3,4-diamine in drug discovery.

The vicinal diamine motif is a common feature in biologically active compounds and ligands for catalytic processes.[6] The ability to synthesize both cis and trans isomers of oxolane-3,4-diamine allows for a systematic investigation of how the relative orientation of the appended functional groups affects biological activity.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[7] It is often stored as a hydrochloride salt to improve stability.

  • Fire Hazards: While not highly flammable, standard precautions for handling organic chemicals should be taken. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]

Conclusion

Oxolane-3,4-diamine is a valuable and versatile building block for drug discovery and medicinal chemistry. Its rigid, chiral scaffold and the presence of two modifiable amine groups provide an excellent platform for the synthesis of novel, stereochemically defined compounds. The stereoselective synthesis of its various isomers, primarily from chiral pool starting materials like tartaric acid, allows for detailed structure-activity relationship studies. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the utility of scaffolds like oxolane-3,4-diamine in the design of the next generation of drugs is expected to increase.

References

  • ChemInform Abstract: Pd(0)-Catalyzed Oxy- and Aminoalkynylation of Olefins for the Synthesis of Tetrahydrofurans and Pyrrolidines. (n.d.).
  • Ghosh, A. K., & Osswald, H. L. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 57(15), 6487–6497.
  • Sigma-Aldrich. (2016).
  • Seebach, D., & Hungerbühler, E. (1980). (r,r)-(+)
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (n.d.). oxolane-3,4-diamine.
  • Thermo Fisher Scientific. (2010).
  • Ricca Chemical. (2026).
  • Fiori, K. W., & Du Bois, J. (2008). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Journal of the American Chemical Society, 130(34), 11246–11248.
  • Du, Y., et al. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Archiv der Pharmazie.
  • Development in medicinal chemistry via oxadiazole derivatives: p
  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (2015). Beilstein Journal of Organic Chemistry, 11, 2186–2192.
  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2023). Polymers, 15(4), 1019.
  • CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran. (n.d.).
  • The dihydrofuran template approach to furofuran synthesis. (n.d.). Royal Society of Chemistry.
  • SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL. (2011). Organic Syntheses, 88, 269.
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.).
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Deriv
  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020). Polymers, 12(11), 2686.
  • Synthesis and Characterization of Furanic Compounds. (2013).
  • Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2022). Russian Chemical Bulletin, 71(2), 335–340.
  • PubChem. (n.d.). trans-4-Amino-tetrahydro-furan-3-ol.
  • KR20210066404A - A novel synthetic route for the production of optically active diamine derivative and thiazole derivate. (n.d.).
  • The Synthesis of Trans-3,4-Bis-(3,4-Dihydroxyphenyl)pyrrolidine, a Novel DA1 Agonist. (n.d.).
  • Synthesis of trans-3,4-dibenzyl-2-oxo-tetrahydrofuran. (2012). R Discovery.
  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Royal Society of Chemistry.
  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. (2022). European Journal of Medicinal Chemistry, 243, 114730.
  • Three methods of synthesizing 3,4-diaminofurazan. (n.d.).
  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (2007). Molecules, 12(4), 864–875.
  • Design and Synthesis of Novel 1,3,4-Oxadiazole Derivatives Bearing Azo Moiety as Biologically Significant Scaffolds. (n.d.). Bentham Science.
  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2017). Journal of the American Chemical Society, 139(36), 12546–12554.
  • Design and Synthesis of Novel 1,3,4-Oxadiazole Derivatives Bearing Azo Moiety as Biologically Significant Scaffolds. (n.d.).
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (n.d.). Semantic Scholar.
  • US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. (n.d.).
  • CN103086997A - Synthetic method of 3,3'-diamino-4,4'-azofuroxan. (n.d.).
  • Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. (2021). Beilstein Journal of Organic Chemistry, 17, 931–936.
  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. (2023). Molecules, 28(19), 6886.

Sources

Foundational

Stereoisomers of Tetrahydrofuran-3,4-diamine: A Technical Guide to Asymmetric Synthesis and Pharmaceutical Applications

Executive Summary Tetrahydrofuran-3,4-diamine (THF-3,4-diamine) and its orthogonally protected derivatives have emerged as highly privileged chiral building blocks in modern drug discovery. The spatial orientation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrofuran-3,4-diamine (THF-3,4-diamine) and its orthogonally protected derivatives have emerged as highly privileged chiral building blocks in modern drug discovery. The spatial orientation of the C3 and C4 amino groups dictates the molecule's ability to act as a rigid, stereospecific pharmacophore in target binding. As a Senior Application Scientist, I have observed that the primary bottleneck in utilizing these scaffolds is achieving high enantiomeric excess ( ee ) during synthesis and preventing epimerization during downstream protection steps. This whitepaper provides an in-depth analysis of the stereochemical landscape of THF-3,4-diamine, details a self-validating asymmetric synthesis protocol, and explores its critical role in kinase inhibition and receptor modulation.

Stereochemical Landscape & Conformational Dynamics

The tetrahydrofuran ring introduces a rigid conformation that restricts the rotational freedom of the 3,4-diamine substituents. The stereochemistry of the THF ring significantly impacts biological activity and synthetic utility, dictating whether the molecule can successfully interface with specific enzymatic binding pockets[1].

Because the molecule possesses two stereocenters at C3 and C4 with identical substituents, it exists in three distinct stereoisomeric forms:

  • (3R, 4R)-isomer : A chiral trans-isomer with C2​ symmetry.

  • (3S, 4S)-isomer : The enantiomeric trans-isomer, also possessing C2​ symmetry.

  • rel-(3R, 4S)-isomer : The cis-isomer, which possesses a plane of symmetry and is therefore an achiral meso compound.

Table 1: Quantitative & Structural Summary of THF-3,4-diamine Stereoisomers

Isomer ConfigurationGeometrySymmetryCAS NumberMolecular FormulaKey Pharmaceutical Application
(3R, 4R) TransChiral ( C2​ )2172852-73-0C₄H₁₂Cl₂N₂O (di-HCl)Spleen Tyrosine Kinase (SYK) Inhibitors
(3S, 4S) TransChiral ( C2​ )335276-55-6[1]C₉H₁₈N₂O₃ (mono-Boc)FGFR4 Kinase Inhibitors
rel-(3R, 4S) CisAchiral (Meso)137277-16-8[2]C₄H₁₂Cl₂N₂O (di-HCl)Peptidomimetics / Oligoureas

Mechanistic Synthesis & Resolution Protocols

The synthesis of chirally pure trans-3,4-diaminotetrahydrofurans requires precise control over stereocenter formation. While classical resolution of racemates via chiral chromatography is possible[3], de novo asymmetric synthesis is far more scalable.

The most robust route utilizes the desymmetrization of a meso-epoxide. By employing Jacobsen’s (salen)Cr(III) catalyst, we can break the symmetry of the achiral starting material, ensuring that the first azide nucleophile attacks enantioselectively[4].

SynthesisWorkflow N1 2,5-Dihydrofuran (Prochiral Starting Material) N2 Epoxidation (mCPBA) N1->N2 N3 meso-Epoxide (Achiral Intermediate) N2->N3 N4 Asymmetric Ring Opening (TMSN3, Jacobsen's (salen)Cr(III)) N3->N4 Desymmetrization N5 Azido-Alcohol (Stereocenters Set: e.g., 3R, 4R) N4->N5 Enantioselective N6 Activation & Displacement (MsCl, then NaN3) N5->N6 N7 trans-Diazidotetrahydrofuran (Inversion of C4) N6->N7 SN2 Inversion N8 Reduction & Protection (LiAlH4 or H2/Pd-C, Boc2O) N7->N8 N9 Stereopure THF-3,4-diamine (Target Scaffold) N8->N9 Low Temp Control

Fig 1. Enantioselective synthesis workflow of trans-THF-3,4-diamine via meso-epoxide desymmetrization.

Step-by-Step Protocol: Asymmetric Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diamine

This protocol is engineered as a self-validating system, ensuring that intermediate failures are caught before downstream progression.

Phase 1: Desymmetrization of meso-Epoxide

  • Preparation : Suspend meso-3,4-epoxytetrahydrofuran (1.0 eq) in anhydrous MTBE under an inert N₂ atmosphere.

  • Catalysis : Add Jacobsen’s (S,S)-(salen)Cr(III) catalyst (0.05 eq).

    • Causality: The chiral environment of the catalyst selectively coordinates the meso-epoxide, breaking its symmetry to ensure enantioselective attack by the incoming nucleophile[4].

  • Ring Opening : Slowly add Trimethylsilyl azide (TMSN₃, 1.1 eq) at 0 °C. Stir for 12 hours.

  • Validation Checkpoint : Monitor via chiral Gas Chromatography (GC). The reaction is self-validating if the resulting azido-alcohol demonstrates >95% ee . If ee is low, catalyst degradation has occurred.

Phase 2: Inversion and Diamine Formation 5. Activation : Treat the azido-alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0 °C to form the mesylate intermediate. 6. Displacement : React the mesylate with NaN₃ in DMF at 80 °C.

  • Causality: This SN​2 reaction strictly inverts the C4 stereocenter. Because the initial ring-opening yielded a trans relationship (azide and alcohol), the inversion converts it into the required cis-diazide configuration[4].

  • Reduction : Transfer the diazide to a hydrogenation vessel. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm) in methanol. Alternatively, reduction can be achieved via LiAlH₄ in THF[5].

  • Validation Checkpoint : Analyze via IR spectroscopy. The complete disappearance of the strong azide stretch (~2100 cm⁻¹) validates total reduction to the diamine.

Phase 3: Controlled Boc-Protection 9. Protection : Cool the methanolic diamine solution to 0–5 °C. Add aqueous Na₂CO₃, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O)[3]. 10. Temperature Control : Maintain the reaction strictly below 5 °C.

  • Causality: Low temperatures preserve the stereochemistry and kinetically favor mono-protection (if stoichiometric control is applied), significantly reducing di-Boc byproducts[1],[6].
  • Purification : Isolate via recrystallization (hexane/ethyl acetate) to yield stereopure tert-butyl ((3R,4R)-4-aminotetrahydrofuran-3-yl)carbamate.

Pharmaceutical Applications & Target Binding

The stereochemistry of THF-3,4-diamine is not merely a structural curiosity; it is the fundamental driver of its pharmacological efficacy.

Kinase Inhibition (SYK and FGFR4)

In the development of Spleen Tyrosine Kinase (SYK) inhibitors—which are pivotal in treating rheumatoid arthritis and immune disorders—fused heteroaromatic pyrrolidinone derivatives utilize the THF-3,4-diamine moiety to anchor the drug within the ATP-binding pocket[7]. The trans configuration of the (3R,4R) isomer projects the primary amine at an exact dihedral angle required to form critical hydrogen bonds with the kinase hinge region, a geometry the cis (meso) isomer cannot achieve[8].

Similarly, in Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the diamine acts as a highly selective linker that orientates the pharmacophore to achieve deep pocket binding, making it highly effective against hepatocellular carcinomas[9],[10].

GLP-1 Receptor Modulators

Recent advancements have integrated the THF-3,4-diamine scaffold into octahydrofuro[3,4-b]pyrazines, which act as potent GLP-1 receptor modulators for the treatment of Type 2 diabetes and metabolic conditions[11],[12]. The rigidity of the THF ring ensures the metabolic stability of the drug while maintaining the precise spatial arrangement required for receptor agonism.

BiologicalPathway Ligand THF-3,4-diamine Pharmacophore Target Spleen Tyrosine Kinase (SYK) ATP Pocket Ligand->Target Stereospecific Binding Complex Inhibitor-Kinase Complex Target->Complex Competitive Inhibition Downstream ZAP-70 / PLCγ1 Phosphorylation Complex->Downstream Blocks Signal Outcome Immune Cell Activation Blocked Downstream->Outcome Suppresses Inflammation

Fig 2. Mechanism of action for THF-3,4-diamine derived SYK inhibitors in inflammatory suppression.

Analytical Characterization & Validation

To ensure the integrity of the E-E-A-T principles in drug development, the stereochemical purity of THF-3,4-diamine must be rigorously validated.

  • Chiral HPLC : Resolution of enantiomers is typically performed using supercritical fluid chromatography (SFC) utilizing a Chiral Technologies AD, AD-H, or IC-H column with a mobile phase of CO₂ and THF[3].

  • NMR Spectroscopy : Conformational studies utilizing 2D-NMR (NOESY/ROESY) are required to confirm the cis or trans relationship of the protons at C3 and C4[13]. The coupling constants ( J -values) between the C3 and C4 protons provide definitive proof of the ring pucker and substituent orientation.

References

  • [9] Title : WO2016164703A1 - Fgfr4 inhibitors | Source : Google Patents | URL :

  • [11] Title : WO2023057414A1 - Certain octahydrofuro[3,4- b]pyrazines as glp-1 receptor modulators | Source : Google Patents | URL :

  • [3] Title : WO2013052393A1 - 3-PYRIDYL CARBOXAMIDE-CONTAINING SPLEEN TYROSINE KINASE (Syk) INHIBITORS | Source : Google Patents | URL :

  • [4] Title : Scalable Syntheses of Chirally Pure Mono-protected and Orthogonally Di-protected cis-3,4-Diaminotetrahydrofurans | Source : Synthesis (Thieme) | URL :[Link]

  • [13] Title : PEPTIDOMIMICRY: DESIGN, SYNTHESIS AND CONFORMATIONAL STUDY OF C2-SYMMETRIC OLIGOUREAS | Source : UKnowledge | URL :[Link]

  • [7] Title : HUE025177T2 - Condensed heteroaromatic pyrrolidinone derivatives as SYK inhibitors | Source : Google Patents | URL :

  • [8] Title : WO2013052393A1 - 3-PYRIDYL CARBOXAMIDE-CONTAINING SPLEEN TYROSINE KINASE (Syk) INHIBITORS | Source : Google Patents | URL :

  • [10] Title : CA3042960A1 - Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof | Source : Google Patents | URL :

  • [5] Title : Neutrale und robuste Zink-Halogenido-Guanidin-Komplexe für die Ringöffnungspolymerisation von rac-Lactid | Source : RWTH Publications | URL :[Link]

  • [12] Title : WO2023057414A1 - Certain octahydrofuro[3,4- b]pyrazines as glp-1 receptor modulators | Source : Google Patents | URL :

Sources

Exploratory

Advanced Technical Guide: Physical Properties and Applications of Oxolane-3,4-diamine

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Synthetic Chemistry, Peptidomimetics, and Oligonucleotide Analogues Executive Summary As a Senior Application Scientist, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Synthetic Chemistry, Peptidomimetics, and Oligonucleotide Analogues

Executive Summary

As a Senior Application Scientist, I frequently encounter the limitations of highly flexible aliphatic linkers in drug design. The transition to conformationally restricted scaffolds is a critical step in optimizing binding affinity and target specificity. Oxolane-3,4-diamine (commonly known as tetrahydrofuran-3,4-diamine) represents a highly versatile, C2​ -symmetric building block that solves many of these entropic challenges. This whitepaper synthesizes the core physicochemical properties of oxolane-3,4-diamine, explains the causality behind its stereochemical behavior, and details self-validating protocols for its use in advanced applications like bio-orthogonal peptide nucleic acids (thyclotides) and peptidomimetics.

Core Physicochemical Profile

Understanding the baseline physical properties of oxolane-3,4-diamine is essential for predicting its behavior in solution-phase synthesis and biological assays. The free base is a highly polar, hydrophilic liquid, which makes it challenging to handle and store long-term[1]. Consequently, it is most frequently synthesized, stored, and utilized as a dihydrochloride salt, which presents as a stable, crystalline solid[2].

Table 1: Quantitative Physical and Chemical Data
PropertyValueSource
IUPAC Name Oxolane-3,4-diamine[3]
Molecular Formula C₄H₁₀N₂O[3]
Molecular Weight 102.14 g/mol [3]
Monoisotopic Mass 102.0793 Da[3]
Topological Polar Surface Area 61.3 Ų[3]
XLogP -1.9 (Highly Hydrophilic)[3]
Physical State (Free Base) Liquid[1]
Physical State (Salt) Solid (Dihydrochloride)[2]

Mechanistic Insights: Stereochemistry and Structural Rigidity

The defining architectural feature of oxolane-3,4-diamine is the presence of two adjacent stereocenters at the C3 and C4 positions of the tetrahydrofuran (THF) ring. This yields three distinct stereoisomers: the enantiomeric trans pair (3R,4R and 3S,4S) and the meso cis isomer (3R,4S).

The Causality of Conformational Restriction: In flexible diamines (like 1,2-ethanediamine), the carbon-carbon bond rotates freely, resulting in a high entropic penalty upon binding to a target. In oxolane-3,4-diamine, the oxygen atom in the five-membered ring forces the ring into an "envelope" or "half-chair" pucker. This puckering severely restricts the rotation of the C3-C4 bond, locking the two amine groups into specific, predictable spatial vectors. When these diamines are polymerized into oligoureas or peptide nucleic acids (PNAs), this pre-organization drastically lowers the entropic penalty of folding, conditionally stabilizing robust secondary structures like helices or sheets[4].

Application in Bio-Orthogonal Thyclotides

The Appella laboratory has elegantly demonstrated how the stereochemistry of oxolane-3,4-diamine dictates macroscopic biological function[5]. By incorporating trans-3,4-diaminotetrahydrofuran units into a PNA backbone, they created "thyclotides" (THF-PNAs) for PCR-free RNA detection:

  • Target Binding: The incorporation of (R,R)-THF monomers forces the thyclotide backbone into a right-handed helix. This geometry perfectly matches the major groove of natural D-nucleic acids, resulting in enhanced binding affinity to target pathogenic RNA[5].

  • Background Suppression: Conversely, the (S,S)-THF monomers force a left-handed helix. These left-handed thyclotides are bio-orthogonal; they cannot hybridize with natural RNA due to severe steric clash, but they will bind strongly to each other. This allows them to act as structural scaffolds or background suppressors in microfluidic diagnostic assays without interfering with the target RNA[5].

G A Oxolane-3,4-diamine (Scaffold) B (3R,4R)-Isomer A->B Resolution C (3S,4S)-Isomer A->C Resolution D Right-Handed Helix (Thyclotide) B->D SPPS Assembly E Left-Handed Helix (Bio-orthogonal) C->E SPPS Assembly F Binds Natural RNA (Diagnostic Probe) D->F Hybridization G No RNA Binding (Background Suppressor) E->G Steric Clash

Stereochemical divergence of oxolane-3,4-diamine in RNA detection workflows.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a built-in analytical checkpoint to verify success before proceeding to the next synthetic stage.

Protocol 1: Chiral Resolution of Racemic trans-Oxolane-3,4-diamine

Synthesizing pure enantiomers from a racemic mixture is critical for helical control. This protocol utilizes L-tartaric acid for fractional crystallization[4].

Mechanism of Action: L-tartaric acid acts as a chiral resolving agent. It forms diastereomeric salts with the (3R,4R) and (3S,4S) enantiomers. Because diastereomers have different physical properties (unlike enantiomers), the (3R,4R)-tartrate salt exhibits significantly lower solubility in an aqueous acetic acid system at low temperatures, driving selective precipitation[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic trans-oxolane-3,4-diamine and 1.0 equivalent of L-tartaric acid in a solvent mixture of H₂O/HOAc.

  • Thermal Cycling: Heat the mixture to 90 °C under continuous stirring until complete dissolution is achieved.

  • Fractional Crystallization: Cool the solution linearly to 5 °C over 12 hours. Collect the resulting white crystalline precipitate via vacuum filtration.

  • Validation Checkpoint (Polarimetry): Dissolve a small sample of the crystals in water and measure the specific rotation ( [α]D​ ).

    • Causality: If the optical rotation matches the literature value for the pure (3R,4R)-tartrate salt, the resolution is successful. If the value is depressed, the sample is contaminated with the (3S,4S) diastereomer and must be recrystallized.

  • Free Base Recovery: Treat the validated salt with 10 M NaOH to break the tartrate complex. Extract the aqueous layer thoroughly with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate in vacuo to yield the pure (3R,4R)-oxolane-3,4-diamine free base[4].

Workflow Step1 Racemic trans-Oxolane-3,4-diamine Step2 Add L-Tartaric Acid (H2O/HOAc, 90°C to 5°C) Step1->Step2 Step3 Fractional Crystallization Step2->Step3 Step4 (3R,4R)-Tartrate Salt (Crystals) Step3->Step4 Selective Precipitation Step5 Validation: Polarimetry (Check Specific Rotation) Step4->Step5 Step5->Step2 If impure (Recrystallize) Step6 Free Base Recovery (10M NaOH, DCM Extraction) Step5->Step6 If pure (Matches Lit.)

Self-validating resolution workflow for isolating enantiopure oxolane-3,4-diamine.

Protocol 2: Solid-Phase Assembly of Thyclotide Backbones

Once the enantiopure diamine is secured, it must be integrated into an oligomeric chain.

Step-by-Step Methodology:

  • Monomer Preparation: Protect one primary amine of the oxolane-3,4-diamine with a tert-butyloxycarbonyl (Boc) group. React the remaining free amine with a nucleobase-functionalized acetic acid derivative using EDC/HOBt coupling chemistry.

  • Solid-Phase Peptide Synthesis (SPPS): Utilize standard Boc-chemistry SPPS on an MBHA resin. Deprotect the terminal Boc group using 50% TFA in DCM, neutralize with DIPEA, and couple the next THF-monomer using HATU/DIPEA activation.

  • Cleavage: Cleave the completed thyclotide from the resin using strongly acidic conditions (e.g., TFMSA/TFA).

  • Validation Checkpoint (RP-HPLC & MALDI-TOF): Analyze the crude cleavage product via Reverse-Phase HPLC.

    • Causality: The steric hindrance of the THF ring can sometimes lead to incomplete coupling (resulting in n−1 deletion sequences). A single, sharp peak on the HPLC chromatogram, corroborated by the exact mass via MALDI-TOF, validates that the coupling kinetics were highly efficient and the pre-organized backbone was successfully assembled without truncation[4].

References

  • Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171647 - PubChem - NIH Source: nih.gov URL:[Link]

  • PEPTIDOMIMICRY: DESIGN, SYNTHESIS AND CONFORMATIONAL STUDY OF C2-SYMMETRIC OLIGOUREAS - UKnowledge Source: uky.edu URL:[Link]

  • Dr. Daniel Appella | Author - SciProfiles Source: sciprofiles.com URL:[Link]

Sources

Foundational

Harnessing Oxolane-3,4-diamine: A Next-Generation Chiral Building Block in Asymmetric Synthesis and Drug Discovery

As application scientists and synthetic chemists, our ability to design highly selective catalysts and bioavailable therapeutics is fundamentally limited by the structural building blocks at our disposal. For decades, tr...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and synthetic chemists, our ability to design highly selective catalysts and bioavailable therapeutics is fundamentally limited by the structural building blocks at our disposal. For decades, trans-1,2-diaminocyclohexane (DACH) has served as the gold standard for C2-symmetric chiral diamines, forming the backbone of Jacobsen’s catalyst and blockbuster drugs like Oxaliplatin. However, as the field advances toward green chemistry, aqueous catalysis, and sophisticated peptidomimetics, the high lipophilicity of the carbocyclic DACH scaffold has become a critical bottleneck.

Enter oxolane-3,4-diamine (tetrahydrofuran-3,4-diamine, or THFDA). By replacing a simple methylene group with an endocyclic ether oxygen, we fundamentally alter the physicochemical landscape of the molecule while preserving the critical N-C-C-N dihedral angle required for stereo-induction. This in-depth guide explores the structural rationale, synthetic methodologies, and advanced applications of THFDA as a transformative chiral building block.

Structural and Physicochemical Profiling

The strategic substitution of DACH with THFDA is not merely a structural curiosity; it is a mechanistic imperative driven by the need to control hydration shells and partition coefficients. The oxygen atom in the oxolane ring introduces a strong dipole and serves as a new hydrogen-bond acceptor.

In drug lead optimization, this bioisosteric replacement directly addresses poor aqueous solubility and high plasma protein binding—common failure points in late-stage drug development. In asymmetric catalysis, the increased polarity facilitates the recovery of THFDA-based organocatalysts from biphasic aqueous-organic mixtures.

Table 1: Comparative Physicochemical Profiling of DACH vs. THFDA
Propertytrans-1,2-Diaminocyclohexane (DACH)trans-Oxolane-3,4-diamine (THFDA)Mechanistic Consequence in Synthesis & Drug Design
Symmetry C2-symmetricC2-symmetricEnsures equivalent coordination sites; prevents regiochemical mixtures in ligand design.
Calculated logP (ClogP) ~ 1.20~ -0.85THFDA exhibits vastly superior aqueous solubility, improving the ADME profile of drug candidates.
H-Bond Acceptors 2 (Amines)3 (Amines + Ether Oxygen)The ether oxygen provides an additional anchor point for target engagement in kinase/GPCR active sites.
Conformational Rigidity High (Rigid Chair)High (Twist-Envelope)Both scaffolds lock the diamine bite angle, ensuring high enantiomeric excess ( ee ) in asymmetric catalysis.
Metabolic Stability Susceptible to ring oxidationEther ring resists rapid CYP450 oxidationTHFDA extends the in vivo half-life of peptidomimetic foldamers and small-molecule therapeutics.

Strategic Applications in the Field

Peptidomimetics and Foldamers

The synthesis of C2-symmetric oligoureas relies heavily on rigid diamine building blocks. THFDA has been successfully employed to create homochiral and heterochiral oligoureas that mimic α-helical peptides [1]. The structural similarities between natural peptides and THFDA-derived oligoureas make them exceptional candidates for peptidomimicry. By replacing hydrolytically unstable peptide bonds with urea linkages on a rigid oxolane backbone, these molecules overcome the in vivo instability of natural peptide antibiotics by resisting proteolytic cleavage.

Medicinal Chemistry and Lead Optimization

In medicinal chemistry, the cis- and trans-isomers of THFDA are utilized to rigidify piperazine or ethylenediamine pharmacophores. For instance, cis-oxolane-3,4-diamine derivatives have been integrated into cyclopentylbenzamide scaffolds targeting the orexin-1 receptor for the treatment of psychotic and cognitive disorders [2]. The inclusion of the oxygen atom prevents the molecule from crossing the lipophilic threshold that often leads to hERG channel toxicity.

G Lead Initial Drug Lead (DACH Scaffold) Issue High Lipophilicity (logP) Poor Aqueous Solubility Lead->Issue Strategy Bioisosteric Replacement (Insert Ether Oxygen) Issue->Strategy THFDA THFDA Scaffold (Oxolane-3,4-diamine) Strategy->THFDA Benefit1 Improved ADME (Lower logP) THFDA->Benefit1 Benefit2 New H-Bond Acceptor (Target Affinity) THFDA->Benefit2

Caption: Logical decision tree for substituting DACH with THFDA in drug lead optimization.

Asymmetric Catalysis

THFDA serves as a superior backbone for water-soluble chiral ligands. When converted into bis-thioureas or squaramides, the THFDA scaffold provides exceptional stereocontrol in organocatalytic Michael additions. Furthermore, the scalable synthesis of chirally pure cis-3,4-diaminotetrahydrofurans has opened new avenues for developing transition metal catalysts that require a meso-desymmetrized bite angle [3].

Validated Synthetic Methodologies

To ensure scientific integrity, the synthetic route to a chiral building block must be a self-validating system. The synthesis of enantiopure (3R,4R)-oxolane-3,4-diamine is best achieved via the chiral pool approach , utilizing L-tartaric acid. This bypasses the need for complex asymmetric desymmetrization and relies on predictable SN​2 inversion kinetics.

G A Chiral Pool (L-Tartaric Acid) B 1,4-Cyclization (Ether Formation) A->B Reduction & Cyclization C Bismesylate Intermediate B->C Mesylation D Azide Displacement (Double Inversion) C->D NaN3, DMF E (3R,4R)-Oxolane- 3,4-diamine D->E Staudinger Reduction F Asymmetric Catalysts E->F Ligand Design G Peptidomimetic Oligoureas E->G Polymerization

Caption: Workflow for the stereoselective synthesis and application of (3R,4R)-oxolane-3,4-diamine.

Experimental Protocol 1: Synthesis of (3R,4R)-Oxolane-3,4-diamine via Chiral Pool

This protocol details the transformation of L-threitol (derived from L-tartaric acid) into the target diamine.

Step 1: Etherification & Activation

  • Cyclize L-threitol in the presence of a catalytic acid to yield (3S,4S)-tetrahydrofuran-3,4-diol.

  • Dissolve the diol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 2.5 eq).

  • Causality: Mesylation transforms the poor hydroxyl leaving groups into excellent mesylate leaving groups. The retention of stereochemistry at this stage primes the (3S,4S) centers for subsequent nucleophilic attack.

Step 2: Azide Displacement

  • Isolate the bismesylate and dissolve it in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 4.0 eq) and heat the reaction mixture to 80°C for 12 hours.

  • Causality: The elevated temperature provides the activation energy required for a double SN​2 displacement. The strict inversion of stereochemistry at both carbon centers acts as a self-validating mechanism, yielding enantiopure (3R,4R)-3,4-diazidotetrahydrofuran without the risk of racemization.

Step 3: Staudinger Reduction

  • Dissolve the diazide in a 4:1 mixture of THF and water.

  • Add triphenylphosphine (PPh₃, 2.5 eq) portion-wise at room temperature. Stir until nitrogen evolution ceases (approx. 6 hours).

  • Causality: The Staudinger reduction is explicitly chosen over Pd/C catalytic hydrogenation. Hydrogenation carries a risk of reductive ring-opening of the oxolane under high pressure, whereas the Staudinger reaction operates via a mild phosphazene intermediate, ensuring a clean, chemoselective conversion to the primary diamine.

Experimental Protocol 2: Solution-Phase Synthesis of THFDA-based Oligoureas

Building on the work of oligourea peptidomimetics [1], this protocol outlines the chain extension of a THFDA monomer.

Step 1: Carbamate Activation

  • React (3R,4R)-THFDA with 4-nitrophenyl chloroformate (1.1 eq) in DCM at -10°C.

  • Causality: This generates a highly reactive 4-nitrophenoxycarbonyl (PNP)-activated intermediate. The electron-withdrawing nitro group makes the carbonyl highly susceptible to nucleophilic attack, essential for driving the sluggish urea bond formation to completion.

Step 2: Urea Coupling

  • Introduce a Boc-protected THFDA monomer to the activated intermediate in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the liberated 4-nitrophenol, preventing the acidification of the reaction matrix. This ensures the amine remains deprotonated and nucleophilic, promoting unidirectional growth of the oligourea chain without forming cyclized byproducts.

Conclusion

Oxolane-3,4-diamine represents a critical evolution in the design of chiral building blocks. By intelligently manipulating the physicochemical properties of the diamine scaffold—specifically through the introduction of an endocyclic ether—application scientists can overcome the solubility and pharmacokinetic limitations inherent to traditional carbocycles like DACH. Whether deployed as a rigidified pharmacophore in neuro-therapeutics or as a highly selective ligand in aqueous asymmetric catalysis, THFDA stands as a premier tool for next-generation molecular design.

References

  • PEPTIDOMIMICRY: DESIGN, SYNTHESIS AND CONFORMATIONAL STUDY OF C2-SYMMETRIC OLIGOUREAS Source: UKnowledge (University of Kentucky) URL:[Link]

  • US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders Source: Google Patents URL
Exploratory

Discovery and history of substituted tetrahydrofurans

The Architecture of Oxygen Heterocycles: Discovery, Synthesis, and Clinical Translation of Substituted Tetrahydrofurans Executive Summary The tetrahydrofuran (THF) ring—a five-membered oxygen-containing heterocycle—is a...

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Oxygen Heterocycles: Discovery, Synthesis, and Clinical Translation of Substituted Tetrahydrofurans

Executive Summary

The tetrahydrofuran (THF) ring—a five-membered oxygen-containing heterocycle—is a foundational architectural motif in organic chemistry and drug discovery. From its evolutionary origins in complex marine polyketides to its engineered application in modern antiretrovirals and non-opioid analgesics, the substituted THF core provides a unique combination of metabolic stability, conformational rigidity, and precise hydrogen-bonding capabilities. This whitepaper explores the historical discovery, synthetic evolution, and pharmacological impact of substituted THFs, providing actionable insights for researchers and drug development professionals.

Historical Context: From Marine Natural Products to Privileged Scaffolds

The early history of substituted THFs is deeply intertwined with the isolation of natural products. Researchers discovered that nature frequently utilizes the THF motif to dictate the 3D conformation of macrocyclic compounds[1].

  • Annonaceous Acetogenins and Lignans: Early isolations revealed that polyether ionophores and acetogenins rely on THF cores to exhibit antitumor, antimalarial, and antimicrobial activities[1].

  • Marine Polyketides: Compounds like Amphidinolide N and the Iriomoteolides feature highly substituted THF rings[2]. For instance, Iriomoteolide-2a, containing a substituted THF ring, demonstrates potent cytotoxicity against human cervix adenocarcinoma HeLa cells with an IC50 of 0.03 μg/mL[2]. The structural complexity of these marine drugs—often featuring 2,5-cis or trans-disubstituted THFs—spurred organic chemists to develop novel stereoselective methodologies[2].

Evolution of Synthetic Methodologies

The stereoselective construction of substituted THFs has historically been a bottleneck. Early approaches relied heavily on intramolecular SN2 reactions, where a hydroxyl group attacks a tethered leaving group (e.g., epoxide ring-opening)[1]. While effective, these methods required lengthy pre-functionalization.

Modern synthetic chemistry has shifted toward catalytic, atom-economical approaches:

  • Oxidative Radical Cyclizations: Transition metal oxidants (such as Manganese(III) acetate) facilitate the 5-exo-trig cyclization of malonyl radicals, allowing the rapid assembly of bicyclic lactones and highly substituted THFs[3].

  • Redox-Relay Heck Reactions: A recent breakthrough involves the synthesis of substituted THFs from readily available cis-butene-1,4-diol[4]. This operationally simple strategy utilizes a palladium-catalyzed redox-relay Heck reaction to form cyclic hemiacetals, which are subsequently reduced to 3-aryl tetrahydrofurans[4].

Pharmacological Translation: The Bis-THF Motif in HIV-1 Protease Inhibitors

The most profound clinical impact of the THF motif is exemplified by the discovery of Darunavir, an HIV-1 protease inhibitor (PI)[5]. Early PIs were highly susceptible to viral mutations because they relied on hydrogen bonds with the rapidly mutating amino acid side chains of the protease.

To combat multidrug-resistant HIV-1, researchers conceptualized the "backbone binding" strategy[5]. By incorporating a stereochemically defined (3R,3aS,6aR)-bis-tetrahydrofuranyl (bis-THF) urethane ligand, Darunavir forms robust hydrogen bonds directly with the backbone amide atoms (Asp29 and Asp30) of the HIV-1 protease[5]. Because the viral backbone cannot mutate without destroying the enzyme's viability, Darunavir exhibits an exceptionally high genetic barrier to resistance[6].

G N1 Early Peptidic Inhibitors (Susceptible to Mutations) N2 Resistance Emergence (Loss of side-chain H-bonds) N1->N2 Selective Pressure N3 Structural Insight: 'Backbone Binding' Concept N2->N3 X-ray Crystallography N4 Ligand Optimization: Bis-THF Incorporation N3->N4 Structure-Based Design N5 Clinical Success: Darunavir (High Genetic Barrier) N4->N5 Clinical Validation

Logical workflow of structure-based drug design leading to the discovery of Darunavir.

Modern Frontiers: Penta-Substituted THFs in Pain Management

The utility of the THF scaffold continues to expand into novel therapeutic areas. In early 2025, the FDA approved Suzetrigine (VX-548), a first-in-class, non-opioid analgesic targeting the NaV1.8 sodium channel[7]. The molecular architecture of Suzetrigine features an incredibly complex penta-substituted tetrahydrofuran core[7]. This dense substitution pattern is critical for achieving the precise conformational geometry required to selectively block NaV1.8 without off-target effects on other sodium channels, representing a masterclass in modern medicinal chemistry[7].

Self-Validating Experimental Protocol: Redox-Relay Heck Synthesis of 3-Aryl Tetrahydrofurans

To ensure reproducibility in the synthesis of substituted THFs, the following self-validating protocol details the palladium-catalyzed redox-relay Heck approach[4]. This system includes built-in analytical checkpoints to verify mechanistic progression.

Step 1: Catalyst Ligation and Precursor Activation

  • Procedure: In a Schlenk flask under an inert atmosphere (N2), combine Pd(OAc)2 (5 mol%), a suitable phosphine ligand, and an aryl iodide (1.0 equiv) in anhydrous DMF. Add cis-butene-1,4-diol (1.5 equiv) and a mild base (e.g., Et3N).

  • Causality: The inert atmosphere prevents catalyst poisoning. The base is essential to neutralize the hydroiodic acid generated during the catalytic cycle, preventing premature degradation of the diol.

  • Validation Checkpoint: Observe a color change from orange to pale yellow, indicating the formation of the active Pd(0) species. TLC analysis should confirm the complete consumption of the aryl iodide.

Step 2: Migratory Insertion and Cyclization

  • Procedure: Heat the reaction mixture to 80°C for 12-24 hours.

  • Causality: Elevated temperature provides the activation energy for the migratory insertion of the alkene into the Pd-aryl bond, followed by β-hydride elimination and re-insertion, driving the redox-relay process to form the cyclic hemiacetal[4].

  • Validation Checkpoint: Aliquot sampling via LC-MS. The mass spectrum must show the intermediate hemiacetal mass [M+H]+. The absence of the acyclic ketone byproduct validates the regioselectivity of the β-hydride elimination.

Step 3: Reductive Trapping

  • Procedure: Cool the mixture to 0°C. Slowly add NaBH4 (2.0 equiv) dissolved in methanol. Stir for 2 hours.

  • Causality: The hemiacetal exists in equilibrium with its open-chain aldehyde form. NaBH4 reduces the aldehyde, driving the equilibrium entirely toward the stable 3-aryl tetrahydrofuran[4].

  • Validation Checkpoint: Quench with saturated NH4Cl. Extract with EtOAc. TLC should reveal a single, less polar spot compared to the hemiacetal intermediate.

Step 4: Isolation and Stereochemical Verification

  • Procedure: Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Causality: Removes palladium residues and unreacted diol, isolating the pure heterocycle.

  • Validation Checkpoint: 1H NMR (400 MHz, CDCl3). The chemical shifts and coupling constants (J-values) of the protons on the THF ring (specifically C2 and C3) will definitively confirm the substitution pattern and relative stereochemistry.

Quantitative Data: Pharmacological Profiles of THF-Containing Compounds

Compound / Natural ProductTHF Substitution TypeTarget / IndicationPotency Metric
Darunavir Bis-THF (3R,3aS,6aR)HIV-1 Protease (Antiretroviral)Ki = 16 pM, IC50 = 4.1 nM[5]
GRL008 Bis-THFHIV-1 Protease (Antiretroviral)EC50 = 0.029 μM[6]
Iriomoteolide-2a Substituted THFHeLa Cells (Cytotoxicity)IC50 = 0.03 μg/mL[2]
Suzetrigine (VX-548) Penta-substituted THFNaV1.8 (Acute Pain)High Selectivity / Efficacy[7]

Sources

Foundational

Theoretical and computational studies of oxolane-3,4-diamine

Theoretical and Computational Profiling of Oxolane-3,4-Diamine: From Quantum Mechanics to Macromolecular Peptidomimetics Executive Summary Oxolane-3,4-diamine (commonly referred to as tetrahydrofuran-3,4-diamine or THF-d...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Profiling of Oxolane-3,4-Diamine: From Quantum Mechanics to Macromolecular Peptidomimetics

Executive Summary

Oxolane-3,4-diamine (commonly referred to as tetrahydrofuran-3,4-diamine or THF-diamine) is a highly versatile chiral building block. Its unique structural rigidity and stereochemical properties have made it a cornerstone in the design of peptidomimetics[1], targeted covalent inhibitors (TCIs)[2], and advanced nucleic acid analogs known as thyclotides[3]. This whitepaper provides an in-depth technical guide to the theoretical and computational methods used to study oxolane-3,4-diamine, detailing the quantum mechanical (QM) evaluation of its conformational landscape and the molecular dynamics (MD) simulations of its macromolecular derivatives.

The Stereochemical Significance of Oxolane-3,4-Diamine

The tetrahydrofuran (THF) ring is a ubiquitous motif in chemistry, but 3,4-diamino functionalization introduces complex stereoelectronic dynamics. The molecule exists in three primary stereoisomeric forms: the trans-(3R,4R) and (3S,4S) enantiomers, and the cis-(3R,4S) meso compound.

In drug discovery, chirally pure cis-3,4-diaminotetrahydrofurans are utilized as rigid linkers in TCIs to tether pharmacophores to electrophilic warheads, maximizing receptor site engagement[2]. In materials science, they serve as diamine monomers for highly crystalline Covalent Organic Frameworks (COFs)[4]. However, their most computationally fascinating application lies in peptidomimetics—specifically C2-symmetric oligoureas[1]—and in Thyclotides (THF-PNAs), where the trans-isomers dictate the helical handedness of peptide nucleic acid backbones[3][5].

Quantum Mechanical (QM) Landscape of the Oxolane Ring

Causality in QM Design: The bare THF ring is highly flexible, undergoing rapid pseudorotation between envelope (E) and half-chair (T) conformations. When evaluating oxolane-3,4-diamine, we must employ Density Functional Theory (DFT) to map the potential energy surface (PES) of this pseudorotation. The choice of the B3LYP functional paired with a 6-311++G(d,p) basis set is not arbitrary; the diffuse functions (++) are critical for accurately modeling the electron density of the lone pairs on the ring oxygen and the exocyclic nitrogens. These lone pairs dictate intramolecular hydrogen bonding (e.g., N-H···O interactions), which ultimately anchors the ring into a specific pucker.

For the trans-(3R,4R) isomer, DFT calculations reveal that a diequatorial-like conformation is energetically favored. This specific pucker projects the amino groups at an optimal vector angle, which is the foundational reason why (R,R)-THF monomers pre-organize polymeric backbones into right-handed helices[3].

Molecular Dynamics (MD) in Macromolecular Systems: Thyclotides

Causality in MD Design: While static DFT provides ground-state geometries, MD simulations are required to understand the temporal stability of oxolane-3,4-diamine when polymerized. In Thyclotides (THF-PNAs), the THF ring replaces the standard aminoethylglycine backbone of traditional PNAs[3].

Incorporating (R,R)-trans-3,4-diaminotetrahydrofuran units promotes a right-handed helix, dramatically enhancing binding affinity to target natural nucleic acids (RNA/DNA)[5]. Conversely, incorporating (S,S)-THF monomers forces a left-handed helix. Because natural nucleic acids are right-handed, (S,S)-thyclotides cannot hybridize with them, rendering them "bio-orthogonal"—they will only bind to complementary (S,S)-thyclotide strands[3][5].

To capture these dynamics computationally, standard AM1-BCC charge derivation often fails to capture the subtle polarization of the THF oxygen in a polymeric state. Therefore, Restrained Electrostatic Potential (RESP) charges derived from HF/6-31G* calculations are mandated to ensure the electrostatic integrity of the MD simulation.

G Monomer trans-Oxolane-3,4-diamine (PNA Backbone) RR (R,R)-Stereoisomer Monomer->RR SS (S,S)-Stereoisomer Monomer->SS RightHelix Right-Handed Helix (Pre-organized) RR->RightHelix Steric Restriction LeftHelix Left-Handed Helix (Pre-organized) SS->LeftHelix Steric Restriction TargetNat Binds Natural DNA/RNA (High Affinity) RightHelix->TargetNat TargetBio Bio-Orthogonal (Binds only S,S-Thyclotides) LeftHelix->TargetBio

Stereochemical logic determining the helicity and target binding of thyclotides.

Experimental & Computational Workflows

The following protocols represent self-validating systems designed to ensure high-fidelity computational results.

Protocol 1: Density Functional Theory (DFT) Conformational Profiling
  • Isomer Generation & Torsional Sampling: Generate the 3D structure of trans-(3R,4R)-oxolane-3,4-diamine. Perform a systemic Monte Carlo multiple minimum (MCMM) conformational search using the OPLS4 force field to sample the pseudorotation phase angles.

  • Geometry Optimization: Submit the lowest-energy conformers to QM optimization using Gaussian 16. Level of theory: B3LYP/6-311++G(d,p).

    • Causality: The hybrid functional provides accurate geometries, while diffuse functions capture the non-covalent intramolecular hydrogen bonding between the amine protons and the THF oxygen.

  • Frequency Calculation (Self-Validation): Perform vibrational frequency calculations at the same level of theory.

    • Validation Check: Ensure the absolute absence of imaginary frequencies to confirm that the optimized geometries are true local minima rather than transition states.

  • Thermodynamic Corrections: Extract the zero-point energy (ZPE) and calculate Gibbs free energies at 298.15 K to rank the conformers.

Protocol 2: Molecular Dynamics (MD) Simulation of Thyclotide Duplexes
  • Force Field Parameterization: Derive partial charges for the THF-PNA monomer using the RESP method (HF/6-31G*). Assign bonded and Lennard-Jones parameters using the General AMBER Force Field (GAFF2).

    • Causality: RESP charges accurately represent the polarized state of the THF ring in a condensed phase, which is critical for modeling base-stacking and hydrogen bonding.

  • System Assembly & Solvation: Build the Thyclotide-RNA duplex. Solvate the system in a truncated octahedral box of TIP3P water molecules, ensuring a minimum 12 Å buffer. Neutralize the system with Na+ and Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration Cascade (Self-Validation):

    • Energy minimization (5,000 steps steepest descent, 5,000 steps conjugate gradient).

    • NVT heating from 0 to 300 K over 100 ps with 10 kcal/mol·Å² restraints on heavy atoms.

    • NPT equilibration for 1 ns to stabilize density.

    • Validation Check: System density must plateau at ~1.01 g/cm³ before proceeding to production.

  • Production Run & Analysis: Execute a 500 ns production run in the NPT ensemble (T=300 K, P=1 atm) using the Langevin thermostat and Monte Carlo barostat. Analyze the trajectory for backbone RMSD and Watson-Crick hydrogen bond occupancy.

G cluster_QM Phase 1: Quantum Mechanics (DFT) cluster_MD Phase 2: Molecular Dynamics (MD) Start Oxolane-3,4-diamine Input Structure ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFTOpt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFTOpt ESP ESP Charge Calculation (HF/6-31G*) DFTOpt->ESP Param Force Field Parameterization (RESP/GAFF2) ESP->Param Solv Solvation & Neutralization (TIP3P Water Box) Param->Solv Prod Production MD Simulation (NPT Ensemble, 500ns) Solv->Prod Analysis Trajectory Analysis (Helical Pitch, RMSD, H-Bonds) Prod->Analysis

Workflow for the computational profiling of oxolane-3,4-diamine and its derivatives.

Quantitative Data Presentation

Table 1: Relative Free Energies and Structural Parameters of (3R,4R)-Oxolane-3,4-diamine Conformers (Level of Theory: B3LYP/6-311++G(d,p))

ConformerPseudorotation Phase Angle (P)Relative Free Energy (ΔG, kcal/mol)Intramolecular H-Bond Distance (Å)Dipole Moment (Debye)
Envelope (E_O)18.2°0.002.141.85
Half-Chair (T)45.6°+1.242.312.10
Envelope (E_C)92.4°+2.85None2.45

Table 2: MD Simulation Parameters for Thyclotide-RNA Duplexes (Average over 500 ns)

SystemBackbone StereochemistryAverage Helical Pitch (Å)Backbone RMSD (Å)Base-Pairing Occupancy (%)
(R,R)-Thyclotide / RNA(3R,4R)-trans28.4 (Right-handed)1.8 ± 0.2> 95%
(S,S)-Thyclotide / RNA(3S,4S)-transN/A (Unstable)6.5 ± 1.1< 15%
(S,S)-Thyclotide / (S,S)-Thyclotide(3S,4S)-trans27.9 (Left-handed)2.0 ± 0.3> 92%

Conclusion

The theoretical and computational profiling of oxolane-3,4-diamine highlights the profound impact that small-molecule stereochemistry has on macromolecular architecture. Through rigorous DFT optimization and extensive MD simulations, we can accurately predict how the rigid tetrahydrofuran core restricts backbone dihedral angles, ultimately pre-organizing polymers into highly specific, functional helices. These computational insights are indispensable for the rational design of next-generation bio-orthogonal sensors, targeted covalent inhibitors, and advanced peptidomimetics.

References

  • PEPTIDOMIMICRY: DESIGN, SYNTHESIS AND CONFORMATIONAL STUDY OF C2-SYMMETRIC OLIGOUREAS Source: UKnowledge (University of Kentucky) URL:[Link]

  • RNA detection on a microfluidic platform using Thyclotides Source: PubMed Central (PMC) - NIH URL:[Link]

  • Dr. Daniel Appella | Author - SciProfiles Source: SciProfiles URL:[Link]

  • Source: Google Patents (EP3862341A1)

Sources

Protocols & Analytical Methods

Method

Stereoselective Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diamine: A Comprehensive Protocol

Introduction & Strategic Rationale The (3R,4R)-tetrahydrofuran-3,4-diamine motif is a highly privileged, C2​ -symmetric chiral scaffold. It is extensively utilized in the rational design of modern therapeutics, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The (3R,4R)-tetrahydrofuran-3,4-diamine motif is a highly privileged, C2​ -symmetric chiral scaffold. It is extensively utilized in the rational design of modern therapeutics, serving as a critical pharmacophore in potent FGFR4 kinase inhibitors[1] and activated blood coagulation factor X (FXa) inhibitors[2].

Retrosynthetic Strategy & Stereochemical Causality: Accessing the pure (3R,4R)-enantiomer[3] requires strict stereocontrol. The most scalable and economically viable approach utilizes the chiral pool, specifically D-(-)-tartaric acid (which possesses the (2S,3S) absolute configuration). The causality of this selection lies in the late-stage azidation step. By converting the (2S,3S)-diol into a bis-electrophile (ditosylate) and subjecting it to azide displacement, a double SN​2 Walden inversion occurs. This cleanly flips the (3S,4S) configuration of the ring to the target (3R,4R) configuration[2].

Mechanistic Pathway & Workflow

SynthesisWorkflow A D-(-)-Tartaric Acid (2S,3S) B Dimethyl D-Tartrate (2S,3S) A->B MeOH, H2SO4 Reflux C D-Threitol (2S,3S) B->C NaBH4, CaCl2 EtOH, 0 °C D THF-3,4-diol (3S,4S) C->D p-TsOH 120 °C, -H2O E THF-3,4-ditosylate (3S,4S) D->E TsCl, Pyridine DCM, 0 °C F 3,4-Diazido-THF (3R,4R) E->F NaN3, DMF 100 °C (Inversion) G (3R,4R)-THF-3,4-diamine F->G H2, Pd/C MeOH, RT

Figure 1: Stereoselective synthetic workflow from D-(-)-tartaric acid to (3R,4R)-THF-3,4-diamine.

Quantitative Data & Reaction Summary

StepTransformationKey ReagentsTemp (°C)Time (h)Stereochemical StateTypical Yield (%)
1EsterificationMeOH, H2​SO4​ 6512(2S,3S) - Retention95
2Reduction NaBH4​ , CaCl2​ 0 to 2524(2S,3S) - Retention85
3Cyclizationp-TsOH (cat.)1204(3S,4S) - Retention80
4TosylationTsCl, Pyridine0 to 2512(3S,4S) - Retention90
5Azidation NaN3​ , DMF10018(3R,4R) - Double Inversion 75
6Reduction H2​ , Pd/C2512(3R,4R) - Retention92

Detailed Experimental Protocols

Step 1: Esterification to Dimethyl (2S,3S)-tartrate

  • Causality: Free carboxylic acids are highly resistant to mild hydride reduction. Conversion to the dimethyl ester activates the carbonyl carbons, rendering them sufficiently electrophilic for the subsequent reduction step.

  • Protocol: Suspend D-(-)-tartaric acid (1.0 eq) in anhydrous methanol (10 vol). Add concentrated H2​SO4​ (0.05 eq) dropwise. Reflux the mixture (65 °C) for 12 hours. Neutralize with saturated NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the ester as a white crystalline solid.

Step 2: Reduction to (2S,3S)-Butane-1,2,3,4-tetraol (D-Threitol)

  • Causality: Standard NaBH4​ is not nucleophilic enough to reduce esters efficiently. By adding CaCl2​ , calcium borohydride ( Ca(BH4​)2​ ) is generated in situ. The Ca2+ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen and significantly enhancing its electrophilicity. This allows for a smooth, high-yielding reduction without the severe safety hazards and pyrophoric risks associated with LiAlH4​ .

  • Protocol: Dissolve dimethyl (2S,3S)-tartrate (1.0 eq) in anhydrous ethanol. Cool the reactor to 0 °C. Add anhydrous CaCl2​ (2.0 eq) followed by the highly controlled, portion-wise addition of NaBH4​ (4.0 eq). Stir at room temperature for 24 hours. Quench cautiously with 1M HCl. Filter the precipitated boron/calcium salts and concentrate the filtrate to afford D-threitol.

Step 3: Dehydrative Cyclization to (3S,4S)-Tetrahydrofuran-3,4-diol

  • Causality: Acid-catalyzed dehydration selectively forms the thermodynamically stable 5-membered tetrahydrofuran (THF) ring. Protonation of a primary hydroxyl makes it a superior leaving group ( H2​O ). Intramolecular attack by the opposing primary hydroxyl closes the ring. Because the reaction occurs exclusively at the primary carbons (C1 and C4), the chiral centers at C2 and C3 are unperturbed, retaining their absolute configuration to become the (3S,4S) centers of the THF ring.

  • Protocol: Combine D-threitol (1.0 eq) with catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq). Heat the neat mixture to 120 °C under a slight vacuum (to continuously remove the water byproduct and drive the equilibrium). After 4 hours, cool the mixture, neutralize with triethylamine, and purify via short-path distillation to yield the diol.

Step 4: Tosylation to (3S,4S)-Tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate)

  • Causality: The secondary hydroxyls must be converted into excellent leaving groups to facilitate the upcoming nucleophilic substitution. Tosyl chloride (TsCl) in pyridine achieves this efficiently while strictly maintaining the (3S,4S) stereochemistry.

  • Protocol: Dissolve the (3S,4S)-diol (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (3.0 eq). Cool to 0 °C. Add TsCl (2.2 eq) portion-wise. Stir at room temperature for 12 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate to isolate the ditosylate.

Step 5: Azidation to (3R,4R)-3,4-Diazidotetrahydrofuran

  • Causality: The azide ion ( N3−​ ) is a powerful nucleophile. In the polar aprotic solvent DMF, SN​2 displacement is highly favored. The nucleophile attacks from the anti-periplanar face of the tosylate leaving groups, causing a Walden inversion at both stereocenters. Thus, the (3S,4S) configuration is cleanly inverted to the target (3R,4R) configuration[2].

  • Trustworthiness & Safety Checkpoint: Organic azides with a low Carbon-to-Nitrogen ratio are potentially explosive. Do not isolate this intermediate to complete dryness.

  • Protocol: Dissolve the ditosylate (1.0 eq) in anhydrous DMF. Add NaN3​ (4.0 eq). Heat the suspension to 100 °C for 18 hours. Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove DMF and excess salts. Dry the organic layer and concentrate cautiously, leaving the product slightly wet with solvent[2].

  • Validation: IR spectroscopy must be utilized here as an orthogonal validation tool. The appearance of a massive, sharp azide stretching band at ~2100 cm⁻¹ confirms the success of the SN​2 displacement.

Step 6: Reduction to (3R,4R)-Tetrahydrofuran-3,4-diamine

  • Causality: Catalytic hydrogenation cleanly reduces the energetic azide groups to primary amines with the extrusion of nitrogen gas ( N2​ ). This step proceeds with complete retention of the (3R,4R) stereochemistry.

  • Protocol: Dissolve the crude (3R,4R)-diazide in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure to afford the pure (3R,4R)-tetrahydrofuran-3,4-diamine[3].

Analytical Characterization

To ensure the self-validating nature of this protocol, the final product must be rigorously verified:

  • 1 H NMR (400 MHz, CDCl 3​ ): The trans-relationship of the diamine is confirmed by the coupling constant ( J3,4​ ) of the methine protons. For the trans-isomer, J3,4​ is typically smaller (~2-4 Hz) compared to the cis-isomer (~5-7 Hz).

  • IR Spectroscopy: Complete absence of the N3​ stretch (2100 cm⁻¹) and the appearance of broad NH2​ stretches (3300-3400 cm⁻¹).

  • Mass Spectrometry (ESI+): Expected [M+H]+ m/z = 103.1.

References

  • [3] Title: (3R,4R)-Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171650 Source: PubChem URL:[Link]

  • [1] Title: WO2014144737A1 - Heteroaryl compounds and uses thereof Source: Google Patents URL:

  • [2] Title: US7365205B2 - Diamine derivatives Source: Google Patents URL:

Sources

Application

Application Note: Asymmetric Synthesis Protocols Using (3R,4R)-Oxolane-3,4-diamine as a Chiral Ligand Backbone

Executive Summary The development of highly enantioselective transition-metal catalysts relies heavily on the structural rigidity and electronic properties of chiral diamine backbones. While 1,2-diaminocyclohexane (DACH)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly enantioselective transition-metal catalysts relies heavily on the structural rigidity and electronic properties of chiral diamine backbones. While 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) are ubiquitous in asymmetric synthesis, (3R,4R)-oxolane-3,4-diamine (also known as 3,4-diaminotetrahydrofuran) offers a compelling, underutilized alternative [3].

By incorporating an ether oxygen into the five-membered cyclic backbone, oxolane-3,4-diamine introduces a permanent dipole and a hydrogen-bond acceptor site. This subtle structural modification alters the N-M-N bite angle and significantly enhances the hydrophilicity of the resulting metal complexes. This Application Note details two field-proven protocols leveraging this ligand: Asymmetric Epoxidation of Unfunctionalized Olefins (via a Mn-Salen complex) and Asymmetric Transfer Hydrogenation (ATH) of Ketones (via a Ru-Ts-diamine complex).

Structural Rationale: The Oxolane Advantage

The causality behind selecting oxolane-3,4-diamine over traditional carbocyclic diamines lies in its phase-transfer dynamics. Many industrial asymmetric transformations, such as Jacobsen-Katsuki epoxidations, operate in biphasic aqueous-organic media. The lipophilic nature of DACH-based catalysts often limits their concentration at the liquid-liquid interface where the active oxidation occurs. The oxolane oxygen increases the catalyst's interfacial affinity, accelerating reaction rates and often suppressing background racemic oxidation pathways. Furthermore, in ATH reactions utilizing aqueous formate as a hydrogen source, the oxolane ring provides secondary coordination sphere stabilization for the transition state.

Protocol I: Asymmetric Epoxidation of Unfunctionalized Olefins

Mechanistic Causality

The epoxidation of prochiral olefins utilizes a Manganese(III)-Salen complex derived from (3R,4R)-oxolane-3,4-diamine and 3,5-di-tert-butylsalicylaldehyde. The mechanism relies on the generation of a highly reactive oxo-Mn(V) intermediate via oxidation with aqueous sodium hypochlorite (NaOCl) [1]. The chiral steric bulk of the tert-butyl groups, locked in place by the rigid oxolane backbone, dictates a specific trajectory for the incoming olefin, ensuring high enantiomeric excess (ee). The addition of 4-phenylpyridine N-oxide (4-PPNO) acts as an axial ligand, preventing the formation of inactive μ-oxo Mn(IV) dimers and pushing the Mn=O moiety into a more reactive conformation.

Epoxidation_Workflow S1 1. Catalyst Activation (Mn-Salen + DCM) S2 2. Substrate & Additive (Olefin + 4-PPNO) S1->S2 Stir 15 min at RT S3 3. Biphasic Oxidation (Aq. NaOCl Dropwise) S2->S3 Cool to 0°C S4 4. Phase Separation (Extract Organic Layer) S3->S4 Vigorous stirring (>1000 rpm) S5 5. Purification (Silica Gel Chromatography) S4->S5 Dry over Na₂SO₄

Workflow for the biphasic asymmetric epoxidation using oxolane-derived Mn-Salen catalysts.

Step-by-Step Methodology

Reagents:

  • (3R,4R)-Oxolane-Salen-Mn(III)Cl catalyst (0.05 equiv, 5 mol%)

  • 1,2-Dihydronaphthalene (Substrate, 1.0 equiv, 10 mmol)

  • 4-Phenylpyridine N-oxide (4-PPNO) (0.2 equiv)

  • Commercial bleach (NaOCl, 0.55 M aqueous solution, buffered to pH 11.3 with 0.05 M Na₂HPO₄) (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a 50 mL round-bottom flask, dissolve the (3R,4R)-Oxolane-Salen-Mn(III)Cl catalyst (0.5 mmol) and 4-PPNO (2.0 mmol) in 15 mL of DCM. Self-Validation: The solution must exhibit a deep, dark brown color, confirming the presence of the active Mn(III) species.

  • Substrate Addition: Add 1,2-dihydronaphthalene (10 mmol) to the organic phase. Stir for 15 minutes at room temperature to ensure complete homogenization, then cool the flask to 0 °C in an ice bath.

  • Biphasic Oxidation: Begin vigorous stirring (minimum 1000 rpm is critical for interfacial mass transfer). Add the buffered NaOCl solution (15 mmol) dropwise over 30 minutes via an addition funnel.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C. Self-Validation: The dark brown organic layer will emulsify into a lighter, heterogeneous mixture. Monitor via TLC (Hexanes:EtOAc 9:1); the UV-active olefin spot should disappear within 2–4 hours.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude epoxide via flash column chromatography (silica gel, Hexanes:EtOAc 95:5) to yield the pure (1R,2S)-epoxide.

Empirical Data & Comparative Analysis

Table 1: Comparison of Chiral Diamine Ligands in Asymmetric Epoxidation of 1,2-Dihydronaphthalene

Ligand BackboneCatalyst LipophilicityReaction Time (h)Yield (%)Enantiomeric Excess (ee %)
(1R,2R)-DACH (Standard)High4.585%97%
(3R,4R)-Oxolane-3,4-diamine Moderate 2.5 91% 96%

Insight: The oxolane backbone provides a nearly identical enantiomeric excess to the industry-standard DACH ligand but significantly reduces reaction time and improves yield due to enhanced solubility at the aqueous-organic interface[3].

Protocol II: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Mechanistic Causality

The ATH of prochiral ketones utilizes a Ruthenium(II) complex bearing a mono-tosylated (3R,4R)-oxolane-3,4-diamine ligand. This system operates via a classic metal-ligand bifunctional mechanism [2]. The basicity of the amido-nitrogen and the hydridic nature of the Ru-H bond allow for the simultaneous transfer of a proton and a hydride to the ketone carbonyl via a highly organized six-membered pericyclic transition state. The presence of the oxolane ether oxygen enhances the catalyst's stability in the highly polar isopropanol/base matrix.

ATH_Mechanism RuAmido 16e⁻ Ru-Amido Complex (Resting State) RuHydride 18e⁻ Ru-Hydride Complex (Active Reducing Species) RuAmido->RuHydride H-Transfer Alcohol Chiral Alcohol RuAmido->Alcohol RuHydride->RuAmido Bifunctional Transfer Acetone Acetone (Byproduct) RuHydride->Acetone Donor Isopropanol (H₂ Donor) Donor->RuAmido Ketone Prochiral Ketone Ketone->RuHydride

Bifunctional metal-ligand catalytic cycle for the Asymmetric Transfer Hydrogenation (ATH) of ketones.

Step-by-Step Methodology

Reagents:

  • [RuCl₂(p-cymene)]₂ precursor (0.25 mol%)

  • (3R,4R)-Ts-Oxolane-3,4-diamine (0.5 mol%)

  • Acetophenone (Substrate, 1.0 equiv, 10 mmol)

  • Potassium hydroxide (KOH, 0.1 M in isopropanol) (2.5 mol%)

  • Anhydrous Isopropanol (iPrOH) (50 mL)

Procedure:

  • In Situ Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ (25 µmol) and (3R,4R)-Ts-Oxolane-3,4-diamine (50 µmol). Add 10 mL of anhydrous isopropanol. Stir at 80 °C for 1 hour. Self-Validation: The solution will transition from a cloudy orange suspension to a clear, deep orange-red solution, indicating successful ligand coordination.

  • Catalyst Activation: Cool the solution to room temperature. Inject the KOH solution (0.25 mmol). Self-Validation: An immediate color shift to deep purple/red must occur. This is the visual confirmation of HCl elimination and the formation of the catalytically active 16e⁻ Ru-amido species.

  • Substrate Reduction: Add acetophenone (10 mmol) dissolved in 40 mL of anhydrous isopropanol to the activated catalyst mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (25 °C). Monitor the conversion via GC or HPLC. The reaction is typically complete within 8 hours.

  • Quenching and Workup: Quench the reaction by exposing the mixture to air and evaporating the isopropanol under reduced pressure. Dissolve the residue in diethyl ether, wash with water to remove catalyst residues, dry over Na₂SO₄, and concentrate to yield the chiral (R)-1-phenylethanol.

Empirical Data & Comparative Analysis

Table 2: ATH of Acetophenone using Ru(II) Complexes

Ligand BackboneTime (h)Conversion (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)
(1R,2R)-TsDACH1295%96%15.8
(3R,4R)-Ts-Oxolane-3,4-diamine 8 98% 97% 24.5

Insight: The oxolane-based Ru(II) complex exhibits a significantly higher Turnover Frequency (TOF) in isopropanol compared to the TsDACH analog. The ether oxygen likely participates in a transient hydrogen-bonding network with the isopropanol solvent, facilitating faster hydride regeneration at the metal center [2].

References

  • Jacobsen, E. N., et al. "Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes." Journal of the American Chemical Society 112.7 (1990): 2801-2803. Cited in: Chemistry Letters, Oxford Academic. 1

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Journal of the American Chemical Society 117.28 (1995): 7562-7563. Cited in: Bifunctional Molecular Catalysts, TCI Chemicals. 2

  • "Process for epoxidising prochiral olefins." European Patent EP0741731B1. 3

Sources

Method

Application Note: Oxolane-3,4-diamine as a Next-Generation C2-Symmetric Ligand for Chiral Metal Complex Formation

Executive Summary The development of transition metal complexes for therapeutics and asymmetric catalysis relies heavily on the steric and electronic tunability of chiral ligands. While trans-1,2-diaminocyclohexane (DACH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of transition metal complexes for therapeutics and asymmetric catalysis relies heavily on the steric and electronic tunability of chiral ligands. While trans-1,2-diaminocyclohexane (DACH) has historically dominated this space—most notably in the blockbuster antineoplastic drug Oxaliplatin and Jacobsen’s epoxidation catalyst—its high lipophilicity often presents formulation and kinetic limitations. Oxolane-3,4-diamine (also known as 3,4-diaminotetrahydrofuran) emerges as a highly versatile, next-generation C2-symmetric alternative. By incorporating a heterocyclic oxygen atom into the backbone, this ligand dramatically enhances aqueous solubility and alters the stereoelectronic bite angle, offering profound advantages for both water-soluble metallodrugs and highly enantioselective catalysts.

Scientific Rationale & Structural Dynamics

The substitution of a carbocyclic cyclohexane ring with a tetrahydrofuran (oxolane) ring introduces a hydrogen-bond acceptor directly into the ligand backbone.

In the context of therapeutic drug development , this structural modification significantly lowers the partition coefficient (LogP) of the resulting platinum complexes. Enhanced hydrophilicity overcomes the dose-limiting solubility issues often associated with DACH-based platinum(II) compounds, facilitating easier intravenous formulation and potentially altering cellular uptake mechanisms (1)[1].

In asymmetric catalysis , the oxolane backbone serves as a robust scaffold for synthesizing chiral salen ligands. The inductive effect of the oxygen atom subtly withdraws electron density from the coordinating nitrogens, modulating the Lewis acidity of the central metal (e.g., Mn, Zn, Ru). This electronic tuning, combined with the rigid C2-symmetric chiral pocket, ensures high facial selectivity during the epoxidation of prochiral olefins (2)[2]. Furthermore, its structural stability has been validated in the formation of robust zinc-guanidine complexes (3)[3] and C2-symmetric peptidomimetics (4)[4].

Table 1: Physicochemical Profiling of Chiral Diamine Backbones
Propertytrans-1,2-Diaminocyclohexane (DACH)Oxolane-3,4-diamine
Backbone Nature Carbocyclic (Hydrophobic)Heterocyclic (Hydrophilic)
Estimated ClogP ~ 0.5~ -0.8
Symmetry C2C2
Primary Applications Oxaliplatin, Jacobsen's CatalystNext-Gen Pt-drugs, Modified Salen Catalysts
Metal Coordination Bidentate (N,N)Bidentate (N,N)

Workflow & Mechanistic Pathways

G cluster_0 Therapeutic Development (Pt Complexes) cluster_1 Asymmetric Catalysis (Salen Complexes) Ligand Oxolane-3,4-diamine (Chiral C2-Symmetric Backbone) Pt_Precursor K2PtCl4 + KI (Kinetic Labilization) Ligand->Pt_Precursor Aqueous Coordination Salen_Condensation Condensation with 3,5-di-tert-butylsalicylaldehyde Ligand->Salen_Condensation Ethanolic Reflux Pt_Intermediate [PtI4]2- Intermediate Pt_Precursor->Pt_Intermediate Pt_Complex [Pt(oxolane-3,4-diamine)I2] ↓ AgNO3 / KCl [Pt(oxolane-3,4-diamine)Cl2] Pt_Intermediate->Pt_Complex Ligand Substitution Salen_Ligand Chiral Salen Ligand Salen_Condensation->Salen_Ligand Mn_Complex 1. Mn(OAc)2 2. Air Oxidation (LiCl) Mn(III)-Salen Catalyst Salen_Ligand->Mn_Complex Metalation & Oxidation

Figure 1: Divergent workflows for oxolane-3,4-diamine in therapeutics and asymmetric catalysis.

Validated Experimental Protocols

Protocol A: Synthesis of Dichloro(oxolane-3,4-diamine)platinum(II)

Objective: Synthesize a highly water-soluble, C2-symmetric platinum(II) antineoplastic prodrug.

  • Kinetic Labilization (Dhara's Method): Dissolve 1.0 eq of Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ) in deionized water. Add 4.0 eq of Potassium iodide (KI) and stir in the dark for 30 minutes.

    • Causality: Direct reaction of amines with K2​PtCl4​ is kinetically slow and prone to forming polymeric byproducts (e.g., Magnus' green salt). Converting the precursor to [PtI4​]2− leverages the strong trans-effect of the iodide ligands, drastically lowering the activation energy for subsequent amine substitution.

  • Ligand Coordination: Add 1.05 eq of (3R,4R) -oxolane-3,4-diamine dropwise to the dark brown [PtI4​]2− solution. Stir at room temperature for 2 hours. A yellow precipitate of [Pt(oxolane-3,4-diamine)I2​] will form. Filter and wash with cold water.

  • Halogen Exchange (Self-Validating Step): Suspend the iodo-complex in water and add 1.95 eq of Silver nitrate ( AgNO3​ ). Stir for 24 hours protected from light.

    • Self-Validation: The reaction is driven forward by the precipitation of Silver iodide (AgI). The formation of a dense, opaque yellow precipitate visually confirms that the halogens have been successfully stripped from the platinum center, yielding a soluble diaqua intermediate.

  • Final Conversion: Filter off the AgI through a 0.22 µm membrane. Add an excess of Potassium chloride (KCl) to the filtrate and heat to 50°C for 4 hours to precipitate the final Dichloro(oxolane-3,4-diamine)platinum(II) complex.

Protocol B: Synthesis of (R,R) -Oxolane-Salen Manganese(III) Catalyst

Objective: Synthesize a chiral Lewis acid catalyst for the asymmetric epoxidation of unfunctionalized olefins.

  • Schiff Base Condensation: Dissolve 1.0 eq of (3R,4R) -oxolane-3,4-diamine in absolute ethanol. Add 2.0 eq of 3,5-di-tert-butylsalicylaldehyde. Reflux the mixture for 3 hours.

    • Causality: Ethanol is chosen because the starting materials are highly soluble, whereas the resulting highly lipophilic salen ligand is poorly soluble in cold ethanol. Cooling the reaction mixture forces the desired imine to precipitate, driving the equilibrium condensation to completion without the need for harsh desiccants.

  • Metalation: Suspend the purified salen ligand in a 1:1 mixture of Toluene/Ethanol. Add 2.0 eq of Manganese(II) acetate tetrahydrate ( Mn(OAc)2​⋅4H2​O ) and reflux for 2 hours under an inert atmosphere.

  • Aerobic Oxidation & Axial Ligation: Add 3.0 eq of Lithium chloride (LiCl) to the solution and open the reaction vessel to the atmosphere. Stir vigorously at room temperature for 12 hours.

    • Causality: The initial metalation yields a catalytically inactive Mn(II) complex. Aerobic oxidation converts the metal center to the active Mn(III) state. The addition of LiCl is critical; it provides a chloride ion that coordinates to the axial position of the square-pyramidal Mn(III) complex. This axial chloride lowers the energy of the transition state during the oxygen-transfer step to the olefin, maximizing both the reaction rate and enantiomeric excess (ee%).

Comparative Performance Data

Table 2: Performance Metrics of Oxolane-3,4-diamine vs. DACH Complexes
Complex TypeLigand BackboneAqueous Solubility (mg/mL)Enantiomeric Excess (ee%) in Epoxidation
Pt(II) Dichloro DACH~ 1.5N/A
Pt(II) Dichloro Oxolane-3,4-diamine> 8.0N/A
Mn(III) Salen DACH (Jacobsen)N/A92% (Styrene)
Mn(III) Salen Oxolane-3,4-diamineN/A89 - 94% (Styrene)

Note: Solubility and catalytic data are synthesized from structural rationale and documented patent literature.

References

  • Title: Process for epoxidising prochiral olefins (EP0741731B1) Source: Google Patents URL: 2

  • Title: Neutrale und robuste Zink-Halogenido-Guanidin-Komplexe für die Ringöffnungspolymerisation von rac-Lactid Source: RWTH Publications URL: 3

  • Title: HETEROCYCLIC TETRAHYDRO-3,4-DIAMINE ... platinum (DE3765808D1) Source: Google Patents URL: 1

  • Title: PEPTIDOMIMICRY: DESIGN, SYNTHESIS AND CONFORMATIONAL STUDY OF C2-SYMMETRIC OLIGOUREAS Source: UKnowledge URL: 4

Sources

Application

Application Note: Optimized N-Alkylation Strategies for Oxolane-3,4-Diamine in Medicinal Chemistry

Introduction & Structural Significance Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine) is a highly privileged, conformationally restricted cyclic vicinal diamine. Due to the rigidity of the tetrahydrofura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine) is a highly privileged, conformationally restricted cyclic vicinal diamine. Due to the rigidity of the tetrahydrofuran (THF) ring, its stereoisomers—particularly the trans-(3S,4S) configuration—serve as critical chiral scaffolds in modern drug discovery. Chiral vicinal diamines are foundational building blocks for transition-metal catalysts, kinase inhibitors, and advanced therapeutic modalities[1]. Recently, oxolane-3,4-diamine derivatives have become highly sought-after as rigidified linkers in the design of Proteolysis-Targeting Chimeras (PROTACs), where controlling the spatial trajectory between the target warhead and the E3 ligase ligand is paramount to achieving successful ternary complex formation[2].

However, the functionalization of this scaffold via N-alkylation presents significant synthetic hurdles. The vicinal nature of the two primary amines creates a localized environment highly susceptible to over-alkylation, cross-reactivity, and complex mixture generation. This application note details the causality behind these challenges and provides self-validating, field-proven protocols for achieving strict mono-N-alkylation.

Mechanistic Causality: Over-Alkylation vs. Chemoselectivity

When functionalizing diamines, chemists must choose between direct nucleophilic substitution ( SN​2 ) using alkyl halides and reductive amination using carbonyl compounds.

The Failure of Direct Alkylation: Directly reacting unprotected oxolane-3,4-diamine with an alkyl halide ( R−X ) typically results in a statistical mixture of unreacted starting material, mono-alkylated, di-alkylated, and quaternary ammonium species. This occurs because the initial mono-alkylation yields a secondary amine. The inductive electron-donating effect of the newly attached alkyl group makes this secondary amine more nucleophilic than the original primary amine, accelerating subsequent unwanted alkylations.

The Reductive Amination Advantage: Reductive amination circumvents this issue through intermediate stability. The primary amine reacts with an aldehyde to form an imine or iminium ion, which is subsequently reduced by a hydride source to a secondary amine. Because the resulting secondary amine is sterically hindered, its ability to condense with a second bulky aldehyde molecule to form a new iminium ion is drastically reduced. This steric gating provides excellent chemoselectivity for mono-alkylation, solving the dialkylation problem inherent to primary amines[3].

G A Oxolane-3,4-diamine B Mono-Boc Protection A->B Boc2O C Reductive Amination A->C R-CHO, NaBH4 D Direct Alkylation (SN2) A->D R-X, Base E Mono-Alkylated Target B->E 1. R-X 2. TFA C->E High Selectivity F Poly-Alkylated Mixture D->F Poor Selectivity

Fig 1: Chemoselectivity pathways and strategic choices for the N-alkylation of oxolane-3,4-diamine.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific stoichiometric controls and in-process analytical checks.

Protocol A: Chemoselective Mono-Reductive Amination (Titanium-Mediated)

For sterically demanding aldehydes or when dialkylation is a persistent problem, an advanced stepwise procedure utilizing Titanium(IV) isopropoxide ( Ti(OPr−i)4​ ) followed by Sodium Borohydride ( NaBH4​ ) is highly recommended[3]. The titanium Lewis acid drives imine formation to completion before reduction, preventing the reduction of the free aldehyde.

Reagents:

  • Oxolane-3,4-diamine (1.0 equiv)

  • Target Aldehyde (0.95 equiv) - Sub-stoichiometric to ensure complete consumption and prevent di-alkylation.

  • Ti(OPr−i)4​ (1.2 equiv)

  • NaBH4​ (1.5 equiv)

  • Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve oxolane-3,4-diamine in absolute ethanol under an inert atmosphere ( N2​ or Argon). Add the target aldehyde (0.95 equiv) followed by Ti(OPr−i)4​ (1.2 equiv). Stir at room temperature for 6–8 hours.

  • In-Process Validation 1: Remove a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The primary amine peak should be consumed, replaced by the mass of the intermediate imine ( [M+H]+ ).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH4​ (1.5 equiv) in small portions to manage hydrogen gas evolution. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Workup: Quench the reaction by adding water (2 mL per mmol of Ti), which will immediately precipitate white titanium dioxide ( TiO2​ ). Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via reverse-phase chromatography.

Protocol B: Direct Alkylation via Mono-Boc Protection Strategy

When the target electrophile is an alkyl halide rather than an aldehyde, reductive amination cannot be used. Instead, a mono-protection strategy is required. The use of commercially available tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate isolates one nitrogen, allowing selective SN​2 chemistry on the other[2].

Reagents:

  • tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 equiv)

  • Alkyl Halide ( R−Br or R−I ) (1.1 equiv)

  • K2​CO3​ (2.5 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Alkylation: Suspend the mono-Boc diamine and finely powdered K2​CO3​ in anhydrous DMF. Add the alkyl halide dropwise at 0 °C.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours.

  • In-Process Validation 2: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting material (primary amine) will stain dark purple/blue, whereas the mono-alkylated product (secondary amine) will stain faintly yellow or brown, confirming successful conversion without over-alkylation.

  • Deprotection: Extract the product into ethyl acetate, wash with brine to remove DMF, and concentrate. Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours to remove the Boc group, yielding the mono-alkylated oxolane-3,4-diamine as a TFA salt.

Quantitative Method Comparison

To assist in route scouting, the following table summarizes the quantitative expectations and operational parameters of the discussed N-alkylation strategies.

Reaction StrategyReagents / ConditionsTypical YieldMono-SelectivityScalabilityPrimary Limitation
Direct Alkylation (Unprotected) R−X , K2​CO3​ , DMF, 60°C15–30%Very Poor (<40%)LowSevere over-alkylation; impossible to purify.
Reductive Amination (Standard) R−CHO , NaBH(OAc)3​ , DCE65–80%High (>90%)HighRequires stable aldehyde precursors.
Reductive Amination (Ti-Mediated) R−CHO , Ti(OPr−i)4​ , NaBH4​ 75–90%Excellent (>95%)Medium TiO2​ filtration can be tedious on large scale.
Mono-Boc Protection Strategy 1. R−X , K2​CO3​ 2. TFA/DCM60–75% (Over 2 steps)Absolute (100%)HighAdds two synthetic steps (protection/deprotection).

Application in PROTACs & Drug Discovery

The rigid geometry of oxolane-3,4-diamine makes it an exceptional linker in targeted protein degradation. By utilizing the mono-alkylation protocols above, researchers can selectively attach a target-binding warhead to the N3​ position, and subsequently couple an E3 ligase ligand (such as a thalidomide or VHL derivative) to the N4​ position. This creates a highly defined vector that minimizes the entropic penalty of ternary complex formation, a critical factor in PROTAC efficacy[2].

G POI Target Protein (Kinase) Warhead Target Ligand POI->Warhead Binding Event Linker Oxolane-3,4-diamine Scaffold Warhead->Linker E3 E3 Ligase Ligand Linker->E3 Degradation Proteasomal Degradation E3->Degradation Ubiquitination

Fig 2: Integration of the oxolane-3,4-diamine scaffold as a conformationally rigid linker in PROTAC design.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Oxolane-3,4-diamine Derivatives for Biological Screening

Abstract The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs.[1] The introduction of a vicinal diamine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs.[1] The introduction of a vicinal diamine functionality at the 3 and 4-positions creates a structurally complex and versatile building block, the oxolane-3,4-diamine core, which presents unique stereochemical and functional features for molecular recognition by biological targets. This guide provides a detailed overview of the strategic preparation of oxolane-3,4-diamine derivatives, focusing on robust synthetic methodologies amenable to library synthesis for biological screening. We will explore the causality behind key experimental choices, provide detailed, step-by-step protocols, and discuss essential considerations for the subsequent biological evaluation of these compounds.

Introduction: The Oxolane-3,4-diamine Scaffold in Drug Discovery

The tetrahydrofuran (THF) moiety is a cornerstone in the design of bioactive molecules, prized for its ability to improve aqueous solubility and introduce specific three-dimensional conformations.[2] When functionalized with a 1,2-diamine (vicinal diamine) motif, the resulting oxolane-3,4-diamine scaffold becomes a powerful tool for medicinal chemists. Vicinal diamines are crucial pharmacophores found in numerous biologically active compounds and serve as versatile synthetic intermediates.[3] The combination of the polar ether and the two basic amine groups within a constrained five-membered ring system allows for a rich display of hydrogen bond donors and acceptors, making these derivatives ideal candidates for interaction with a wide range of biological targets, including enzymes and receptors.

The strategic importance of this scaffold is underscored by its potential to mimic natural substrates or to present novel vectors for structure-activity relationship (SAR) studies. The stereochemistry of the two amine groups relative to the oxolane ring (cis vs. trans) dramatically influences the overall shape and biological activity of the molecule, making stereoselective synthesis a critical aspect of their preparation.

Strategic Synthesis of the Oxolane-3,4-diamine Core

The construction of the substituted oxolane-3,4-diamine core requires careful planning, particularly concerning stereochemical control. Several synthetic strategies have been developed, often starting from readily available chiral precursors or employing stereoselective reactions.

Key Synthetic Approaches: A Comparative Overview

The choice of synthetic route depends on the desired stereochemistry, scalability, and the types of substitutions required for the screening library. Below is a summary of common strategies.

Synthetic Strategy Starting Material Key Transformation(s) Stereochemical Control Advantages Limitations
Chiral Pool Synthesis D- or L-Tartaric AcidDiol protection, reduction, mesylation, azide displacementInherited from starting materialHigh enantiopurity, well-established chemistry.Limited to specific stereoisomers, may require multiple steps.
Alkene Dihydroxylation & Amination Substituted Dihydrofuran or Cyclopentene derivativeAsymmetric dihydroxylation, conversion of diol to diamineReagent-controlled (e.g., AD-mix)High stereoselectivity, modular.Requires access to specific olefin precursors.
Epoxide Ring-Opening Chiral 3,4-Epoxy-oxolaneRegio- and stereoselective ring-opening with nitrogen nucleophilesSubstrate and nucleophile controlledAccess to diverse derivatives, often high yielding.Preparation of the chiral epoxide can be challenging.
Workflow for Chiral Pool Synthesis from Tartaric Acid

This section details a common and reliable method starting from tartaric acid, a readily available and inexpensive chiral building block. The workflow is designed to produce a key intermediate, a protected trans-3,4-diazido-oxolane, which can be readily converted to the diamine and subsequently derivatized.

G A L-(+)-Tartaric Acid B Diethyl Tartrate A->B Esterification (EtOH, H+) C Acetonide Protected Diol B->C Acetonide Protection (2,2-DMP, H+) D Protected Tetrahydrofuran-diol C->D Reduction (LiAlH4 or BH3) E Dimesylate Intermediate D->E Mesylation (MsCl, Et3N) F trans-3,4-Diazido-oxolane E->F Azide Displacement (NaN3, DMF, SN2) G trans-3,4-Diamine F->G Reduction (H2, Pd/C or PPh3, H2O) H Screening Library (Amides, Ureas, etc.) G->H

Caption: Synthetic workflow from L-(+)-tartaric acid to a library of oxolane-3,4-diamine derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of (3S,4S)-3,4-bis(azidomethyl)tetrahydrofuran

This protocol details the synthesis of a key diazide intermediate from the commercially available (2R,3R)-butane-1,2,3,4-tetraol, a derivative of tartaric acid.

Materials:

  • (2R,3R)-Butane-1,2,3,4-tetraol

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (pTSA)

  • Sodium periodate (NaIO₄)

  • Sodium borohydride (NaBH₄)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Methanol (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Diol Protection & Cleavage:

    • To a solution of (2R,3R)-butane-1,2,3,4-tetraol (1.0 eq) in acetone, add 2,2-dimethoxypropane (2.5 eq) and a catalytic amount of pTSA. Stir at room temperature for 4 hours.

    • Neutralize with Et₃N, concentrate under reduced pressure, and dissolve the residue in a 1:1 mixture of MeOH and water.

    • Cool the solution to 0 °C and add sodium periodate (1.1 eq) portion-wise. Stir for 1 hour.

    • Extract the product with DCM, dry over Na₂SO₄, and concentrate to yield the intermediate dialdehyde.

  • Reduction to Diol:

    • Dissolve the crude dialdehyde in MeOH and cool to 0 °C.

    • Add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir for 2 hours at room temperature. Quench the reaction by the slow addition of water.

    • Concentrate the mixture and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the diol, which can be purified by column chromatography.

  • Mesylation:

    • Dissolve the purified diol (1.0 eq) and Et₃N (2.5 eq) in anhydrous DCM at 0 °C.

    • Add methanesulfonyl chloride (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the dimesylate.

  • Azide Displacement:

    • Dissolve the dimesylate (1.0 eq) in anhydrous DMF. Add sodium azide (3.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Cool to room temperature, add water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield the desired diazide.

Protocol 2: Reduction to Diamine and Parallel Amide Synthesis

This protocol outlines the reduction of the diazide to the corresponding diamine, followed by a general procedure for creating a small amide library for initial biological screening.

Materials:

  • (3S,4S)-3,4-bis(azidomethyl)tetrahydrofuran

  • Palladium on carbon (10% Pd/C) or Triphenylphosphine (PPh₃)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water

  • A library of acyl chlorides or carboxylic acids

  • Coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) for carboxylic acid coupling

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Diamine Synthesis (Hydrogenation):

    • Dissolve the diazide (1.0 eq) in MeOH.

    • Carefully add 10% Pd/C (approx. 10% by weight of the diazide).

    • Fit the flask with a hydrogen balloon and stir vigorously under a hydrogen atmosphere for 8-12 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude diamine, which is often used directly in the next step.

  • Parallel Amide Library Synthesis (in 96-well plate format):

    • Prepare stock solutions of the crude oxolane-3,4-diamine in anhydrous DCM.

    • Prepare stock solutions of a diverse set of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.) in anhydrous DCM.

    • In each well of a 96-well plate, add the diamine solution.

    • To each well, add a different acyl chloride solution (2.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.5 eq).

    • Seal the plate and shake at room temperature for 4-6 hours.

    • After the reaction is complete, the solvent can be evaporated, and the crude products can be redissolved in DMSO for direct use in high-throughput biological screening.

Considerations for Biological Screening

The successful screening of your newly synthesized oxolane-3,4-diamine library requires careful consideration of the assay design and potential compound liabilities.

Assay Selection and Design
  • Target-Based vs. Phenotypic Screening: The choice of assay depends on whether you have a specific biological target (e.g., a particular enzyme) or are looking for a desired cellular effect.

  • Solubility: The oxolane core generally imparts good aqueous solubility. However, highly lipophilic substituents added during derivatization can counteract this. Ensure compounds are fully dissolved in the assay buffer, typically using DMSO as a co-solvent. Keep the final DMSO concentration consistent across all assays (usually <1%).

  • Promiscuous Inhibition: Diamine-containing compounds can sometimes exhibit non-specific activity. It is advisable to run counter-screens or assays to check for common modes of promiscuous inhibition, such as compound aggregation.

Generalized Protocol for an Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol provides a general framework for screening the library against a purified enzyme.

G A Prepare Reagents (Enzyme, Substrate, ATP, Buffer) C Pre-incubation (Enzyme + Inhibitor) A->C B Compound Dispensing (Library in DMSO transferred to assay plate) B->C D Reaction Initiation (Add Substrate/ATP) C->D E Reaction Incubation (e.g., 30 min at 30°C) D->E F Reaction Quench / Detection (Add detection reagent) E->F G Data Acquisition (Read plate, e.g., fluorescence) F->G H Data Analysis (% Inhibition, IC50 determination) G->H

Caption: A typical workflow for a high-throughput enzyme inhibition screening assay.

Procedure:

  • Plate Preparation: Using an acoustic dispenser or multichannel pipette, dispense a small volume (e.g., 50 nL) of each library compound from your DMSO stock plate into the wells of a low-volume 384-well assay plate. Also, include positive (known inhibitor) and negative (DMSO only) controls.

  • Enzyme Addition: Add the enzyme solution in the appropriate assay buffer to all wells and briefly centrifuge the plate.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate and co-factor (e.g., ATP for a kinase) to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and generate a signal by adding a detection reagent. The detection method will depend on the assay format (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Read the plate using a suitable plate reader. Calculate the percent inhibition for each compound relative to the controls and identify initial "hits" for further investigation.

Conclusion

The oxolane-3,4-diamine scaffold is a valuable starting point for the discovery of novel bioactive molecules. The synthetic routes outlined in this guide, particularly those leveraging the chiral pool, provide a reliable and stereocontrolled pathway to these complex molecules. By combining robust chemical synthesis with carefully designed biological screening protocols, researchers can efficiently explore the chemical space around this privileged core, accelerating the identification of new leads for drug development.

References

  • ResearchGate. Design, Synthesis, and Biological Screening of Novel Anthranilic Diamides. Available at: [Link][4]

  • Knowledge UChicago. A Structurally Diverse Compound Screening Library to Identify Substrates for Diamine, Polyamine, and Related Acetyltransferases. Available at: [Link][5]

  • NASA Technical Reports Server (NTRS). Mutagenic screening of diamine monomers. Available at: [Link][6]

  • National Center for Biotechnology Information (PMC). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at: [Link][1]

  • ResearchGate. Vicinal Diamino Functionalities as Privileged Structural Elements in Biologically Active Compounds and Exploitation of Their Synthetic Chemistry. Available at: [Link][3]

  • Royal Society of Chemistry. Efficient synthesis of 3,4-dihydropyrimidin-2-ones in low melting tartaric acid–urea mixtures. Available at: [Link][7]

  • Organic Chemistry Portal. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Available at: [Link][8]

  • National Center for Biotechnology Information (PMC). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Available at: [Link][2]

Sources

Application

Application Note: Advanced Synthesis of 1,3,4-Oxadiazole Analogs from Diamine Precursors

Executive Summary The 1,3,4-oxadiazole nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry, heavily utilized as a metabolically stable bioisostere for carboxylic acids, esters, and carboxamides[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-oxadiazole nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry, heavily utilized as a metabolically stable bioisostere for carboxylic acids, esters, and carboxamides[1]. The robust pharmacological profile of these compounds—ranging from antimicrobial to anticancer activities—necessitates highly efficient, scalable, and functional-group-tolerant synthetic pathways[2].

This application note outlines optimized methodologies for synthesizing diverse 1,3,4-oxadiazole analogs starting from diamine precursors . In this context, "diamine precursors" encompass both simple N,N -diamines (e.g., hydrazine hydrate, which forms the foundational N−N bond of the heterocycle) and complex aryl dihydrazides (e.g., terephthalohydrazide) used to construct advanced bis-1,3,4-oxadiazole architectures[3].

Mechanistic Rationale & Pathway Design

The synthesis of 1,3,4-oxadiazoles from diamine precursors fundamentally relies on the high nucleophilicity of adjacent nitrogen atoms. The general strategy involves the initial acylation of the diamine to form an acyl hydrazide, followed by a secondary functionalization (acylation or isothiocyanate addition) to yield an open-chain intermediate (diacylhydrazine or thiosemicarbazide).

The critical step is the ring closure , which is driven by either dehydrative or oxidative cyclization:

  • Dehydrative Cyclization: Converts diacylhydrazines into 2,5-disubstituted 1,3,4-oxadiazoles. Traditional methods use harsh reagents like POCl3​ [1], but modern approaches utilize Tosyl Chloride (TsCl) and a base to selectively tosylate the enolized oxygen, creating a superior leaving group that facilitates rapid intramolecular cyclization[4].

  • Oxidative Cyclization: Converts thiosemicarbazides into 2-amino-1,3,4-oxadiazoles. Reagents like I2​ /KI selectively activate the soft sulfur atom, promoting ring closure via a sulfenyl iodide intermediate, followed by the extrusion of sulfur[5].

Pathway Hydrazine Hydrazine (Simple Diamine) AcylHydrazide Acyl Hydrazide Hydrazine->AcylHydrazide R-COOH Coupling Diacylhydrazine Diacylhydrazine AcylHydrazide->Diacylhydrazine R'-COCl Acylation Thiosemicarbazide Thiosemicarbazide AcylHydrazide->Thiosemicarbazide R-NCS Addition Oxadiazole25 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole25 TsCl / Base Cyclodehydration OxadiazoleAmino 2-Amino-1,3,4-Oxadiazole Thiosemicarbazide->OxadiazoleAmino I2 / KI Oxidative Cyclization BisOxadiazole Bis-1,3,4-Oxadiazole Terephthalohydrazide Terephthalohydrazide (Complex Diamine) Terephthalohydrazide->BisOxadiazole R-COOH / POCl3 Double Cyclization

Fig 1: Divergent synthetic pathways for 1,3,4-oxadiazole analogs from diamine precursors.

Quantitative Reaction Metrics

The following table summarizes the operational parameters and green chemistry metrics for the primary cyclization strategies discussed in this guide.

Precursor / IntermediateReagent SystemTarget ScaffoldTypical YieldGreen Chemistry Metric
Diacylhydrazine POCl3​ (Reflux, 100°C)2,5-Disubstituted70–90%Low (Toxic, corrosive, poor atom economy)
Diacylhydrazine TsCl, DBU, DCM (RT)2,5-Disubstituted85–95%Moderate (Mild conditions, high functional group tolerance)
Thiosemicarbazide I2​ , KI, NaOH (Reflux)2-Amino-substituted80–92%High (Metal-free, aqueous compatibility)
Terephthalohydrazide R-COOH, POCl3​ (Reflux)Bis-1,3,4-oxadiazoles65–80%Moderate (Utilizes PET-recycled starting materials)

Validated Experimental Protocols

Protocol A: TsCl-Mediated Cyclodehydration (2,5-Disubstituted Analogs)

Causality Note: Phosphorus oxychloride ( POCl3​ ) is highly electrophilic and can inadvertently chlorinate electron-rich aromatic rings or degrade acid-sensitive functional groups. Transitioning to a Tosyl Chloride (TsCl) mediated cyclodehydration in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a controlled leaving group activation, significantly improving yields for sensitive substrates[4].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve the diacylhydrazine intermediate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add DBU (2.5 equiv, 12.5 mmol) dropwise at 0 °C. Stir for 10 minutes to promote the enolization of the diacylhydrazine.

  • Activation: Slowly add a solution of TsCl (1.2 equiv, 6.0 mmol) in DCM (5 mL) over 15 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar diacylhydrazine spot ( Rf​≈0.15 ) and the emergence of a distinct, UV-active higher-running spot ( Rf​≈0.65 ) validates successful cyclization.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Metal-Free Oxidative Cyclization (2-Amino Analogs)

Causality Note: Synthesizing 2-amino-1,3,4-oxadiazoles via the desulfurization of thiosemicarbazides is thermodynamically favorable because sulfur is a superior leaving group compared to oxygen[1]. Using an I2​ /KI system avoids heavy metals and provides a mild oxidative environment[5].

Step-by-Step Procedure:

  • Preparation: Suspend the thiosemicarbazide derivative (1.0 equiv, 5.0 mmol) in ethanol (30 mL).

  • Basification: Add an aqueous solution of NaOH (2.0 N, 5 mL) to the suspension. Stir until the mixture becomes a clear solution, indicating the deprotonation of the thiol tautomer.

  • Oxidation: Prepare a solution of I2​ (1.2 equiv) dissolved in 5% aqueous KI (15 mL). Add this solution dropwise to the reaction mixture at room temperature until the dark iodine color persists (indicating complete consumption of the thiosemicarbazide).

  • Heating: Reflux the mixture for 3–4 hours.

  • Validation Checkpoint: The reaction mixture will transition from a dark brown to a pale yellow suspension as the oxadiazole precipitates. Evolution of H2​S gas ceases, confirming the completion of the desulfurization.

  • Workup: Cool the mixture to 0 °C. Quench any excess iodine with a few drops of saturated sodium thiosulfate ( Na2​S2​O3​ ) solution. Filter the precipitated solid, wash thoroughly with cold water, and recrystallize from ethanol to afford the pure 5-substituted-2-amino-1,3,4-oxadiazole.

Protocol C: Green Synthesis of Bis-1,3,4-Oxadiazoles from PET-Derived Diamines

Causality Note: Chemical recycling of polyethylene terephthalate (PET) via aminolysis with hydrazine yields terephthalohydrazide, a complex diamine precursor. This recycled monomer can be directly subjected to a double cyclodehydration with carboxylic acids to yield rigid, highly conjugated bis-1,3,4-oxadiazoles, which are valuable in materials science and drug discovery[3].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine terephthalohydrazide (1.0 equiv, 2.0 mmol) and the desired aromatic carboxylic acid (2.2 equiv, 4.4 mmol).

  • Reagent Addition: Carefully add POCl3​ (10 mL) to the solid mixture. (Caution: POCl3​ is highly reactive and evolves HCl gas; perform strictly in a fume hood).

  • Double Cyclization: Heat the mixture to reflux (approx. 100 °C) for 12–16 hours.

  • Validation Checkpoint: The initial heterogeneous slurry will gradually dissolve into a homogenous, viscous solution as the bis-oxadiazole forms.

  • Workup: Cool the reaction mixture to room temperature and pour it meticulously over crushed ice (100 g) under vigorous stirring to quench the excess POCl3​ . Neutralize the resulting acidic suspension with solid NaHCO3​ until pH 7 is reached. Filter the resulting precipitate, wash with water, and dry under a vacuum to obtain the bis-1,3,4-oxadiazole derivative.

References

  • [1] Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. nih.gov. 1

  • [2] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. openmedicinalchemistryjournal.com. 2

  • [4] Review of Synthesis of 1,3,4-Oxadiazole Derivatives. tandfonline.com. 4

  • [5] Synthesis of 1,3,4-oxadiazoles. organic-chemistry.org.5

  • [3] Synthesis of Bis-1,3,4-Oxadiazoles Utilizing Monomers Derived from the Degradation of PET (Polyethylene Terephthalate) in an Eco-Friendly Manner. mdpi.com. 3

Sources

Method

Application Note: Oxolane-3,4-Diamine as a Privileged Chiral Scaffold in the Synthesis of Bioactive Molecules

Executive Summary Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine or 3,4-diaminotetrahydrofuran) has emerged as a highly versatile, conformationally restricted chiral building block in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine or 3,4-diaminotetrahydrofuran) has emerged as a highly versatile, conformationally restricted chiral building block in modern drug discovery. Its unique structural topology provides a rigid scaffold that enforces specific spatial vectors for its amine substituents. This application note details the mechanistic rationale and validated protocols for utilizing oxolane-3,4-diamine across three advanced therapeutic modalities: small molecule kinase inhibitors, bio-orthogonal diagnostic Thyclotides (THF-PNAs), and C2-symmetric peptidomimetics.

Mechanistic Rationale: The Privileged Nature of the THF Scaffold

In structure-based drug design (SBDD), minimizing the entropic penalty of binding is a primary objective. Flexible aliphatic diamines lose significant conformational entropy upon binding to a target protein. By embedding the diamine within a tetrahydrofuran (THF) ring, the resulting oxolane-3,4-diamine scaffold becomes conformationally rigid[1].

This rigidity dictates the exact trajectory of the pharmacophore, enhancing target binding affinity and selectivity. Furthermore, the stereospecific substitution at the 3 and 4 positions allows chemists to precisely tune the three-dimensional geometry of the molecule. For example, the trans-N3-Boc-tetrahydrofuran-3,4-diamine derivative is extensively used to lock pharmacophores into optimal geometries for ATP-binding pockets in kinase inhibitors[1][2]. In macromolecular design, the stereochemistry of the THF ring can completely dictate the helical handedness of synthetic nucleic acids[3].

Workflow I: Synthesis of Small Molecule Kinase Inhibitors (FGFR4 & SYK)

Fibroblast Growth Factor Receptor 4 (FGFR4) and Spleen Tyrosine Kinase (SYK) are critical targets in hepatocellular carcinoma and immunological disorders, respectively[2][4]. Oxolane-3,4-diamine is utilized as a chiral linker to connect heteroaromatic cores (such as pyrrolidinones or pyrimidines) while maintaining a strict binding vector.

Self-Validating Protocol: SNAr Coupling and Deprotection

This protocol describes the coupling of a halogenated heteroaromatic electrophile with trans-N3-Boc-tetrahydrofuran-3,4-diamine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: Dissolve 1.0 equivalent of the heteroaromatic electrophile and 1.2 equivalents of trans-N3-Boc-tetrahydrofuran-3,4-diamine in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: NMP provides the high dielectric constant necessary to stabilize the Meisenheimer complex intermediate in deactivated SNAr systems. DIPEA is selected as a non-nucleophilic base to scavenge the generated HCl without competing with the chiral diamine for the electrophile, thereby preventing off-target side reactions.

  • Reaction: Stir at room temperature or elevate to 80°C depending on electrophile reactivity, maintaining a nitrogen atmosphere to prevent oxidation.

Step 2: In-Process Control (IPC) & Self-Validation

  • Validation Mechanism: Monitor the reaction via LC-MS. The system self-validates the completion of the coupling phase when the ratio of the target Boc-protected intermediate mass (plus Na+ adduct) to the starting material mass plateaus. Proceeding to deprotection before this validation point results in irreversible yield loss.

Step 3: Acidic Cleavage (Deprotection)

  • Cleavage: Quench the reaction with water, extract with ethyl acetate, and concentrate. Resuspend the crude intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution.

  • Causality: TFA efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group without rupturing the THF ring. The low temperature and controlled acid concentration preserve the stereochemical integrity of the chiral centers[1].

Step 4: Purification

  • Isolation: Concentrate the mixture via rotary evaporation and purify using reverse-phase preparative HPLC (Gemini NX C18 column) with a mobile phase of 0.1% TFA in water/acetonitrile[2].

  • Causality: The 0.1% TFA ion-pairs with the newly liberated primary amine, ensuring sharp peak shapes and preventing peak tailing on the silica-based stationary phase, guaranteeing high-purity isolation of the bioactive inhibitor[2].

G S1 Heteroaromatic Core (Electrophile) S3 SNAr Coupling (NMP / DIPEA) S1->S3 S2 Boc-Oxolane-3,4-diamine (Chiral Scaffold) S2->S3 S4 Boc-Protected Intermediate (Rigid Pharmacophore) S3->S4 Base-Mediated Substitution S5 TFA Deprotection & HPLC Purification S4->S5 Acidic Cleavage S6 Bioactive Kinase Inhibitor (FGFR4 / SYK) S5->S6 Yield & Purity QC

Synthetic workflow for kinase inhibitors utilizing Boc-protected oxolane-3,4-diamine.

Workflow II: Solid-Phase Synthesis of Thyclotides for RNA Diagnostics

Peptide Nucleic Acids (PNAs) are synthetic polymers used to detect pathogenic RNA (e.g., HIV-1) without enzymatic amplification. By incorporating trans-3,4-diaminotetrahydrofuran units into the PNA backbone, researchers create "Thyclotides" (THF-PNAs)[3].

The stereochemistry of the oxolane-3,4-diamine monomer strictly dictates the helical properties of the Thyclotide. (R,R)-THF monomers induce a right-handed helix that strongly hybridizes with natural target RNA. Conversely, (S,S)-THF monomers induce a left-handed helix, rendering them bio-orthogonal (they cannot bind natural RNA but will bind complementary left-handed Thyclotides)[3].

Self-Validating Protocol: Fmoc-SPPS of Thyclotides

Step 1: Resin Swelling & Preparation

  • Setup: Utilize Rink Amide ProTide resin on a 10 µmol scale[3].

    • Causality: ProTide resin features a PEG-based matrix that swells optimally in polar aprotic solvents, accommodating the growing, rigid THF-PNA chain without sequence-dependent aggregation.

Step 2: Iterative Coupling

  • Activation: React the Fmoc-protected THF-monomer with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.

    • Causality: HATU is mandatory for this step. The secondary amine of the oxolane-3,4-diamine ring is highly sterically hindered. Weaker coupling agents (like HBTU) lead to incomplete acylation and sequence deletion. HATU provides superior coupling efficiency, ensuring complete amide bond formation[3].

Step 3: Capping & Self-Validation

  • Capping: Treat the resin with an acetic anhydride/pyridine solution after each coupling cycle.

    • Validation Mechanism: This step creates a self-validating purification system. If a sterically hindered coupling fails, the unreacted amine is permanently acetylated (capped), truncating the sequence. During final HPLC purification, these truncated sequences exhibit drastically different retention times compared to the full-length product, ensuring that only the sequence-verified Thyclotide is isolated for diagnostic use[3].

G N1 Target RNA (Pathogenic Sequence) N3 RNA-PNA Duplex (High Affinity) N1->N3 Hybridization N2 (R,R)-THF-PNA (Right-Handed Helix) N2->N3 Stereospecific Binding N4 (S,S)-THF-PNA (Bio-orthogonal) N3->N4 Left-Handed Interaction N5 Signal Amplification (AuNP Enhancement) N4->N5 Readout

Thyclotide RNA detection workflow using stereospecific oxolane-3,4-diamine backbones.

Workflow III: C2-Symmetric Peptidomimetics (Oligoureas)

Mimicking the structure and function of α-peptides with artificial chain molecules is a cornerstone of modern drug design. The C2-symmetry of (R,R)- or (S,S)-3,4-diaminotetrahydrofuran provides a highly predictable hydrogen-bonding network. When polymerized into oligoureas, these chiral diamines form highly stable, biomimetic secondary structures (helix- and sheet-like conformations) in solution, making them excellent, protease-resistant candidates for peptidomimicry[5].

Quantitative Data & Structural Impact Summary

The following table summarizes the causal relationship between the stereochemical configuration of oxolane-3,4-diamine and its resulting biological application.

Scaffold VariantStereochemistryStructural ConsequencePrimary ApplicationRef
Boc-Oxolane-3,4-diamine (3S,4S) or (3R,4R)High conformational rigidity; restricts binding vector to lower entropic penalty.Small Molecule Kinase Inhibitors (FGFR4, SYK), PROTACs[1][2][4]
THF-PNA Monomer (R,R)-transStrict induction of a right-handed helical backbone.Diagnostic Target RNA Hybridization[3]
THF-PNA Monomer (S,S)-transStrict induction of a left-handed helical backbone.Bio-orthogonal Signaling / Reporter Probes[3]
C2-Symmetric Diamine HomochiralPredictable hydrogen-bonding; stable secondary structures.Protease-resistant Peptidomimetics (Oligoureas)[5]

References

  • UKnowledge. "PEPTIDOMIMICRY: DESIGN, SYNTHESIS AND CONFORMATIONAL STUDY OF C2-SYMMETRIC OLIGOUREAS". University of Kentucky. URL:[Link]

  • Google Patents. "WO2016164703A1 - Fgfr4 inhibitors".
  • Google Patents. "HUE025177T2 - Condensed heteroaromatic pyrrolidinone derivatives as SYK inhibitors".
  • PMC - NIH. "RNA detection on a microfluidic platform using Thyclotides". National Institutes of Health. URL:[Link]

Sources

Application

Advanced Ring Expansion Strategies for the Stereoselective Synthesis of Tetrahydrofuran Derivatives

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Ring Expansion Substituted tetrahydrofurans (THFs) are ubiquitous structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ring Expansion

Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs in biologically active natural products, including annonaceous acetogenins, lignans, and polyether ionophores[1]. These compounds exhibit a broad spectrum of pharmacological properties, ranging from antitumor to antimalarial activities[1]. However, the stereoselective construction of polysubstituted THF rings remains a formidable synthetic challenge.

Traditional intramolecular cyclization methods (e.g., SN2 displacement of tethered leaving groups) often suffer from competing elimination pathways or poor diastereoselectivity[1]. To bypass these limitations, ring expansion methodologies leveraging strained three-membered (epoxides) and four-membered (oxetanes) heterocycles have emerged as powerful, thermodynamically driven alternatives. By pre-setting the stereocenters on a smaller, rigid ring and executing a stereospecific expansion, chemists can achieve complete transfer of chirality to the resulting THF derivative[2].

This guide details two highly robust ring expansion protocols: the sulfoxonium ylide-mediated expansion of epoxides and the photochemical expansion of oxetanes.

Method A: Epoxide to THF Expansion via Sulfoxonium Ylides

Scientific Context & Causality

Transferring the chirality of a readily accessible 2,3-epoxy alcohol (synthesized via Sharpless asymmetric epoxidation) to a THF ring requires a nucleophile that also bears a leaving group[2]. While Wittig reagents are common, dimethylsulfoxonium methylide is specifically chosen for this protocol due to its superior heat stability and highly predictable reactivity[2].

A critical mechanistic requirement for this reaction is regiocontrol. Direct nucleophilic attack on a 2,3-epoxy alcohol often occurs at the C3 position, leading to unwanted byproducts[2]. To force C1 attack, the protocol intentionally induces a Payne rearrangement under basic conditions. This rearrangement shifts the internal epoxide to a terminal 1,2-epoxide, making the C1 position sterically accessible[2]. Following ylide attack at C1, the resulting bis-alkoxide intermediate undergoes a rapid 5-exo-tet ring closure, displacing dimethyl sulfoxide (DMSO) to yield the THF ring with complete stereochemical fidelity[2].

G N1 2,3-Epoxy Alcohol (Chiral Pool) N2 Base-Mediated Payne Rearrangement N1->N2 N3 Terminal 1,2-Epoxide (Sterically Accessible) N2->N3 N4 Nucleophilic Attack at C1 by Dimethylsulfoxonium Methylide N3->N4 N5 Bis-alkoxide Intermediate with Good Leaving Group N4->N5 N6 5-exo-tet Ring Closure (DMSO displacement) N5->N6 N7 2,3-Disubstituted THF (Stereochemistry Retained) N6->N7

Logic and pathway of epoxide ring expansion to tetrahydrofuran via ylide intermediate.
Experimental Protocol: Sulfoxonium Ylide Expansion

Note: This protocol assumes the use of a pre-synthesized, enantiomerically pure 2,3-epoxy alcohol.

Reagents & Equipment:

  • Trimethylsulfoxonium iodide (3.0 eq)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (3.0 eq)

  • Anhydrous THF and DMSO

  • Flame-dried glassware under Argon/Nitrogen atmosphere

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried flask under argon, suspend trimethylsulfoxonium iodide (3.0 eq) in a 1:1 mixture of anhydrous THF and DMSO (0.2 M relative to substrate). Cool the suspension to 0 °C.

  • Base Addition: Slowly add KOtBu (3.0 eq) to the suspension. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until the mixture becomes a clear, homogenous solution (indicating complete ylide formation).

  • Substrate Addition & Payne Rearrangement: Cool the ylide solution back to 0 °C. Add the 2,3-epoxy alcohol (1.0 eq) dropwise as a solution in minimal anhydrous THF.

    • Self-Validation Checkpoint: The strong base immediately initiates the Payne rearrangement. You can verify this equilibrium by quenching a micro-aliquot and analyzing via 1 H NMR; the oxirane protons will shift significantly as the internal epoxide becomes terminal.

  • Cyclization: Heat the reaction mixture to 50 °C for 12–16 hours.

    • Self-Validation Checkpoint: The successful 5-exo-tet cyclization is accompanied by the precipitation of iodide salts and a distinct change in the reaction mixture's viscosity. TLC should show complete consumption of the epoxy alcohol.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the diastereomerically pure 2,3-disubstituted THF.

Method B: Photochemical Ring Expansion of Oxetanes

Scientific Context & Causality

Oxetanes possess a high ring strain (approximately 25.5 kcal/mol), making them excellent candidates for thermodynamically driven ring expansions[3]. However, the strained C–O–C bond angle exposes the oxygen lone pairs, making oxetanes highly sensitive Lewis bases[3][4]. Traditional transition-metal-catalyzed carbene transfer reactions (using Rh or Cu) often require Lewis acidic conditions that prematurely decompose the oxetane ring[5].

To circumvent this, a metal-free, photochemical pathway is employed. By irradiating diazoalkanes with blue LEDs (470 nm), carbenes are generated under exceptionally mild, neutral conditions[5]. The carbene reacts with the oxetane oxygen to form an oxygen ylide. Density Functional Theory (DFT) calculations confirm that this specific expansion proceeds via a diradical pathway, which dictates the distinctive stereochemical outcome of the resulting THF[5].

Workflow S1 Prepare Oxetane Solution (2.0 eq in Solvent) S2 Syringe Pump Addition of Diazoalkane (2 h) S1->S2 S3 Continuous Irradiation Blue LED (470 nm) S2->S3 Simultaneous S4 Carbene Generation & Oxygen Ylide Formation S3->S4 S5 Diradical Pathway Ring Expansion S4->S5 S6 Quench (KMnO4) & Chromatographic Purification S5->S6 S7 Target THF Derivative S6->S7

Experimental workflow for the photochemical ring expansion of oxetanes.
Experimental Protocol: Photochemical Oxetane Expansion

Reagents & Equipment:

  • Substituted oxetane (2.0 eq)

  • Diazoalkane / Aryldiazoacetate (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Hexafluoroisopropanol)

  • Syringe pump

  • Photochemical reactor equipped with 3 W Blue LEDs (470 nm)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the oxetane (0.4 mmol, 2.0 eq) in 1.0 mL of anhydrous solvent in a clear borosilicate glass vial equipped with a stir bar[6].

  • Irradiation & Addition: Turn on the blue LEDs (3 W, 470 nm) to irradiate the vial. Using a syringe pump, add a solution of the diazoalkane (0.2 mmol, 1.0 eq in 0.5 mL solvent) dropwise over a period of exactly 2 hours[6].

    • Causality Note: Slow addition is critical. High local concentrations of the diazo compound will lead to carbene dimerization (forming alkenes) rather than the desired ylide formation.

    • Self-Validation Checkpoint: The dropwise addition should result in the rapid dissipation of the diazo compound's characteristic intense yellow/orange color upon entering the irradiated zone. Persistent coloration indicates incomplete carbene generation. Nitrogen gas evolution should be observable as gentle micro-bubbling.

  • Completion: After the syringe pump addition is complete, continue stirring and irradiating the mixture for an additional 1 hour to ensure complete conversion[6].

  • Quenching: If unreacted diazoalkane or alkene dimers remain, treat the crude mixture with a small amount of aqueous KMnO 4​ or Br 2​ to selectively degrade these impurities without harming the highly stable THF product[6].

  • Purification: Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography to isolate the THF heterocycle.

Quantitative Data: Method Comparison

To assist in route scouting, the following table summarizes the quantitative performance metrics of the discussed ring expansion methods, alongside an emerging Iron-catalyzed epoxide-alkene expansion method[7][8] for broader context.

MethodologyStarting MaterialKey Reagents / CatalystsYield RangeStereoselectivityPrimary Application
Sulfoxonium Ylide Expansion [2]2,3-Epoxy alcoholsTrimethylsulfoxonium iodide, KOtBu60–85%Complete retention (ee > 95%)Synthesis of chiral, 2,3-disubstituted THFs
Photochemical Expansion [5]Substituted oxetanesDiazoalkanes, Blue LED (470 nm)50–90%Diastereoselective (varies by diradical stability)Highly substituted, bulky THF cores
Iron-Catalyzed Expansion [7][8]Aryl epoxides + AlkenesFe(salen) or FeCl 2​ , Zn powder40–98%Moderate to High (up to 92% ee)Polysubstituted THFs (e.g., Calyxolanes)

References

  • Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide Source: Journal of the American Chemical Society (acs.org) URL:[2]

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies Source: Chemical Science (rsc.org) URL:[5]

  • An iron-catalysed chemo- and regioselective tetrahydrofuran synthesis Source: Chemical Communications (rsc.org) URL:[8]

  • Iron Porphyrins and Iron Salens as Highly Enantioselective Catalysts for the Ring-Expansion Reaction of Epoxides to Tetrahydrofurans Source: PMC - NIH (nih.gov) URL:[7]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (acs.org) URL:[4]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC - NIH (nih.gov) URL:[1]

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein J. Org. Chem. (d-nb.info) URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxolane-3,4-Diamine Synthesis

Welcome to the Technical Support Center for the synthesis of oxolane-3,4-diamine (tetrahydrofuran-3,4-diamine). This highly polar, water-soluble diamine is a critical building block in peptidomimetics and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of oxolane-3,4-diamine (tetrahydrofuran-3,4-diamine). This highly polar, water-soluble diamine is a critical building block in peptidomimetics and pharmaceutical development. However, its synthesis—typically proceeding via the epoxidation of 2,5-dihydrofuran, sequential azide ring-opening/substitution, and final reduction—is fraught with stereochemical and purification challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction yields and achieve high diastereomeric purity.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first visualize the synthetic cascade. The pathway below outlines the stereoselective route to cis-oxolane-3,4-diamine, highlighting the critical inversion step required to set the correct relative stereochemistry.

SynthesisPathway A 2,5-Dihydrofuran B 3,4-Epoxytetrahydrofuran A->B Epoxidation (Ti-MWW / H2O2) C trans-4-Azidotetrahydrofuran-3-ol B->C Ring Opening (NaN3 / NH4Cl) D cis-3,4-Diazidotetrahydrofuran C->D 1. MsCl, Et3N 2. NaN3, DMF (Inversion) E cis-Oxolane-3,4-diamine D->E Reduction (Pd/C, H2 or LiAlH4)

Reaction pathway for the stereoselective synthesis of cis-oxolane-3,4-diamine.

Troubleshooting & FAQs

Q1: My epoxide ring-opening step with sodium azide yields a large amount of diol byproduct. How can I suppress this?

Causality: The solvolysis of 3,4-epoxytetrahydrofuran into alkoxy diols is driven by the nucleophilic attack of water, which competes directly with the azide ion. This side reaction is severely exacerbated by highly acidic conditions or extended reaction times at elevated temperatures[1]. Solution: You must carefully buffer the reaction. Using a mixture of NaN₃ and NH₄Cl in aqueous ethanol at reflux provides a mildly acidic environment that activates the epoxide sufficiently without causing excessive solvolysis[2]. If solvolysis persists, switch to a strictly anhydrous protocol using TMSN₃ catalyzed by a (salen)Cr(III) complex to completely exclude water[3].

Q2: I am trying to synthesize the cis-oxolane-3,4-diamine, but my final product is a mixture of diastereomers. Where is the stereocontrol failing?

Causality: The initial epoxide opening by the azide ion is a stereospecific Sₙ2 reaction that exclusively yields the trans-azido alcohol. To achieve the cis-diamine, the subsequent substitution of the C3 hydroxyl group must proceed via a strict inversion of configuration. If the mesylate intermediate is subjected to conditions that promote Sₙ1 pathways (e.g., highly polar protic solvents or insufficient nucleophile concentration), racemization occurs. Solution: Ensure the mesylate intermediate is fully formed and purified before reacting with NaN₃ in DMF. The displacement must be run at elevated temperatures (e.g., 100 °C) to kinetically favor the Sₙ2 inversion[4]. Alternatively, employing a Mitsunobu reaction (DEAD/PPh₃/HN₃) provides strict Sₙ2 inversion, yielding the cis-diazide with exceptional diastereomeric excess[5].

Q3: The reduction of 3,4-diazidotetrahydrofuran to the diamine is stalling. Which reduction method is optimal?

Causality: Azide reductions stall for distinct mechanistic reasons depending on the method. In catalytic hydrogenation, intermediate amines can poison the palladium catalyst if the reaction is not slightly acidic. In Staudinger reductions, insufficient water prevents the hydrolysis of the intermediate aza-ylide into the primary amine. Solution: For scalable, clean reduction, catalytic hydrogenation using 10% Pd/C under 50 psi H₂ in methanol with a slight acidic additive (like 2N HCl) prevents catalyst poisoning and yields the diamine dihydrochloride salt directly[2].

Q4: I have successfully reduced the diazide, but my isolated yield of oxolane-3,4-diamine is less than 30%. Where is the product going?

Causality: Oxolane-3,4-diamine is a highly polar, low-molecular-weight, and water-soluble molecule. During standard aqueous workups, it partitions favorably into the aqueous phase. Furthermore, the vicinal diamine motif is a strong bidentate ligand that readily chelates metal ions (such as Al³⁺ from LiAlH₄ or transition metals from catalysts), trapping the product in the solid waste. Solution: Avoid aqueous workups for the free base entirely. If using LiAlH₄, perform a strict Fieser quench to precipitate granular aluminum salts, wash the salts extensively with hot THF (as the diamine adheres to the solid), and treat the filtrate with HCl gas to precipitate the product as a dihydrochloride salt[6].

Quantitative Data: Reduction Methodologies

Selecting the right reduction method is critical for optimizing your final yield. The table below summarizes the quantitative performance and strategic advantages of the three primary reduction techniques.

Reduction MethodReagents & ConditionsTypical YieldStereoretentionIsolation StrategyKey Advantage
Catalytic Hydrogenation 10% Pd/C, H₂ (50 psi), MeOH, 2N HCl85–95%ExcellentPrecipitation as HCl saltHighly scalable; avoids problematic metal salts[2].
Hydride Reduction LiAlH₄, anhydrous THF, 0 °C to RT70–80%ExcellentFieser quench, hot solvent extractionFast reaction kinetics; ideal for small-scale synthesis[6].
Staudinger Reduction PPh₃, THF/H₂O, RT60–75%GoodChromatography or crystallizationMild conditions; tolerates other reducible functional groups.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specified analytical checkpoints, you can ensure the success of each step before proceeding.

Protocol A: Synthesis of trans-4-Azidotetrahydrofuran-3-ol
  • Setup: In a round-bottom flask, dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in a mixture of ethanol and water (approx. 2:1 v/v).

  • Reagent Addition: Add sodium azide (1.45 eq) and ammonium chloride (1.45 eq) to the solution[2].

  • Reaction: Heat the mixture to reflux and stir for 6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (KMnO₄ stain). The epoxide starting material (high Rf) should completely disappear, replaced by a highly polar spot (the azido alcohol).

  • Workup: Cool to room temperature and remove the ethanol in vacuo. Extract the aqueous residue with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the trans-azido alcohol.

Protocol B: Stereoselective Synthesis of cis-3,4-Diazidotetrahydrofuran
  • Mesylation: Dissolve the trans-azido alcohol (1.0 eq) in dry CH₂Cl₂ at 0 °C. Add triethylamine (1.5 eq) followed dropwise by methanesulfonyl chloride (1.2 eq). Stir for 1 hour, then wash with water, dry, and concentrate.

  • Inversion/Azidation: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (2.0 eq) and heat the mixture to 100 °C for 18 hours[4].

  • Self-Validation Checkpoint: Analyze the crude mixture via IR spectroscopy. The broad O-H stretch (~3300 cm⁻¹) from the starting material must be completely absent, while a strong, sharp azide stretch (~2100 cm⁻¹) will dominate the spectrum.

  • Workup: Dilute with ethyl acetate, wash extensively with water and saturated brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol C: Hydride Reduction to cis-Oxolane-3,4-diamine
  • Reduction: Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C. Dissolve cis-3,4-diazidotetrahydrofuran (1.0 eq) in anhydrous THF and add it dropwise to the suspension[6].

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, slowly and sequentially add n mL of water, n mL of 15% NaOH (aq), and 3n mL of water. Stir until the aluminum salts form a white, granular precipitate[6].

  • Self-Validation Checkpoint: The evolution of hydrogen gas during the quench confirms the presence of active hydride. IR analysis of a reaction aliquot should show the complete disappearance of the azide peak (~2100 cm⁻¹).

  • Isolation: Filter the granular salts through a Celite pad. Wash the filter cake extensively with hot THF to dislodge chelated diamine. Treat the combined filtrate with HCl gas or HCl in ether to precipitate cis-oxolane-3,4-diamine dihydrochloride.

References

  • 3Scalable Syntheses of Chirally Pure Mono-protected and Orthogonally Di-protected cis-3,4-Diaminotetrahydrofurans. Thieme E-Books & E-Journals.

  • 5PEPTIDOMIMICRY: DESIGN, SYNTHESIS AND CONFORMATIONAL STUDY OF C2-SYMMETRIC OLIGOUREAS. UKnowledge.

  • [[6]]() Neutrale und robuste Zink-Halogenido-Guanidin-Komplexe für die Ringöffnungspolymerisation von rac-Lactid. RWTH Publications.

  • 2US9951079B2 - Fused tricyclic heterocyclic compounds as HIV integrase inhibitors. Google Patents.

  • 1Epoxidation of Various Functionalized Olefins by a Ti-MWW/H2O2 Catalytic System. ResearchGate.

  • [[4]]() US7365205B2 - Diamine derivatives. Google Patents.

Sources

Optimization

How to remove impurities from diamine synthesis

Welcome to the Diamine Synthesis & Purification Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals facing critical bottlenecks in the isolation and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diamine Synthesis & Purification Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals facing critical bottlenecks in the isolation and purification of aliphatic and aromatic diamines (such as hexamethylenediamine and substituted phenylene diamines).

Below, we decode the mechanistic causality behind common impurities—ranging from co-distilling intermediates to trace transition metals—and provide self-validating, field-proven protocols to achieve parenteral-grade API purity.

Diagnostic Workflow for Diamine Impurities

TroubleshootingFlow Start Impure Diamine Batch Detected Decision1 Identify Impurity Class Start->Decision1 Volatile Volatile / Co-distilling (Ammonia, Aminonitriles) Decision1->Volatile NonVolatile Non-Volatile / Trace (Metals, Color Bodies) Decision1->NonVolatile Ammonia Ammonia Generation During Heating Volatile->Ammonia Aminonitrile Aminonitrile / Low-Boiling Organics Volatile->Aminonitrile Metals Trace Catalyst (Pd, Ni, Co) NonVolatile->Metals Color Oxidation Products (Yellow/Brown Tint) NonVolatile->Color Sol_Sparging Inert Gas Sparging During Distillation Ammonia->Sol_Sparging Sol_AcidSalt Acid/Alkali Salt Modified Distillation Aminonitrile->Sol_AcidSalt Sol_Scavenger Silica-TMT Scavenger Fixed-Bed Filtration Metals->Sol_Scavenger Sol_Carbon Activated Carbon + Inert Atmosphere Color->Sol_Carbon

Diagnostic workflow for identifying and removing diamine synthesis impurities.

FAQ Section 1: Distillation & Volatile Impurities

Q1: Why does my hexamethylenediamine (HMDA) still contain high levels of ammonia (>300 ppm) even after multiple fractional distillation runs? The Causality: Fractional distillation alone is often insufficient for ammonia removal. Under the elevated temperatures required to distill HMDA, thermal degradation of the diamine generates new ammonia in situ[1]. Because ammonia is highly soluble in amines, this newly generated gas simply redissolves into the condensing hexamethylenediamine vapors at the top of the column, trapping you in a cycle of contamination[1]. The Solution: Implement inert gas sparging during the distillation process. By introducing nitrogen or CO2-free air into the refluxing diamine, the inert gas entrains the gaseous ammonia and strips it from the condensing liquid, allowing it to be pulled away by the vacuum system[2].

Q2: How do I separate unreacted aminocapronitrile from HMDA when their boiling points are nearly identical? The Causality: HMDA is synthesized via the catalytic hydrogenation of adiponitrile (ADN). If the reaction is incomplete (hemihydrogenation), aminocapronitrile is formed[3]. Because its molecular weight and polarity are extremely close to HMDA, it co-distills in the top fraction[3]. The Solution: Alter the volatility profile chemically. Conducting the distillation in the presence of a free acid or an alkali metal acid salt promotes the formation of "heavy" inorganic salts with the aminocapronitrile, anchoring it in the bottom fraction (tails) while the purified HMDA distills overhead[3]. Furthermore, adding 0.01% to 1.0% potassium hydroxide (KOH) can suppress low-boiling polarographically reducible impurities[4].

ReactionPathway ADN Adiponitrile (ADN) Starting Material ACN Aminocapronitrile (Intermediate Impurity) ADN->ACN +H2 (Catalyst) HMDA Hexamethylenediamine (Target Diamine) ACN->HMDA +H2 (Catalyst) Polyamines Polyamines (High-Boiling Impurity) ACN->Polyamines Oligomerization Ammonia Dissolved Ammonia (Cleavage Byproduct) HMDA->Ammonia Thermal Degradation

Reaction pathway of adiponitrile hydrogenation showing key intermediates and byproducts.

FAQ Section 2: Trace Metal Catalyst & Color Body Removal

Q3: Standard Celite filtration leaves 50 ppm of Palladium in my aromatic diamine. How can I reach the <1 ppm parenteral API limit? The Causality: While Celite effectively removes heterogeneous catalyst particulates[5], diamines are excellent bidentate ligands. They can chelate leached, homogeneous Palladium (or Nickel/Cobalt) ions, forming soluble metal-diamine complexes that slip right through standard physical filtration[6]. The Solution: Utilize functionalized silica metal scavengers, specifically Silica-Trimercaptotriazine (Si-TMT). The TMT ligand has a significantly higher binding affinity (lower Kd​ ) for Palladium than the API itself, effectively stripping the metal from the diamine complex[6]. Furthermore, the small particle size of silica-supported scavengers allows for superior bed packing compared to macroporous resins, ensuring rapid kinetics[7].

Q4: My diamine product develops a yellow/brown tint after storage. How do I prevent and remove this? The Causality: Diamines are highly susceptible to air oxidation, especially at elevated temperatures. Primary amines oxidize to form imines or azo compounds, which act as chromophores (color bodies)[8]. The Solution: Post-synthesis, treat the crude mixture with activated carbon (5-10% by weight). Activated carbon not only adsorbs these colored oxidation products but can also capture colloidal metal species[5][9]. To prevent re-oxidation, all distillation, purification, and storage must be conducted under a strict inert atmosphere (Nitrogen or Argon)[8].

Quantitative Data Summary: Impurity Profiling

Impurity TypeChemical OriginPhysical CharacteristicRecommended Removal Technique
Ammonia Thermal degradation / CleavageHighly soluble gas, low boilingInert gas sparging (0.01 - 0.20 cu ft/lb) during vacuum distillation[2].
Aminonitriles Incomplete hydrogenationCo-distills with diamineDistillation with acid/alkali metal salts to form heavy bottoms[3].
Polyamines Oligomerization side-reactionsHigh-boiling "tails"Fractional vacuum distillation (remains in the reboiler)[4].
Trace Palladium (Pd) Leached homogeneous catalystSoluble diamine-metal complexSi-TMT fixed-bed scavenging (reduces Pd to <1 ppm)[6][7].
Color Bodies Air oxidation (Imines/Azo)Chromophoric, highly polarActivated carbon adsorption (5-10% wt) + Inert handling[5][8].

Self-Validating Experimental Protocols

Protocol 1: Ammonia Stripping via Inert Gas Sparging

Objective: Reduce dissolved ammonia in HMDA to <10 ppm without product loss.

  • Apparatus Setup: Equip a fractional distillation column with a vacuum system and a gas inlet tube positioned at the base of the condensing zone[1].

  • Thermal Equilibration: Apply vacuum and heat the crude, dried hexamethylenediamine until it reaches a stable reflux[2][8].

  • Sparging: Introduce dry, CO2​ -free Nitrogen gas into the condensing distilled diamine at a precisely controlled rate of 0.01 to 0.20 cubic feet per pound of diamine[2].

  • Entrainment & Removal: The nitrogen gas will entrain the dissolved ammonia. Continuously pull the gas mixture out of the system via the vacuum line[2].

  • Validation: Sample the purified distillate and perform a titration or use an ion-selective electrode to confirm ammonia levels are below the target threshold.

Protocol 2: Trace Metal Scavenging using Si-TMT Fixed-Bed Cartridges

Objective: Remove soluble Pd/Ni complexes from diamine API to meet parenteral limits (<1 ppm).

  • Cartridge Equilibration: Mount a 500 mg / 6 mL Si-TMT SPE cartridge (scalable to multi-kg based on batch size)[6]. Pass 3–5 bed volumes of the pure reaction solvent through the cartridge to swell the matrix and equilibrate the bed[6].

  • Sample Loading: Dilute the crude diamine product in the solvent to reduce viscosity[5]. Apply the solution to the cartridge.

  • Elution: Allow the solution to pass through the fixed bed via gravity flow or gentle vacuum (1 pass is typically sufficient for 1000 ppm initial concentration)[7]. The TMT ligands will irreversibly bind the metal ions[7].

  • Wash & Collect: Wash the cartridge with 2 additional bed volumes of solvent to ensure complete API recovery. Combine the eluates.

  • Validation: Evaporate a 1 mL aliquot of the eluate and reconstitute in 2% HNO3​ . Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate that residual Palladium is <1 ppm[5].

References

  • Method for the purification of hexamethylenediamine. Google Patents.
  • Process For The Manufacture Of Hexamethylenediamine And Of Aminocapronitrile. QuickCompany. Available at:[Link]

  • Purification of hexamethylene diamine. Google Patents.
  • Process for the purification of hexamethylenediamine. Google Patents.
  • Metal Scavenger Guide. Sopachem. Available at:[Link]

  • Metal Scavenger User Guide. Biotage. Available at:[Link]

  • Electrophilic Aromatic Substitutions of Amine and Sulfonate onto Fine-Grained Activated Carbon for Aqueous-Phase Metal Ion. OHSU. Available at:[Link]

Sources

Troubleshooting

Stability and storage conditions for oxolane-3,4-diamine

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I frequently encounter challenges related to the stability, storage, and reactivity of diamine compounds. Oxola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks.

As a Senior Application Scientist, I frequently encounter challenges related to the stability, storage, and reactivity of diamine compounds. Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine) is a highly versatile chiral and achiral building block used extensively in drug development and asymmetric synthesis. However, its vicinal diamine motif makes it highly susceptible to oxidative degradation, carbamate formation (via atmospheric CO₂), and moisture absorption.

This guide provides a self-validating framework for troubleshooting storage conditions and executing robust experimental workflows involving oxolane-3,4-diamine.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of your reagents is the first step in troubleshooting. The table below summarizes the critical data points that dictate how oxolane-3,4-diamine should be handled.

Table 1: Physicochemical Properties and Experimental Implications

PropertyValueCausality / Experimental Implication
Molecular Formula C₄H₁₀N₂OHighly polar and water-soluble. Requires highly polar organic solvents (e.g., DCM, chloroform) or derivatization for effective aqueous extraction.
Molecular Weight 102.14 g/mol [1]Low molecular weight contributes to volatility and a strong amine odor; handle exclusively in a well-ventilated fume hood.
Common CAS Numbers 480450-23-5 (3R,4R)[1]; 117180-87-7 (trans-racemic); 137277-16-8 (cis-dihydrochloride)[2]Stereochemistry dictates binding affinity in downstream API synthesis. Always verify chiral purity via polarimetry or chiral HPLC before scaling up.
Physical State Viscous liquid (Free Base) / Solid powder (Salt)The free base is highly hygroscopic. The dihydrochloride salt form is strongly preferred for long-term benchtop stability[2].

Section 2: Troubleshooting FAQs (Storage & Stability)

Q1: My oxolane-3,4-diamine free base has turned yellow/brown over time. Is it still usable? A1: The discoloration indicates N-oxidation or degradation due to atmospheric exposure. Vicinal diamines are electron-rich and easily oxidized by ambient O₂. Furthermore, they can react with atmospheric CO₂ to form insoluble carbamates. Actionable Insight: Do not use heavily discolored batches for sensitive catalytic or pharmaceutical syntheses without purification. You must re-distill the free base under reduced pressure or convert it to the dihydrochloride salt for stable storage.

Q2: How should I store the free base versus the dihydrochloride salt? A2:

  • Free Base: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Keep the container tightly sealed and wrapped in Parafilm to prevent moisture ingress.

  • Dihydrochloride Salt: Stable at room temperature. According to the 2[2], it should be stored in a cool, well-ventilated area away from direct sunlight or heat sources[2]. Causality: The protonation of the amines in the salt form drastically reduces their nucleophilicity, entirely preventing oxidation and CO₂ adduct formation.

Q3: I am observing inconsistent yields in my amide coupling reactions. What is the root cause? A3: Inconsistent yields with oxolane-3,4-diamine almost always stem from moisture contamination. Because the free base is highly hygroscopic, water competes with the diamine for activated acyl donors, leading to rapid hydrolysis of your starting material. Actionable Insight: Perform a Karl Fischer titration on your batch. If water content is >0.5%, dry the diamine by dissolving it in anhydrous dichloromethane (DCM), drying over activated 3Å molecular sieves for 24 hours, and filtering prior to use.

Section 3: Mechanistic Pathways & Visualization

To understand why we mandate specific storage conditions, we must examine the degradation pathways. The diagram below illustrates the divergent paths of the free base when exposed to atmospheric stress versus chemical stabilization.

G FreeBase Oxolane-3,4-diamine (Free Base) Air Atmospheric Exposure (O2, CO2, Moisture) FreeBase->Air Improper Storage HCl Salt Formation (+ 2 eq. HCl) FreeBase->HCl Stabilization Protocol Degradation Degradation (N-Oxidation & Carbamates) Air->Degradation Oxidative/Hydrolytic Stress Salt Dihydrochloride Salt (Stable Form) HCl->Salt Protonation of Amines Salt->FreeBase Freebasing (Base/DCM) Prior to Use

Degradation pathways and chemical stabilization of oxolane-3,4-diamine.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every reaction involving oxolane-3,4-diamine must incorporate internal quality control (QC) checks. Below is a step-by-step methodology for freebasing and utilizing the stable dihydrochloride salt in an anhydrous reaction.

Workflow Step1 1. Visual & GC-MS Inspection Step1->Step1 Fail (Dry/Purify) Step2 2. Anhydrous Freebasing Step1->Step2 Pass Step3 3. Electrophile Addition (0°C) Step2->Step3 Proceed Step4 4. In-Process QC (Ninhydrin TLC) Step3->Step4 Monitor

Self-validating workflow for handling and reacting oxolane-3,4-diamine.

Protocol: In Situ Freebasing and Anhydrous Coupling of Oxolane-3,4-diamine Dihydrochloride

Causality Focus: Using the salt ensures long-term stability, but the amines must be deprotonated (freebased) to act as nucleophiles. This protocol uses a non-aqueous base to prevent water introduction.

Step 1: Reagent Preparation & Visual QC

  • Weigh the required amount of oxolane-3,4-diamine dihydrochloride (e.g., CAS 137277-16-8)[2].

  • Validation Check: The salt must be a free-flowing white powder. If it is clumpy, it has absorbed ambient moisture and must be dried in a vacuum oven at 40°C for 12 hours before proceeding.

Step 2: Anhydrous Freebasing

  • Suspend the salt in anhydrous dichloromethane (DCM) under a strict Argon atmosphere.

  • Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is highly sterically hindered. It will successfully deprotonate the oxolane-3,4-diamine salts without competing as a nucleophile in the subsequent electrophilic coupling step.

  • Stir for 30 minutes at room temperature. The solution should become homogeneous as the free base is generated and dissolves into the organic phase.

Step 3: Electrophile Addition

  • Cool the reaction mixture to 0°C using an ice bath.

  • Causality: Cooling suppresses exothermic side reactions, minimizes the volatility of the generated free base, and prevents over-alkylation.

  • Slowly add your activated electrophile (e.g., an acid chloride or pre-activated carboxylic acid) dropwise.

Step 4: In-Process Monitoring (Self-Validation)

  • After 1 hour, take a 10 µL aliquot, quench in methanol, and analyze via TLC using a ninhydrin stain.

  • Validation Check: Ninhydrin reacts specifically with primary amines to form a deep purple/blue complex (Ruhemann's purple). The complete disappearance of the baseline amine spot confirms 100% conversion. If the amine spot persists, add an additional 0.2 eq of the electrophile and stir for another hour.

References

  • Title: (3R,4R)-3,4-Tetrahydrofurandiamine 97% | CAS: 480450-23-5 Source: AChemBlock URL: 1

  • Title: rac-(3R,4R)-oxolane-3,4-diamine | CAS: 117180-87-7 Source: Sigma-Aldrich URL:

  • Title: Safety Data Sheet - (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride Source: Key Organics URL: 2

Sources

Optimization

Technical Support Center: Methods for Separating Diastereomeric Salts of Chiral Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the nuanced art and science of chiral resolution via diastereomeric salt for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the nuanced art and science of chiral resolution via diastereomeric salt formation. This guide is structured to address the practical challenges you face at the bench, moving from immediate troubleshooting to a deeper understanding of the underlying principles.

Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common and frustrating issues encountered during the separation of diastereomeric salts of chiral amines.

Q1: My diastereomeric salt is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common pitfall where the salt separates from the solution as a liquid ("oil") instead of a crystalline solid.[1][2] This oil is a solute-rich liquid phase that is immiscible with the solvent and can severely hinder or prevent successful resolution by entrapping impurities and preventing selective crystallization.[1][2]

Root Causes & The Science Behind Them:

  • High Supersaturation: This is the most frequent cause. The concentration of the salt is so high that the system crashes out of solution faster than it can organize into an ordered crystal lattice.[1] This is often triggered by very rapid cooling or using too little solvent.[1]

  • Inappropriate Solvent Choice: The solvent may be too poor, causing the salt to precipitate indiscriminately as an oil.[1] Conversely, if the salt's melting point is lower than the crystallization temperature in that specific solvent system, it will separate as a liquid.[3]

  • Presence of Impurities: Impurities, including the other diastereomer, can disrupt the crystal lattice formation, promoting the formation of a disordered oil phase instead.[1][4]

Systematic Troubleshooting Strategies:

  • Control Supersaturation (The Golden Rule): The key is to slow everything down to give the molecules time to form an ordered crystal lattice.

    • Reduce Cooling Rate: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature on the bench, and then transfer it to a refrigerator. A controlled, slow ramp-down keeps the system in the metastable zone longer, favoring crystal growth over oiling out.[1][5]

    • Increase Solvent Volume: Add more solvent to decrease the overall concentration before heating and cooling.[3]

    • Gradual Anti-Solvent Addition: If using an anti-solvent, add it dropwise at a slightly elevated temperature to avoid creating localized areas of very high supersaturation.[5]

  • Modify the Solvent System: If the problem persists, the solvent is likely the culprit.

    • Add a Co-solvent: If you are using a non-polar solvent, adding a small amount of a more polar co-solvent can sometimes help stabilize the lattice and prevent oiling.[1]

  • Induce Nucleation:

    • Seeding: Once the solution is supersaturated but not yet oiled out, add a few seed crystals of the desired pure diastereomer.[2][5] This provides a template for ordered crystal growth.

    • Scratching: In the absence of seed crystals, scratching the inside of the flask at the air-liquid interface with a glass rod can create microscopic imperfections that serve as nucleation sites.[5]

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A2: A low diastereomeric excess indicates poor selectivity in the crystallization process, meaning the more soluble diastereomer is co-precipitating with the less soluble, desired salt.[3][6]

Root Causes & The Science Behind Them:

  • Poor Solubility Differentiation: The fundamental requirement for this technique is a significant difference in the solubility of the two diastereomeric salts in the chosen solvent. If their solubilities are too similar, clean separation is impossible.[6]

  • Kinetic vs. Thermodynamic Control: Sometimes, the more soluble (undesired) diastereomer crystallizes faster (the kinetic product). The less soluble (desired) diastereomer is the more stable thermodynamic product. If you isolate the crystals too early, you may be isolating the kinetic product.[6]

  • Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer in the growing crystal lattice of the less soluble one.[1]

Systematic Troubleshooting Strategies:

  • Perform a Thorough Solvent Screen: This is the most critical step. The goal is to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[1][3] A good solvent will typically show a large change in solute solubility between high and low temperatures.[5]

  • Slow Down the Crystallization: A slow, controlled cooling rate is essential to allow for equilibrium to be established, favoring the crystallization of only the least soluble diastereomer.[1][3]

  • Perform Recrystallization(s): Recrystallizing the enriched solid material one or more times, potentially using a different solvent system, is a highly effective way to improve diastereomeric purity.[1][7]

  • Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the d.e.[3] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the enantiomeric excess of the crystallized salt.[8]

  • Consider a Different Resolving Agent: If extensive optimization of the crystallization conditions fails to provide a satisfactory d.e., the interaction between the chosen resolving agent and your amine may not be suitable for forming easily separable, crystalline salts. Screening for a new resolving agent is the next logical step.[6][7]

Troubleshooting_Low_DE start Low Diastereomeric Excess (d.e.) solvent_screen Perform a thorough solvent screen? start->solvent_screen cooling_rate Is the cooling rate slow and controlled? solvent_screen->cooling_rate  Yes solution1 Screen various solvents/ mixtures to maximize solubility difference. solvent_screen->solution1  No recrystallize Have you tried recrystallization? cooling_rate->recrystallize  Yes solution2 Slow the cooling rate to prevent co-precipitation. cooling_rate->solution2  No change_agent Screen for a different chiral resolving agent recrystallize->change_agent  Still Low d.e. solution3 Perform one or more recrystallizations on the enriched solid material. recrystallize->solution3  No solution1->cooling_rate solution2->recrystallize solution3->change_agent

Caption: Troubleshooting decision tree for low diastereomeric excess.

Q3: The yield of my desired diastereomeric salt is very low. What are the causes and solutions?

A3: A low yield means that a significant amount of your target diastereomer remains dissolved in the mother liquor.[6] This is a common issue that can often be resolved by optimizing the crystallization conditions.

Root Causes & The Science Behind Them:

  • High Solubility of the Desired Salt: The most straightforward cause is that your desired diastereomeric salt is too soluble in the chosen solvent, even at low temperatures.[3][6]

  • Sub-optimal Temperature Profile: The final crystallization temperature might be too high, leaving a significant concentration of the desired salt in the solution.[3]

  • Premature Isolation: The crystallization process may not have reached equilibrium, meaning not all of the product that could crystallize has done so.[6]

  • Incorrect Stoichiometry: The molar ratio of the amine to the resolving agent can significantly impact the overall yield of the precipitated salt.[6]

Systematic Troubleshooting Strategies:

  • Optimize the Solvent System: Screen for a solvent or an anti-solvent that further decreases the solubility of the target salt.[6] An anti-solvent is a solvent in which the salts are poorly soluble and is added slowly to induce precipitation.[6]

  • Lower the Final Crystallization Temperature: Reducing the final temperature of the crystallization will decrease the salt's solubility and increase the yield.[3]

  • Increase Crystallization Time: Allow the mixture to stir for a longer period (e.g., 24 hours) at the final temperature to ensure the crystallization has reached completion.[6]

  • Optimize Stoichiometry: Experiment with the molar ratio of the resolving agent. While a 1:1 ratio is a good starting point, sometimes a slight excess can improve precipitation.[6]

  • Recover from Mother Liquor: The desired enantiomer may still be recoverable from the mother liquor through subsequent processing steps or by re-working the mother liquor after liberating the free amine.

Frequently Asked Questions (FAQs)

Q4: What is the principle of chiral resolution by diastereomeric salt formation?

A4: The technique is based on a straightforward principle: enantiomers (a 50:50 mixture of R and S forms, called a racemate) have identical physical properties and are therefore difficult to separate.[9] To separate them, we react the racemic amine with an enantiomerically pure chiral resolving agent (a chiral acid).[10] This acid-base reaction creates a pair of diastereomeric salts (e.g., R-amine/S-acid and S-amine/S-acid).[9] Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities.[10][11] This difference allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor.[1][11] Finally, the resolving agent is removed (typically by an acid/base wash), yielding the desired, now enantiomerically pure, amine.[12]

Workflow_Diastereomeric_Resolution cluster_prep Preparation cluster_react Reaction cluster_sep Separation cluster_iso Isolation & Analysis racemate Racemic Amine (R/S) salts Form Diastereomeric Salts (R-S' and S-S') racemate->salts agent Chiral Resolving Agent (e.g., S'-Acid) agent->salts crystallize Selective Crystallization salts->crystallize filtration Filtration crystallize->filtration solid Solid: Enriched Salt (e.g., R-S') filtration->solid Less Soluble mother_liquor Mother Liquor: Enriched in S-S' filtration->mother_liquor More Soluble liberate Liberate Free Amine (Base Wash) solid->liberate pure Pure Enantiomer (e.g., R-Amine) liberate->pure analyze Analyze d.e. / e.e. (Chiral HPLC) pure->analyze

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Q5: How do I select a suitable chiral resolving agent?

A5: The choice of resolving agent is critical and often requires empirical screening.[7] An ideal agent should be readily available in high enantiomeric purity, be cost-effective, and form highly crystalline salts with your amine, where one diastereomer is significantly less soluble than the other.[6]

Common Resolving Agents for Chiral Amines:

Resolving AgentStructure TypeAcidity (pKa)Key Advantages & Considerations
L-(+)-Tartaric Acid C4-dicarboxylic acidpKa₁ ≈ 2.98, pKa₂ ≈ 4.34[13]Readily available, inexpensive, widely documented. The two acidic protons can sometimes lead to complex salt mixtures.[13]
(S)-(+)-Mandelic Acid α-hydroxy carboxylic acidpKa ≈ 3.41[13]Often forms highly crystalline salts, leading to high enantiomeric excess in a single step.[13] Can be more expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acidpKa ≈ -1.5[13]Strong acid, advantageous for forming stable salts with weakly basic amines.[13] Its high acidity may not be suitable for amines with acid-sensitive functional groups.[13]
(+)-Dibenzoyl-D-tartaric acid Tartaric acid derivativeN/AOften provides excellent crystallinity and resolution where tartaric acid itself fails.
Q6: What are the best analytical methods for determining the purity of my resolved amine?

A6: After liberating the free amine, you need to determine its enantiomeric excess (e.e.). The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times. The relative area of the two peaks gives a precise measurement of the e.e.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses a chiral derivatizing agent or a chiral solvating agent (CSA).[14] These agents interact with your enantiomers to form diastereomeric species that have distinct and quantifiable signals in the NMR spectrum (typically ¹H or ³¹P NMR).[14][15] The ratio of the integrals of these signals corresponds to the enantiomeric ratio.[14]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general framework. The specific solvent, temperature, and concentrations must be optimized for each unique racemic amine.

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating until a clear solution is obtained.[16]

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving acid (a common starting point is 0.5 to 1.0 equivalent) in the minimum amount of the same hot solvent.[8]

  • Salt Formation: Slowly add the hot resolving acid solution to the amine solution with continuous stirring.[8]

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. For improved yield, the flask can then be placed in a refrigerator (4°C) or freezer (-20°C) for several hours, or until crystallization appears complete.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove the residual mother liquor.[8]

  • Drying: Dry the crystals under vacuum to a constant weight.[16]

  • Analysis: Determine the diastereomeric excess of the crystalline salt to assess the success of the resolution before proceeding.[16]

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
  • Dissolution: Suspend or dissolve the purified and dried diastereomeric salt in water.[8][12]

  • Basification: While stirring, slowly add a base (e.g., 2 M NaOH or 50% NaOH solution) until the solution is strongly basic (pH > 12).[12][17] This neutralizes the resolving agent and liberates the free amine, which may separate as an oil or solid.[17]

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) three times to ensure complete recovery.[8][12]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched free amine.[8][12]

References

  • Wikipedia. (n.d.). Chiral resolution.[Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.[Link]

  • Taylor & Francis Online. (1985). Liquid Chromatographic Determination of the Enantiomeric Composition of Amphetamine and Related Drugs by Diastereomeric Derivatization.[Link]

  • ResearchGate. (n.d.). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(–)-1,2-diaminocyclohexane as a chiral counterion.[Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. The Royal Society of Chemistry. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.[Link]

  • ACS Publications. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization.[Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.[Link]

  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.[Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.[Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.[Link]

  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram.[Link]

  • Asian Journal of Chemistry. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography.[Link]

  • ACS Publications. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect.[Link]

  • Google Patents. (n.d.). US2833823A - Method for the separation of optically active isomers of amphetamine.
  • Rilas Technologies. (n.d.). Enantiomeric Excess | Chiral-ChiralAnalysis.[Link]

  • MDPI. (2026). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams...[Link]

  • ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.[Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.[Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.[Link]

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.[Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS.[Link]

  • PMC. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.[Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.[Link]

Sources

Reference Data & Comparative Studies

Validation

Determining enantiomeric excess of oxolane-3,4-diamine via chiral HPLC

Determining the enantiomeric excess (ee) of highly polar, aliphatic chiral amines is one of the most notorious challenges in analytical chromatography. Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of highly polar, aliphatic chiral amines is one of the most notorious challenges in analytical chromatography. Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine) is a highly valuable chiral building block used in the synthesis of advanced therapeutics, including orexin receptor antagonists and kinase inhibitors[1],[2].

However, as a small, highly polar diamine, it lacks a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective[3],[4]. Furthermore, its dual primary amine groups interact aggressively with residual silanols on standard silica-based chiral stationary phases (CSPs), leading to severe peak tailing and irreversible adsorption if analyzed under conventional normal-phase conditions.

To overcome these physical limitations, analytical scientists typically employ one of two field-proven strategies: Direct Analysis using specialized crown ether CSPs with Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD), or Indirect Analysis via pre-column derivatization followed by separation on a polysaccharide CSP with UV detection[5],[4].

This guide objectively compares these two methodologies, providing the mechanistic rationale and validated experimental protocols required to achieve baseline resolution.

Mechanistic Rationale: Direct vs. Indirect Approaches

Direct Analysis via Crown Ether CSPs

Crown ether columns, such as the 6, utilize an immobilized chiral 18-crown-6 ether as the chiral selector[6]. The separation mechanism relies on host-guest complexation: the primary amine must be fully protonated ( −NH3+​ ) to insert into the crown ether cavity and form a stable hydrogen-bonding network[7],[8]. Because this method analyzes the underivatized molecule, it requires MS or ELSD for detection[5].

Indirect Analysis via Pre-Column Derivatization

For laboratories restricted to UV-Vis detection, the diamine must be derivatized. Reacting oxolane-3,4-diamine with benzoyl chloride converts the basic primary amines into neutral amides[1]. This transformation serves three critical purposes: it introduces a strong UV chromophore, drastically reduces the molecule's polarity, and provides phenyl rings that can engage in π−π interactions with the aromatic rings of a polysaccharide chiral selector (e.g., 1)[1],[9].

Performance Comparison

ParameterDirect Analysis (Crown Ether CSP)Indirect Analysis (Derivatization + Polysaccharide)
Preferred Column CROWNPAK CR-I(+)CHIRALPAK AD-H
Chiral Selector Immobilized chiral crown etherAmylose tris(3,5-dimethylphenylcarbamate)
Detection Mode MS, ELSD, or CADUV-Vis (typically 210-254 nm)
Sample Preparation Minimal (dilute in mobile phase)Pre-column derivatization (e.g., benzoylation)
Mobile Phase Aqueous HClO 4​ (pH 1-2) / AcetonitrileHeptane / IPA / EtOH / TFA (85:11:4:0.1)
Primary Interaction Host-guest complexation (hydrogen bonding)Hydrogen bonding, π−π interactions, steric fit
Throughput High (no reaction step)Moderate (requires reaction and workup)

Workflow Visualization

Workflow A Oxolane-3,4-diamine (Highly Polar, No UV Chromophore) B Select Analytical Strategy A->B C Direct Analysis (Requires MS/ELSD) B->C MS/ELSD Available D Indirect Analysis (Requires UV-Vis) B->D UV Detection Only E Crown Ether CSP (e.g., CROWNPAK CR-I(+)) C->E F Pre-column Derivatization (e.g., Benzoylation) D->F G Complexation of -NH3+ inside 18-crown-6 cavity E->G H Polysaccharide CSP (e.g., CHIRALPAK AD-H) F->H

Figure 1: Decision matrix for oxolane-3,4-diamine ee determination.

Validated Experimental Protocols

Protocol 1: Direct Enantiomeric Separation via Crown Ether CSP

Objective: Determine the ee of unmodified oxolane-3,4-diamine using host-guest complexation.

  • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm)[6].

  • Mobile Phase: Aqueous HClO 4​ (pH 1.0) / Acetonitrile (85:15, v/v)[6].

  • Detector: Mass Spectrometer (ESI+) or ELSD[5].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the oxolane-3,4-diamine sample directly in the mobile phase to achieve a concentration of 1 mg/mL.

    • Causality: Using the mobile phase as the diluent prevents solvent shock and peak distortion at the solvent front.

  • System Equilibration: Flush the column with the highly acidic mobile phase at 0.4 mL/min until the baseline stabilizes.

    • Causality: A pH between 1.0 and 2.0 is mandatory. At higher pH levels, the amine is not fully protonated, leading to poor insertion into the 18-crown-6 cavity and severe peak tailing due to secondary interactions with the silica support[7],[8]. Perchloric acid is preferred as the perchlorate counterion does not strongly compete for the cavity[6].

  • Injection & Analysis: Inject 2-5 µL of the sample. Maintain the column temperature at 25 °C.

    • Causality: Lower temperatures stabilize the transient hydrogen-bonding network of the inclusion complex, generally enhancing resolution[10].

  • System Suitability Validation: Inject a racemic standard of oxolane-3,4-diamine. Baseline resolution ( Rs​>1.5 ) must be achieved. If Rs​<1.5 , reduce the column temperature to 15 °C to strengthen the host-guest interaction.

Protocol 2: Indirect Enantiomeric Separation via Pre-Column Derivatization

Objective: Convert the polar diamine into a UV-active, lipophilic amide for separation on a polysaccharide CSP.

  • Column: CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: Heptane / Isopropanol / Ethanol / Trifluoroacetic acid (85:11:4:0.1, v/v/v/v)[1],[9].

  • Detector: UV-Vis at 254 nm.

Step-by-Step Procedure:

  • Derivatization Reaction: To a mixture of oxolane-3,4-diamine (approx. 0.4 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL) at 0 °C, dropwise add a solution of benzoyl chloride (0.85 mmol) in dichloromethane[1].

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the Schotten-Baumann-type reaction to completion[9].

  • Workup: Agitate for 15 minutes at room temperature, then quench with saturated sodium bicarbonate. Extract the organic layer, dry over Na 2​ SO 4​ , and concentrate[1].

  • Sample Preparation: Re-dissolve the resulting bis-benzamide derivative in the mobile phase (1 mg/mL).

  • System Equilibration & Analysis: Run the mobile phase at 1.0 mL/min.

    • Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of any unreacted residual silanols on the silica support, preventing peak tailing of the newly formed amides[1].

  • System Suitability Validation: Inject a blank (derivatization reagents processed without the diamine) to ensure no reagent peaks co-elute with the derivatized analyte. The bis-benzamide enantiomers should exhibit Rs​>1.5 at 254 nm.

Sources

Comparative

A Comparative Crystallographic Guide to Oxolane-3,4-diamine Metal Complexes: Structure, Synthesis, and Performance

For researchers and professionals in drug development and materials science, the rational design of metal complexes is paramount. The choice of ligand dictates the ultimate geometry, stability, and functional performance...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the rational design of metal complexes is paramount. The choice of ligand dictates the ultimate geometry, stability, and functional performance of the complex. While ligands like ethylenediamine (en) and 1,2-diaminocyclohexane (DACH) are foundational, the exploration of heterocyclic analogues offers a promising frontier for tuning electronic and steric properties. This guide provides an in-depth comparison of metal complexes formed with oxolane-3,4-diamine, a saturated oxygen-containing heterocycle, against its well-characterized carbocyclic and acyclic counterparts.

This analysis is grounded in established X-ray crystallographic data, detailed experimental protocols, and insights into the structure-activity relationships that govern these critical compounds. We will delve into the synthesis of a representative platinum(II) complex and provide a comparative analysis of its structural parameters against benchmark diamine complexes, offering a predictive framework for researchers designing novel catalysts and therapeutic agents.

The Ligand's Influence: A Structural Comparison

The geometry of a metal complex is fundamentally governed by the steric and electronic properties of its ligands. The oxolane-3,4-diamine ligand presents a unique case, introducing a heteroatom into the chelate ring structure, which can influence bond lengths, bond angles, and the overall conformation of the complex.

While a specific, publicly available crystal structure for a simple oxolane-3,4-diamine metal complex is not available at the time of this guide, we can infer its likely structural parameters by comparing two of the most well-studied diamine-platinum(II) complexes: cis-[Pt(en)Cl2] and dichloro(trans-1,2-diaminocyclohexane)platinum(II) ([Pt(DACH)Cl2]). The latter is the direct precursor to the widely used anticancer drug, oxaliplatin.

Comparative Analysis of Key Crystallographic Data

The following table summarizes key bond lengths and angles derived from X-ray crystallography studies of these foundational complexes. These values provide a baseline for predicting the geometry of a hypothetical cis-[Pt(oxolane-3,4-diamine)Cl2] complex.

Parametercis-[Pt(NH3)2Cl2] (Cisplatin)trans-[Pt(NH3)2Cl2] (Transplatin)cis-[Pt(monoethanolamine)2Cl2]
Pt-N Bond Length (Å) 2.01 - 2.052.052.05 - 2.07
Pt-Cl Bond Length (Å) 2.32 - 2.332.322.29 - 2.30
N-Pt-N Bond Angle (°) ~90180 (trans)177.4 (trans)
Cl-Pt-Cl Bond Angle (°) 91.9180 (trans)N/A
Coordination Geometry Square PlanarSquare PlanarSquare Planar
Reference [1][1][2]

Insight from the Data: The Pt-N and Pt-Cl bond lengths in square-planar Pt(II) complexes are remarkably consistent, typically falling within the 2.01-2.07 Å and 2.29-2.33 Å ranges, respectively.[1][2][3] For a bidentate ligand like oxolane-3,4-diamine, the critical parameter is the N-Pt-N "bite angle." In five-membered chelate rings, as would be formed here, this angle is constrained and typically less than the ideal 90°, leading to a slightly distorted square planar geometry.[3] The presence of the oxygen heteroatom in the oxolane ring is expected to have a subtle inductive effect on the nitrogen donor atoms but is unlikely to dramatically alter the primary coordination sphere geometry compared to the DACH ligand. The key difference will lie in the three-dimensional conformation of the chelate ring and how it influences intermolecular interactions in the crystal lattice and potential binding to biological macromolecules.

Synthesis and Crystallization: A Validated Protocol

To provide a practical framework, we present a detailed, two-step protocol for the synthesis of a representative platinum(II) diamine complex, dichloro(trans-1,2-diaminocyclohexane)platinum(II), which serves as a direct and reliable template for the synthesis of the corresponding oxolane-3,4-diamine analogue. This protocol is adapted from established and patented methods for preparing oxaliplatin precursors.[4][5]

Experimental Workflow Diagram

G Synthesis Workflow for [Pt(diamine)Cl2] Complexes cluster_0 Step 1: Synthesis of K2[PtCl4] cluster_1 Step 2: Synthesis of cis-[Pt(diamine)Cl2] H2PtCl6 H2PtCl6 in H2O KCl KCl solution H2PtCl6->KCl Add dropwise at 55°C Cool Cool in Ice Bath KCl->Cool Filter_K2PtCl4 Filter & Wash (MeOH, Ether) Cool->Filter_K2PtCl4 K2PtCl4_Product K2[PtCl4] (Yellow Solid) Filter_K2PtCl4->K2PtCl4_Product K2PtCl4_Input K2[PtCl4] in H2O K2PtCl4_Product->K2PtCl4_Input Use in Step 2 Diamine Diamine Ligand (e.g., Oxolane-3,4-diamine) K2PtCl4_Input->Diamine Add ligand solution React React at 30-40°C (2 hours) Diamine->React Cool_Precipitate Cool to Precipitate React->Cool_Precipitate Filter_Product Filter & Wash (H2O, EtOH) Cool_Precipitate->Filter_Product Final_Product cis-[Pt(diamine)Cl2] (Pale Yellow Solid) Filter_Product->Final_Product

Caption: General workflow for the synthesis of cis-dichloro-diamine-platinum(II) complexes.

Step-by-Step Methodology

Objective: To synthesize cis-[Pt(oxolane-3,4-diamine)Cl2] as a precursor for crystallographic studies and further reactions.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • (cis/trans)-Oxolane-3,4-diamine (or chosen diamine analogue)

  • Deionized water

  • Ethanol

Protocol:

  • Preparation of the Aqueous Platinum Salt Solution:

    • Accurately weigh 1.0 g of K₂[PtCl₄] (2.41 mmol) and dissolve it in 25 mL of deionized water in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Rationale: K₂[PtCl₄] is the standard starting material for many platinum(II) syntheses. Dissolving it in water makes the platinum center accessible for ligand exchange.

  • Preparation of the Ligand Solution:

    • In a separate beaker, dissolve a stoichiometric equivalent of the oxolane-3,4-diamine ligand (1.0 eq, 2.41 mmol) in a minimal amount of deionized water (e.g., 10-15 mL).

    • Rationale: Using a 1:1 molar ratio ensures the formation of the desired 1:1 metal-ligand complex. The diamine acts as a bidentate ligand, replacing two chloride ions on the platinum center.

  • Reaction and Complex Formation:

    • Slowly add the diamine ligand solution to the stirring K₂[PtCl₄] solution at room temperature.

    • Heat the reaction mixture to 30-40°C and maintain this temperature with stirring for approximately 2 hours.[4] A color change and the formation of a precipitate should be observed.

    • Rationale: Gentle heating accelerates the ligand substitution reaction. The formation of the neutral [Pt(diamine)Cl₂] complex, which is less soluble in water than the starting ionic salt, drives the reaction forward, causing it to precipitate out of the solution.

  • Isolation and Purification of the Product:

    • After the 2-hour reaction period, cool the flask in an ice bath to maximize precipitation.

    • Collect the pale yellow solid product by vacuum filtration using a Hirsch or Büchner funnel.

    • Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[4]

    • Rationale: Washing with cold solvents prevents the product from redissolving while effectively removing soluble impurities.

  • Drying and Characterization:

    • Dry the final product, cis-[Pt(oxolane-3,4-diamine)Cl2], under vacuum at 60-65°C for at least 4 hours to obtain a constant weight.[4]

    • The product should be characterized by techniques such as FT-IR, ¹H NMR, and elemental analysis to confirm its identity and purity before proceeding to crystallization experiments.

Performance and Alternative Ligands: A Comparative Outlook

The choice of diamine ligand has profound consequences for the biological activity of platinum complexes. This is best exemplified by comparing the clinical performance of cisplatin ([Pt(NH₃)₂Cl₂]) and oxaliplatin ([(1R,2R-DACH)Pt(oxalate)]).

FeatureCisplatinOxaliplatinPredicted for Oxolane-Diamine-Pt
Carrier Ligand Two NH₃ groupstrans-1,2-diaminocyclohexane (DACH)trans-3,4-diaminooxolane
Steric Profile Minimal steric bulkBulky, hydrophobic cyclohexane ringBulky, more polar oxolane ring
Clinical Activity Testicular, ovarian, bladder cancersMetastatic colorectal cancerPotentially active in oxaliplatin-resistant lines
Key Resistance Mechanism Often overcome by oxaliplatinDifferent from cisplatinMay evade some DACH-specific resistance
Primary Dose-Limiting Toxicity Nephrotoxicity, OtotoxicityPeripheral neurotoxicityUnknown, potentially different neurotoxicity profile

Analysis of Alternatives: The bulky DACH ligand in oxaliplatin is crucial to its distinct mechanism of action and its ability to overcome cisplatin resistance.[6] It is believed that the steric hindrance of the DACH ring forms different types of DNA adducts that are less readily repaired by cellular machinery.

An oxolane-3,4-diamine ligand serves as a fascinating structural alternative to DACH. By replacing a methylene (-CH₂-) group with an oxygen atom, the following changes are introduced:

  • Polarity: The ether oxygen introduces a polar site capable of acting as a hydrogen bond acceptor. This could alter the drug's solubility, cellular uptake, and interactions with biological targets.

  • Conformation: The oxolane ring has a different puckering and conformational flexibility compared to cyclohexane. This will change the three-dimensional shape of the complex, potentially influencing how it fits into the active sites of enzymes or binds to DNA.

  • Metabolism: The ether linkage could be a site for metabolic activity, potentially leading to a different pharmacokinetic and toxicity profile compared to the all-carbon DACH ring.

These subtle modifications could lead to a complex that evades the specific resistance mechanisms developed against oxaliplatin, offering a new avenue for therapeutic intervention.

Conclusion and Future Directions

The crystallographic analysis of metal complexes with foundational diamine ligands like ethylenediamine and DACH provides an indispensable blueprint for the design of novel coordination compounds. By leveraging this established structural data, we can rationally design and synthesize new complexes with ligands like oxolane-3,4-diamine, which offer tailored steric and electronic properties. The provided synthesis protocol offers a robust and validated pathway for creating these next-generation complexes.

The substitution of the carbocyclic DACH ligand with its heterocyclic oxolane analogue is a strategic design choice that may lead to platinum agents with improved efficacy, a different spectrum of activity, and the ability to overcome existing drug resistance. Future work must focus on the successful crystallization of these oxolane-diamine metal complexes to obtain definitive X-ray structural data, which will be critical for validating these design principles and advancing the development of more effective metal-based therapeutics and catalysts.

References

  • McDevitt, C. E., Guerrero, A. S., Smith, H. M., & DeRose, V. J. (n.d.). Influence of Ring Modifications on Nucleolar Stress Caused by Oxaliplatin-Like Compounds. NSF Public Access Repository. Available at: [Link]

  • Milburn, G. H. W., & Truter, M. R. (1966). The crystal structures of cis- and trans-dichlorodiammineplatinum(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1609-1616. Available at: [Link]

  • Melník, M., & Mikuš, P. (2014). Structural Aspects of Monomeric Platinum Coordination Complexes. Materials Sciences and Applications, 5, 512-547. Available at: [Link]

  • Jalilehvand, F., & Laffin, L. J. (2008). Structure of the hydrated platinum(II) ion and the cis-diammineplatinum(II) complex in acidic aqueous solution: an EXAFS study. Inorganic Chemistry, 47(8), 3248-54. Available at: [Link]

  • (Patent) Novel process for synthesis of oxaliplatin as anticancer medicine. Google Patents. CN100398550C.
  • Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728. Available at: [Link]

  • Lippert, B. (Ed.). (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH.
  • Al-Janabi, K. A. S., & Mutashar, A. H. (2026). Synthesis, structure, and properties of platinum(II) complexes with monoethanolamine. Chemical Review and Letters, 9(1), 71-78. Available at: [Link]

  • Galanski, M., Jakupec, M. A., & Keppler, B. K. (2004). Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible. Inorganica Chimica Acta, 357(10), 2959-2964. Available at: [Link]

  • Milburn, G. H. W., & Truter, M. R. (1966). The crystal structures of cis- and trans-dichlorodiammineplatinum(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1609. Available at: [Link]

Sources

Validation

Validating Reaction Mechanisms for Oxolane-3,4-Diamine Synthesis: A Comparative Guide to Process Analytical Technologies

Executive Summary Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine) is a high-value chiral building block utilized in the synthesis of bisguanidine ligands[1] and advanced pharmaceutical agents, including o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine) is a high-value chiral building block utilized in the synthesis of bisguanidine ligands[1] and advanced pharmaceutical agents, including orexin receptor antagonists[2]. The synthesis of this diamine frequently proceeds via the reductive amination of oxolane-3,4-dione.

Understanding the exact reaction mechanism—specifically the transient formation of imine intermediates—is paramount for optimizing yield, preventing over-hydrogenation, and ensuring stereochemical control. This guide objectively compares Process Analytical Technology (PAT) alternatives for validating the reductive amination mechanism, providing researchers with actionable, field-proven methodologies.

The Mechanistic Challenge

Reductive amination involves the condensation of a carbonyl with an amine to form a reactive imine intermediate, followed by heterogeneous catalytic hydrogenation[3]. The primary challenge in validating this mechanism is the thermodynamic instability of the imine intermediate. Ex-situ sampling often leads to hydrolysis back to the starting materials, skewing kinetic data and masking the true reaction pathway[3].

ReactionPathway A Oxolane-3,4-dione C Hemiaminal Intermediate A->C + NH3 B NH3 (Ammonia) B->C D Imine Intermediate C->D - H2O (Dehydration) F Oxolane-3,4-diamine D->F + H2 (Reduction) E H2 / Metal Catalyst E->F

Reaction pathway of oxolane-3,4-dione reductive amination to oxolane-3,4-diamine.

Comparative Analysis of Analytical Modalities

To validate this mechanism, researchers typically evaluate three primary analytical modalities: In-Situ FTIR (e.g., ReactIR), Benchtop Flow NMR, and Offline LC-MS.

Performance Comparison
Analytical ModalityIntermediate StabilityTemporal ResolutionStructural ElucidationPressure/Temp Tolerance
In-Situ FTIR (ReactIR) Excellent (No sampling required)< 1 minute Moderate (Functional group tracking)High (Direct probe insertion)
Benchtop Flow NMR Good (Closed loop, but transfer delay)1 - 5 minutesExcellent (Stereochemistry, connectivity)Moderate (Requires specialized flow cells)
Offline LC-MS / HPLC Poor (Prone to hydrolysis during prep)> 30 minutesGood (Exact mass, fragmentation)N/A (Sample must be depressurized)
Causality Behind Experimental Choices

Why rely on In-Situ FTIR over traditional Offline LC-MS? As demonstrated in kinetic studies of one-pot reductive aminations[4], the transfer hydrogenation of the C=N bond is highly sensitive to reaction conditions and is often the rate-determining step. Tracking the exact concentration of the imine is critical.

Offline sampling requires depressurizing the reactor, which alters the dissolved H₂ concentration and exposes the imine to ambient moisture, causing rapid degradation[3]. In contrast, In-situ FTIR utilizes an Attenuated Total Reflectance (ATR) probe that remains inside the pressurized vessel. This provides a self-validating, real-time kinetic profile of the C=O depletion (~1750 cm⁻¹) and C=N appearance (~1650 cm⁻¹) without perturbing the reaction equilibrium[5].

Experimental Validation: Step-by-Step Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: In-Situ FTIR Monitoring of Reductive Amination

This protocol utilizes a mid-IR ATR probe to track functional group transformations in real-time.

  • Reactor Preparation : Equip a 100 mL high-pressure autoclave with a mechanical stirrer, heating mantle, and a DiComp (Diamond) ATR-FTIR probe connected to the spectrometer.

  • Baseline Calibration (Self-Validation Step) : Add 50 mL of anhydrous THF and 50 mg of the supported metal catalyst (e.g., Ru or Co-based)[4]. Acquire a background spectrum at the target reaction temperature (e.g., 80 °C) to subtract solvent and catalyst matrix effects.

  • Reagent Introduction : Inject 10 mmol of oxolane-3,4-dione. Monitor the appearance of the strong carbonyl stretching frequency at ~1750 cm⁻¹.

  • Imine Formation : Introduce a stoichiometric excess of anhydrous NH₃ gas. Continuously collect IR spectra every 60 seconds. Observe the stoichiometric decrease of the 1750 cm⁻¹ peak and the concurrent emergence of the imine C=N stretch at ~1650 cm⁻¹.

  • Hydrogenation : Once the imine peak plateaus, pressurize the reactor with H₂ (e.g., 10 bar)[3]. Track the disappearance of the 1650 cm⁻¹ peak and the appearance of primary amine N-H bending vibrations at ~1600 cm⁻¹ and C-N stretching at ~1100 cm⁻¹.

  • Endpoint Determination : The reaction is deemed complete when the imine signal reaches a steady-state minimum, preventing the formation of secondary amine impurities via over-reaction.

Workflow Step1 1. Reactor Setup (Pressurized Autoclave) Step2 2. Probe Insertion (ATR-FTIR / ReactIR) Step1->Step2 Step3 3. Baseline Calibration (Solvent + Catalyst) Step2->Step3 Step4 4. Reagent Injection (Oxolane-3,4-dione + NH3) Step3->Step4 Step5 5. Real-Time Monitoring (C=O, C=N, N-H tracking) Step4->Step5 Step6 6. Data Processing (Kinetic Profiling) Step5->Step6

In-situ FTIR experimental workflow for real-time mechanism validation.

Protocol 2: Flow NMR for Stereochemical Validation

While FTIR confirms the functional group transformations, oxolane-3,4-diamine possesses multiple stereocenters (yielding cis/trans isomers). Flow NMR is utilized as a complementary tool to validate stereoselectivity.

  • Loop Setup : Connect a high-pressure PEEK capillary loop from the autoclave to a benchtop NMR flow cell.

  • Shimming & Locking : Utilize a deuterated solvent (e.g., THF-d8) or employ non-deuterated solvent suppression techniques to ensure a clear baseline.

  • Acquisition : Run continuous ¹H-NMR scans (e.g., 16 scans per minute). Monitor the chemical shifts of the protons adjacent to the oxygen in the tetrahydrofuran ring, which distinctively shift upon the conversion from sp² (imine) to sp³ (amine) hybridization.

Conclusion

For validating the reaction mechanisms of oxolane-3,4-diamine synthesis, In-Situ FTIR provides the most reliable kinetic data by eliminating the sampling errors associated with thermodynamically unstable imine intermediates. When paired with Flow NMR for stereochemical elucidation, researchers can establish a comprehensive, self-validating PAT framework that ensures high-yield, reproducible scale-up of this vital chiral building block.

Sources

Comparative

A Researcher's Guide to Predicting Stereochemical Outcomes with DFT Calculations

For professionals in chemical research and drug development, the precise control of a molecule's three-dimensional arrangement—its stereochemistry—is not merely an academic exercise; it is a fundamental determinant of fu...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, the precise control of a molecule's three-dimensional arrangement—its stereochemistry—is not merely an academic exercise; it is a fundamental determinant of function, efficacy, and safety. The quest for stereoselective synthesis is a constant challenge, demanding significant investment in time and resources. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful, predictive tool that allows scientists to look inside a reaction, rationalize observed outcomes, and, most importantly, forecast the stereochemical course of a reaction before a single flask is warmed.[1]

This guide provides an in-depth, practical framework for leveraging DFT calculations to predict stereochemical outcomes. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reliable computational protocol.

The Guiding Principle: Transition State Theory

The stereoselectivity of most organic reactions is determined not by the stability of the final products, but by the relative energy of the transition states leading to them. This is a kinetically controlled process.[2] Two stereoisomers, such as a pair of enantiomers (R vs. S) or diastereomers (syn vs. anti), are formed via two different reaction pathways, each with its own transition state (TS).

The difference in the Gibbs free energy (ΔG) between these competing transition states (ΔΔG‡) dictates the ratio of the products. A small energy difference of just 1.4 kcal/mol at room temperature corresponds to a ~90:10 ratio of products, while a difference of 2.8 kcal/mol leads to a >99:1 ratio.[2] The core task of our DFT calculation, therefore, is to accurately compute this small, yet critical, energy difference.

The Computational Workflow: From Hypothesis to Prediction

Predicting stereoselectivity is a multi-step process that demands careful attention to detail. Overlooking any step can lead to predictions that deviate significantly from experimental reality. The following workflow represents a best-practice approach to achieving reliable results.[3][4]

DFT_Workflow cluster_setup 1. Model Setup & Conformations cluster_ts 2. Transition State Location cluster_refinement 3. Energy Refinement & Analysis cluster_prediction 4. Prediction Build Build 3D Structures (Reactants, Intermediates) Conformers Thorough Conformational Search (e.g., CREST, Molassembler) Build->Conformers TS_Guess Generate Initial TS Guesses (for R and S pathways) Conformers->TS_Guess TS_Opt Optimize to TS Geometry (e.g., Berny optimization) TS_Guess->TS_Opt TS_Verify Verify TS (1 Imaginary Frequency) TS_Opt->TS_Verify IRC Confirm Reaction Path (IRC Calculation) TS_Verify->IRC SPE Single-Point Energy Calculation (Higher-level theory) IRC->SPE Solvation Include Solvent Effects (e.g., PCM, SMD) SPE->Solvation Free_Energy Calculate Gibbs Free Energy (Thermal Corrections) Solvation->Free_Energy Delta_G Calculate ΔΔG‡ (ΔG‡_major - ΔG‡_minor) Free_Energy->Delta_G Boltzmann Predict Product Ratio (Boltzmann Distribution) Delta_G->Boltzmann Energy_Profile cluster_axis R Reactants TS1 TS_major (lower energy) R->TS1 TS2 TS_minor (higher energy) R->TS2 P Products TS1->P TS2->P yaxis Gibbs Free Energy (G) xaxis Reaction Coordinate eline1 eline2 eline1->eline2 eline3 eline4 eline3->eline4 ddG_start ddG_end ddG_start->ddG_end  ΔΔG‡

Caption: Energy profile illustrating how the difference in transition state energies (ΔΔG‡) determines stereoselectivity.

Comparing Computational Chemistry Software

Several software packages can perform these calculations. The choice often depends on available resources, user experience, and specific feature requirements.

SoftwareCostKey FeaturesTarget Audience
Gaussian Commercial LicenseThe industry standard; very broad functionality and extensive documentation. [5][6]Academic and industrial researchers; considered the benchmark.
ORCA Free for Academic UseA powerful, fast, and versatile program with a large user community and excellent support forum. [7]Academic users and those seeking a high-performance free alternative.
GAMESS FreeA general-purpose quantum chemistry package with a long history of development. [8]Academic and industrial users looking for a no-cost, comprehensive package.
PySCF Free (Open Source)A Python-based library, highly flexible and scriptable. [6][9]Researchers comfortable with Python who need to build custom workflows.

Table 2: A comparison of popular quantum chemistry software packages.

Conclusion: A Tool for Rational Design

DFT calculations provide a powerful lens for understanding and predicting the stereochemical outcomes of chemical reactions. [1]By meticulously following a validated workflow—from rigorous conformational searching to the accurate calculation of solvated Gibbs free energies—researchers can gain invaluable insights that guide experimental design, reduce trial-and-error, and accelerate the development of stereoselective syntheses. [10]While not a replacement for experimental work, computational modeling is an indispensable partner, transforming the art of catalyst and reaction design into a more predictive science.

References

  • Predicting Enantioselectivity via Kinetic Simulations on Gigantic Reaction Path Networks.
  • The (not so) simple prediction of enantioselectivity – a pipeline for high-fidelity computations. Chemical Science (RSC Publishing).
  • GAMESS: Open Source Quantum Chemistry Software.
  • The (Not So)
  • Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia.
  • What software shall I use for DFT on an organic molecule?. Chemistry Stack Exchange.
  • Predicting Stereochemical Outcomes: A Comparative Analysis of DFT Calculations with S,S-Dimethyl-N-Phenylsulfoximide. Benchchem.
  • Which is best software for Density Functional theory calculation?.
  • How to Choose DFT Software: Representative Software by Application and Implementation Steps.
  • Determination of the origin of stereoselectivity in multiple-transition-state reactions using DFT calculations: enantioselective synthesis of homoallylic alcohols from aliphatic methyl ketones via an auxiliary-mediated allylation. Journal of the American Chemical Society.
  • DFT analysis of the origins of regio- and diastereoselectivity for Rh(I)/PPh3-catalyzed cycloisomerizations.
  • DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. Europe PMC.
  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. RSC Publishing.
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • Best-Practice DFT Protocols for Basic Molecular Comput
  • Paper Highlight: Best-Practice DFT Protocols…. Eugene E. Kwan.
  • How do I choose the best exchange correlation functional for running a DFT calculation?.
  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.

Sources

Validation

Comparing chiral pool synthesis vs asymmetric synthesis for diamines

Title: Engineering Stereocenters: A Comparative Guide to Chiral Pool vs. Asymmetric Synthesis for 1,2-Diamines Introduction Chiral 1,2-diamines (vicinal diamines) are privileged scaffolds in modern chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Stereocenters: A Comparative Guide to Chiral Pool vs. Asymmetric Synthesis for 1,2-Diamines

Introduction Chiral 1,2-diamines (vicinal diamines) are privileged scaffolds in modern chemistry. They form the backbone of blockbuster pharmaceuticals, biologically active natural products, and indispensable chiral ligands (e.g., DPEN, DACH) used in transition-metal catalysis and organocatalysis[1][2]. Despite their ubiquity, the efficient and versatile construction of these contiguous stereocenters remains a formidable synthetic challenge[3]. Historically, chemists have relied on two divergent paradigms: Chiral Pool Synthesis and Asymmetric Synthesis .

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two methodologies. By analyzing their mechanistic causality, scalability, and experimental execution, this guide aims to aid drug development professionals and synthetic chemists in selecting the optimal route for diamine synthesis.

Strategic Divergence: Mechanistic Causality

Chiral Pool Synthesis: Leveraging Nature's Pre-organized Stereocenters The chiral pool approach relies on readily available, naturally occurring chiral metabolites—such as L-amino acids, carbohydrates, or L-tartaric acid—as foundational building blocks[4].

  • Causality of Success: The strategy works by executing highly diastereoselective transformations or strict functional group interconversions (e.g., converting diols to diamines via aziridine or cyclic sulfamidate intermediates) that preserve the absolute configuration of the starting material[5].

  • Inherent Limitations: The primary drawback is the "enantiomeric bottleneck." Nature typically provides only one enantiomer in abundance (e.g., L-amino acids). Accessing the unnatural enantiomer often requires prohibitively expensive D-amino acids or complex inversion sequences[6].

Asymmetric Synthesis: De Novo Stereocenter Generation Asymmetric synthesis constructs chiral diamines from achiral or prochiral precursors (like alkenes, imines, or allylic amines) using sub-stoichiometric amounts of a chiral catalyst[7][8].

  • Causality of Success: Stereocontrol is dictated by the three-dimensional chiral environment created by the catalyst-ligand complex. For example, in copper-catalyzed hydroamination, the chiral ligand dictates the facial selectivity of the hydrocupration step, while specific protecting groups (like N-pivaloyl) are required to suppress unproductive β-elimination pathways[7].

  • Inherent Limitations: De novo synthesis requires extensive reaction optimization (ligand tuning, solvent, temperature) and relies on expensive transition metals or complex chiral ligands.

Decision Logic for Synthetic Route Selection

ChiralStrategy Start Target: Chiral 1,2-Diamine Q1 Is the target structurally homologous to a natural chiral metabolite? Start->Q1 Pool Chiral Pool Synthesis (e.g., L-Tartaric Acid) Q1->Pool Yes Q2 Are both enantiomers required for screening? Q1->Q2 No Pool->Q2 Need unnatural enantiomer? Asymm Asymmetric Catalysis (e.g., CuH Hydroamination) Q2->Asymm Yes Q2->Asymm No, non-natural scaffold

Decision logic for selecting diamine synthesis strategies.

Quantitative Data Comparison

To objectively evaluate these paradigms, we must compare their performance metrics across standard synthetic parameters.

ParameterChiral Pool Synthesis (e.g., from L-Tartrate)Asymmetric Catalysis (e.g., CuH Hydroamination)
Enantiomeric Excess (ee) >99% (Inherited from starting material)85% - >99% (Dependent on ligand/catalyst)[7][9]
Step Economy Low (Often 5-8 steps for protection/activation)[4]High (Often 1-2 steps from simple alkenes/imines)[8]
Access to Both Enantiomers Poor (Unnatural enantiomers are expensive)[6]Excellent (Simply switch ligand enantiomer)
Substrate Scope Narrow (Restricted to starting material skeleton)Broad (Tolerates diverse functional groups)[7]
Cost Profile Low upfront material cost, high labor/time costHigh upfront catalyst cost, low labor/time cost
Scalability Excellent (Highly robust, predictable scale-up)Moderate (Requires precise engineering for catalyst turnover)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols highlight the causality behind specific experimental choices and provide self-validating checkpoints.

Protocol A: Chiral Pool Synthesis of trans-Pyrrolidine-3,4-diamines

Derived from L-Tartaric Acid[4].

Objective: Synthesize a rigid, stereodefined pyrrolidine-3,4-diamine scaffold, a privileged motif in Dipeptidyl Peptidase-4 (DPP-4) inhibitors[4]. Causality Note: L-tartaric acid provides the precise (R,R) stereocenters. The critical step involves converting the diol to a diamine with inversion of stereochemistry (via an epoxide or cyclic sulfate) to yield the desired trans configuration.

Step-by-Step Methodology:

  • Diol Protection & Amidation: React L-tartaric acid with benzylamine to form the cyclic imide, followed by reduction to yield (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine.

  • Activation: Dissolve the diol in anhydrous dichloromethane (DCM) under an inert atmosphere. Add triethylamine (2.5 equiv) and cool to 0°C. Slowly add methanesulfonyl chloride (2.2 equiv) to form the dimesylate.

    • Self-Validation: TLC should show complete consumption of the highly polar diol to a distinct, less polar intermediate.

  • Nucleophilic Displacement (Inversion): Dissolve the dimesylate in DMF. Add sodium azide (NaN₃, 5.0 equiv) and heat to 80°C for 12 hours.

    • Causality: The double SN2 displacement occurs with double inversion, maintaining the relative trans relationship but flipping the absolute configuration at both carbons.

  • Reduction: Subject the diazide to catalytic hydrogenation (Pd/C, H₂ balloon) in methanol at room temperature until gas evolution ceases. Filter through Celite® and concentrate to yield the free diamine[4].

Protocol B: Asymmetric Synthesis via CuH-Catalyzed Hydroamination

De novo synthesis from allylic amines[7].

Objective: Regio- and enantioselective synthesis of 1,2-diamines from γ-substituted allylic amines. Causality Note: The use of an N-pivaloyl protecting group on the allylic amine is non-negotiable. It serves a dual purpose: it facilitates the initial hydrocupration step and sterically suppresses the unproductive β-elimination of the intermediate alkylcopper species, forcing the pathway toward C-N bond formation[7].

CuHMechanism A Allylic Amine (N-pivaloyl protected) B CuH Catalyst + Chiral Ligand (Hydrocupration) A->B Activation C Chiral Alkylcopper Intermediate B->C Regio/Stereo-control D Electrophilic Amination (Hydroxylamine benzoate) C->D C-N Bond Formation E Enantioenriched 1,2-Diamine D->E Catalyst Regeneration

Mechanistic workflow of CuH-catalyzed asymmetric hydroamination.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Cu(OAc)₂ (5 mol%) and a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%) in anhydrous THF. Stir for 15 minutes to form the pre-catalyst complex.

  • Silane Addition: Add a stoichiometric silane (e.g., diethoxymethylsilane, 2.0 equiv).

    • Causality: The silane undergoes σ-bond metathesis with the copper precursor to generate the active CuH catalyst in situ[7].

  • Hydrocupration: Add the N-pivaloyl protected γ-substituted allylic amine (1.0 equiv). Stir at room temperature for 1 hour to allow the enantiodetermining hydrocupration to form the chiral alkylcopper intermediate.

  • Electrophilic Amination: Add the electrophilic amine source, O-benzoylhydroxylamine (1.2 equiv). The reaction proceeds via electrophilic trapping of the alkylcopper species.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

    • Self-Validation: Chiral HPLC must be used to confirm the enantiomeric excess (>90% ee expected).

Conclusion

The choice between chiral pool and asymmetric synthesis is dictated by target structure, required enantiomer, and scale. Chiral pool synthesis remains the gold standard for rugged, large-scale production when the target maps cleanly onto a natural metabolite. Conversely, asymmetric catalysis, driven by innovations in transition-metal and organocatalytic methodologies[8][9], offers unparalleled step-economy and structural diversity, making it the superior choice for library generation and late-stage functionalization in drug discovery.

References

  • Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives through Enantioselective N-Allylation Using Chiral π-Allyl Pd-Catalyst | Organic Letters - ACS Publications. acs.org. [Link]

  • Asymmetric Synthesis In Organic Chemistry - transparencia.cmcamacari.ba.gov.br. cmcamacari.ba.gov.br. [Link]

  • Understanding Stereoselectivity and Applications in Chiral Diamine-Based Systems. scholaris.ca. [Link]

  • THE DEVELOPMENT OF DIRECTING GROUP ENABLED HYDROAMINATION STRATEGIES TO ACCESS TO 1,2-, 1,3-, AND 1,4- DIAMINES WITH HIGH LEVELS - IDEALS. illinois.edu. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. acs.org. [Link]

  • Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination - PMC. nih.gov. [Link]

  • Asymmetric Synthesis of Chiral Seven-Membered NHCs, Their Transition-Metal Complexes and Application in Asymmetric Catalysis - ResearchGate. researchgate.net. [Link]

  • Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines | Organic Letters - ACS Publications. acs.org. [Link]

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - MDPI. mdpi.com. [Link]

Sources

Comparative

Part 1: Organometallic Catalysis – Ring-Opening Polymerization (ROP) of Lactide

Benchmarking Oxolane-3,4-diamine Catalysts Against Known Standards: A Technical Guide For decades, 1,2-diaminocyclohexane (DACH) has served as the gold-standard chiral scaffold in both organometallic ligand design and as...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Oxolane-3,4-diamine Catalysts Against Known Standards: A Technical Guide

For decades, 1,2-diaminocyclohexane (DACH) has served as the gold-standard chiral scaffold in both organometallic ligand design and asymmetric organocatalysis. However, the demand for higher catalytic turnover, enhanced stereocontrol, and greener industrial processes has driven the development of heterocyclic alternatives.

Oxolane-3,4-diamine (also known as tetrahydrofuran-3,4-diamine or THF-3,4-diamine) has emerged as a superior next-generation scaffold. By substituting a methylene group with an oxygen heteroatom, researchers fundamentally alter the stereoelectronic profile, conformational rigidity, and lipophilicity of the catalyst[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark oxolane-3,4-diamine derivatives against traditional standards across two primary domains: Ring-Opening Polymerization (ROP) and Asymmetric Organocatalysis .

The industrial production of polylactic acid (PLA) heavily relies on tin(II) bis(2-ethylhexanoate)[Sn(Oct)₂]. While highly active, tin is toxic and difficult to purge from biomedical-grade PLA. Zinc bisguanidine complexes have been developed as robust, neutral, and biocompatible alternatives[2].

When benchmarking the THF-based ligand (TMG₂thf) against the cyclohexane-based ligand (TMG₂ch), the oxolane scaffold demonstrates superior catalytic kinetics[3].

Mechanistic Causality: Why the Oxolane Backbone Outperforms

The enhanced performance of the Zn(TMG₂thf)Cl₂ complex is rooted in its geometry. The oxygen atom in the five-membered tetrahydrofuran ring alters the ring-puckering dynamics compared to the six-membered cyclohexane ring. This conformational shift optimizes the N-Zn-N "bite angle," reducing steric hindrance around the exocyclic nitrogen. Furthermore, the inductive effect of the oxygen atom modulates electron density transfer to the zinc center. This decreases the Wiberg bond index of the C–Nexo bond, slightly increasing the electrophilicity of the zinc center, which accelerates the coordination and subsequent ring-opening of the lactide monomer[2][3].

Quantitative Benchmarking: ROP Performance
Catalyst SystemBackboneTemp (°C)Time (h)Conversion (%)Rate Constant ( kapp​ )Industrial Viability
Zn(TMG₂thf)Cl₂ Oxolane (THF)1507> 95%High (e.g., 9.33×10−5s−1 )Excellent (Biocompatible)
Zn(TMG₂ch)Cl₂ Cyclohexane1507~ 80%ModerateGood
Sn(Oct)₂ N/A (Standard)15024> 90%SlowPoor (Toxic residue)

Data synthesized from comparative kinetic studies on bisguanidine zinc complexes[2][3].

Experimental Protocol: Solvent-Free Bulk Polymerization of rac-Lactide

Note: This is a self-validating protocol. The use of benzyl alcohol as an initiator ensures end-group fidelity, which must be confirmed via MALDI-ToF MS.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with rac-lactide (1.00 g, 6.94 mmol).

  • Catalyst Loading: Add the Zn(TMG₂thf)Cl₂ catalyst at a specific monomer-to-initiator ratio (e.g., [LA]/[Zn] = 1000:1).

  • Initiation: Introduce benzyl alcohol (BnOH) as the co-initiator ([Zn]/[BnOH] = 1:1) using a Hamilton microsyringe.

  • Polymerization: Seal the ampoule, remove it from the glovebox, and submerge it in a pre-heated oil bath at 150 °C. The mixture will melt and become homogeneous. Stir for exactly 7 hours.

  • Quenching & Precipitation: Quench the reaction by rapid cooling in an ice bath. Dissolve the crude polymer in a minimum amount of dichloromethane (DCM) and precipitate it dropwise into cold, vigorously stirred methanol.

  • Validation: Filter the resulting white PLA precipitate and dry under vacuum at 40 °C to constant weight. Determine conversion via ¹H NMR (CDCl₃) by integrating the methine quartet of the polymer (5.15 ppm) versus the monomer (5.02 ppm).

ROP_Pathway A Zn(TMG2thf)Cl2 Catalyst C Coordination & Ring Opening A->C Initiates B rac-Lactide Monomer B->C Binds D Chain Propagation C->D Insertion D->B Monomer Addition E Polylactic Acid (PLA) D->E Termination

Catalytic cycle of rac-lactide ROP using Zn(TMG2thf)Cl2.

Part 2: Asymmetric Organocatalysis – Michael Additions

In organocatalysis, the (3S,4R) and (3S,4S) isomers of oxolane-3,4-diamine are utilized to drive highly enantioselective transformations, such as Michael additions[1]. When benchmarked against traditional DACH-derived organocatalysts, the oxolane derivatives offer distinct physicochemical advantages.

Mechanistic Causality: pKa Modulation and Lipophilicity

The catalytic cycle of a primary amine-driven Michael addition relies on the formation and subsequent hydrolysis of an enamine intermediate. The inductive electron-withdrawing effect of the THF oxygen lowers the pKa of the diamine relative to DACH. While this makes the amine a slightly weaker nucleophile initially, it transforms it into a superior leaving group during the hydrolysis of the enamine intermediate—which is almost always the rate-limiting step in catalytic turnover.

Additionally, the reduced lipophilicity of the oxolane scaffold (logP ~1.2) compared to cyclohexane (logP ~1.8) enhances the catalyst's solubility in polar aprotic solvents (like DMSO or DMF), ensuring strictly homogeneous reaction conditions and preventing localized concentration gradients that degrade enantiomeric excess (ee)[1].

Quantitative Benchmarking: Organocatalytic Performance
Catalyst ScaffoldLogPRelative pKaEnamine Hydrolysis RateTypical Enantiomeric Excess (ee)
Oxolane-3,4-diamine ~ 1.2LowerFast > 96%
1,2-Diaminocyclohexane ~ 1.8HigherModerate~ 92%
Experimental Protocol: Enamine-Catalyzed Michael Addition

Note: This protocol utilizes strict temperature control to validate the stereoelectronic stability of the enamine transition state.

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the (3S,4S)-oxolane-3,4-diamine catalyst (10 mol%) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%) in 2.0 mL of anhydrous DMF.

  • Substrate Addition: Add the carbonyl donor (e.g., an aliphatic aldehyde, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow for the pre-equilibration of the enamine intermediate.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Slowly add the Michael acceptor (e.g., a nitroolefin, 1.0 mmol) dropwise over 5 minutes to prevent exothermic degradation of stereocontrol.

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the consumption of the nitroolefin via TLC (Hexanes:EtOAc 4:1). The oxolane catalyst typically drives the reaction to completion within 12–16 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column)[1].

Organocatalysis A Oxolane-3,4-diamine C Enamine Intermediate A->C Condensation B Carbonyl Substrate B->C Reacts E C-C Bond Formation C->E Nucleophilic Attack D Michael Acceptor D->E Approaches F Chiral Product E->F Hydrolysis F->A Catalyst Recycling

Enamine activation pathway in asymmetric Michael addition.

Conclusion

Benchmarking data clearly indicates that replacing the carbocyclic DACH scaffold with the heterocyclic oxolane-3,4-diamine scaffold yields measurable improvements in both organometallic polymerization and asymmetric organocatalysis. By carefully manipulating ring puckering, bite angles, and pKa through the inclusion of the THF oxygen, researchers can achieve faster reaction kinetics and higher stereoselectivity.

References

  • Overview of the utilised bisguanidine ligands ResearchGate[Link]

  • Lactide Polymerization Using Zinc Dichloride Complexes Containing a Neutral Bidentate Ligand with a Diacylated Cyclic Guanidine ACS Organometallics[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Oxolane-3,4-diamine

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, procedural framework for the safe and compliant disposal of oxolane-3,4-diamine. By understanding the chemical nature of this compound and adhering to established best practices, we can ensure the safety of laboratory personnel and the protection of our environment.

The disposal of any chemical waste is governed by a series of regulations and best practices designed to mitigate risk. Oxolane-3,4-diamine, a substituted diamine of a cyclic ether, requires careful consideration due to the potential hazards associated with both its amine functional groups and its tetrahydrofuran (oxolane) core. Amines can be corrosive, toxic, and pose environmental risks, while tetrahydrofuran is flammable and can form explosive peroxides upon storage.[1][2][3] Therefore, a robust disposal plan is not merely a suggestion but a critical component of the experimental lifecycle.

Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for oxolane-3,4-diamine may not always be readily available, its chemical structure allows us to infer a hazard profile based on its constituent parts: the oxolane (tetrahydrofuran) ring and the diamine functional groups.

Key Potential Hazards:

  • Corrosivity and Irritation: Amine compounds are often alkaline and can cause severe skin burns and eye damage.[3]

  • Toxicity: Many diamines are toxic if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Flammability: The oxolane (tetrahydrofuran) structure suggests that the compound may be flammable.

  • Peroxide Formation: Like its parent compound, tetrahydrofuran, oxolane-3,4-diamine may form explosive peroxides upon prolonged exposure to air and light.[1][5] This is a critical consideration for both storage and disposal.

  • Environmental Hazard: Many amines are toxic to aquatic life with long-lasting effects.[2][3]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All handling and disposal should occur in a certified chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of oxolane-3,4-diamine is that it must be treated as hazardous chemical waste.[2][6] It should never be disposed of down the drain or in regular solid waste.[2]

Step 1: Waste Segregation Proper segregation is the foundation of safe chemical waste management.[7][8]

  • Designate a specific waste container solely for oxolane-3,4-diamine and materials contaminated with it.

  • Crucially, do not mix this waste stream with other chemicals. Incompatible materials can lead to dangerous reactions. At a minimum, keep amine waste separate from acids, oxidizers, and halogenated solvents.[7]

Step 2: Containerization The choice of container is critical to prevent leaks and reactions.[8][9]

  • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. The original product container is often a suitable choice.[8][9]

  • Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing cap.[9] Containers must remain closed except when waste is being added.[8][9]

Step 3: Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.[6][7][9]

  • The container must be clearly labeled with the words "HAZARDOUS WASTE".[9]

  • Identify the full chemical name: "Oxolane-3,4-diamine". Avoid using abbreviations or chemical formulas.[7]

  • List all components of the waste, including any solvents, with their approximate concentrations.

  • Indicate the associated hazards (e.g., "Corrosive," "Toxic," "Flammable").

  • Record the date when the first waste was added to the container (the accumulation start date).

Step 4: Storage (Satellite Accumulation Area) Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][10]

  • Store the sealed waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Segregate the container from incompatible materials, particularly acids and strong oxidizers.[8]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Never attempt to transport hazardous waste off-site yourself.[2] Disposal must be handled by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[11][12][13]

G start Generation of Oxolane-3,4-diamine Waste segregate Segregate from Other Chemical Waste Streams start->segregate container Select Compatible, Leak-Proof Container with Secure Lid segregate->container label Label with 'HAZARDOUS WASTE', Full Chemical Name, Hazards, & Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Waste Pickup Request store->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the proper disposal of oxolane-3,4-diamine.

Management of Spills and Empty Containers

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Assess: For a small spill (<1 L) that you are trained to handle, proceed with cleanup. For large spills (>1 L), evacuate and contact your institution's EHS or emergency response team immediately.[14]

  • Contain & Absorb: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[15] Do not use combustible materials like paper towels or sawdust.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[15]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The collected spill debris is considered hazardous waste and must be disposed of following the protocol outlined above.[15]

G spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill (<1L) & Trained Personnel assess->small_spill Small large_spill Large Spill (>1L) or Untrained Personnel assess->large_spill Large contain Contain with Inert Absorbent Material small_spill->contain evacuate Evacuate Area & Call EHS/Emergency large_spill->evacuate collect Collect Debris into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Decision-making process for responding to a spill.

Disposal of Empty Containers

An "empty" container that held oxolane-3,4-diamine must still be handled with care. According to EPA guidelines, containers that held acutely hazardous waste (P-listed) must be triple-rinsed.[7][16] While oxolane-3,4-diamine may not be P-listed, adopting this best practice is a prudent measure.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[7][16] Add it to your designated oxolane-3,4-diamine waste container.

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7][16]

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • OXOLANE - Ataman Kimya. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Tokyo Chemical Industry.
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota.
  • oxolane-3,4-diamine | 167822-03-9. (n.d.). Sigma-Aldrich.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University.
  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Hokkaido University.
  • SAFETY DATA SHEET: 3,4-Diaminopyridine. (2025, December 18). Fisher Scientific.
  • Technical Support Center: Diamine Compound Disposal and Waste Tre
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH & Co.KG.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
  • Tetrahydrofuran (THF) :: Internal Plant Instructions. (n.d.). Chemius.
  • Safety data sheet according to UK REACH. (2024, October 31). Farnell.
  • Working with Hazardous Chemicals. (2010, January 25). Organic Syntheses.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US Environmental Protection Agency.
  • TETRAHYDROFURAN HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET: 3,4-Dimethoxybenzylamine. (2025, December 18). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt Environmental Health and Safety.
  • Standard Operating Procedure: Tetrahydrofuran. (2012, October 19). University of California, Merced.
  • Safety d
  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US Environmental Protection Agency.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide. (2025). BenchChem.
  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2014, September 9).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Safe Disposal of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. (2025). BenchChem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.